Ticabesone propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCUKXWTNOXTD-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73205-13-7 | |
| Record name | Ticabesone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticason S-Methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICABESONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ticabesone Propionate: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ticabesone propionate is a synthetic fluorinated corticosteroid developed for its potential anti-inflammatory and immunosuppressive properties.[1] As a member of the glucocorticoid class, its mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that governs the expression of a wide array of genes. This guide provides an in-depth technical overview of the molecular signaling pathways engaged by this compound, from initial receptor binding to the downstream genomic effects that culminate in its therapeutic actions. Drawing parallels with well-characterized glucocorticoids like fluticasone propionate, this document elucidates the core principles of transactivation and transrepression. Furthermore, it details the established experimental methodologies crucial for characterizing the pharmacodynamic profile of glucocorticoid receptor agonists, offering a framework for future research and development.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a synthetic glucocorticoid characterized by a pregnane backbone with fluorine substitutions, a structural feature common to many potent corticosteroids.[1] These modifications are designed to enhance its affinity for the glucocorticoid receptor and improve its pharmacokinetic profile. The therapeutic effects of this compound, like all glucocorticoids, are contingent upon its interaction with the glucocorticoid receptor (GR).[2][3]
The GR is a member of the nuclear receptor superfamily and is ubiquitously expressed in almost every cell of the body.[2][3] It is a modular protein comprising three key domains:
-
N-terminal Domain (NTD): Involved in transcriptional activation.
-
DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2][3]
-
Ligand-Binding Domain (LBD): Located at the C-terminus, this domain binds to glucocorticoids like this compound.[2][3]
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.[3][4]
The Core Mechanism: Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid ligand such as this compound to the LBD of the GR initiates a cascade of molecular events that ultimately alters gene expression. This process can be broadly divided into cytoplasmic and nuclear phases.
Cytoplasmic Events: Receptor Activation and Nuclear Translocation
-
Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the LBD of the cytoplasmic GR.[5]
-
Conformational Change and Chaperone Dissociation: This binding induces a conformational change in the GR, leading to the dissociation of the associated heat shock proteins and other chaperones.[3][4]
-
Nuclear Translocation: The activated GR-ligand complex exposes a nuclear localization sequence, facilitating its translocation from the cytoplasm into the nucleus through the nuclear pore complex.[3][4]
The following diagram illustrates the initial cytoplasmic phase of GR activation.
Caption: Cytoplasmic activation and nuclear translocation of the Glucocorticoid Receptor.
Nuclear Events: Modulation of Gene Expression
Once inside the nucleus, the activated GR dimerizes and exerts its effects on gene transcription primarily through two genomic mechanisms: transactivation and transrepression .[2][3][6]
In this mechanism, GR homodimers bind directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties. Examples of genes upregulated by glucocorticoids include those encoding for:
-
Annexin A1 (lipocortin-1)
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1)
-
Inhibitor of NF-κB (IκBα)
This transactivation pathway is responsible for some of the therapeutic effects of glucocorticoids. However, it is also associated with many of their adverse effects.[7]
Transrepression is considered the primary mechanism for the anti-inflammatory and immunosuppressive effects of glucocorticoids.[7][8] This process does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as:
-
Nuclear Factor-kappa B (NF-κB): A key regulator of immune and inflammatory responses.[9]
-
Activator Protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis.
By tethering to these transcription factors, the GR prevents them from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] This interference is a critical component of the anti-inflammatory action of this compound.[1] The dissociation of transactivation from transrepression is a key goal in the development of selective glucocorticoid receptor agonists (SEGRAs) to minimize side effects while retaining anti-inflammatory efficacy.[7]
The following diagram depicts the dual mechanisms of transactivation and transrepression in the nucleus.
Caption: Nuclear mechanisms of GR-mediated transactivation and transrepression.
Expected Pharmacodynamic Profile of this compound
While specific quantitative data for this compound is not widely available, its classification as a potent synthetic glucocorticoid allows for inferences based on well-studied analogues like fluticasone propionate.
Glucocorticoid Receptor Binding Affinity
The potency of a glucocorticoid is closely related to its binding affinity for the GR. Fluorinated corticosteroids are known to exhibit high affinity. For instance, fluticasone propionate has a very high affinity for the human glucocorticoid receptor, with a low dissociation constant (Kd).[10][11] This high affinity often translates to a longer duration of action at the receptor level.[9][12] It is anticipated that this compound would also demonstrate high binding affinity.
| Compound | Kd (nM) | Relative Binding Affinity (vs. Dexamethasone=100) |
| Dexamethasone | 5.7 - 9.36 | 100 |
| Fluticasone Propionate | 0.5 | 1910 |
| Budesonide | 1.32 | 855 |
| Data compiled from multiple sources for comparative purposes.[13] |
Anti-Inflammatory and Immunosuppressive Effects
Through the mechanisms of transactivation and transrepression, this compound is expected to exert a broad range of anti-inflammatory and immunosuppressive effects, including:
-
Inhibition of Inflammatory Cell Infiltration: By downregulating adhesion molecules and chemokines, glucocorticoids reduce the migration of neutrophils, eosinophils, and monocytes to sites of inflammation.[14]
-
Suppression of Inflammatory Mediators: The synthesis and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins, and leukotrienes are inhibited.[15]
-
Induction of Apoptosis: Glucocorticoids can induce programmed cell death (apoptosis) in various immune cells, including eosinophils and T-lymphocytes.[15][16]
-
Reduced Vascular Permeability: They decrease capillary permeability, leading to reduced edema.[15]
Methodologies for Characterizing Glucocorticoid Receptor Agonists
A comprehensive evaluation of a novel GR agonist like this compound involves a suite of in vitro and in vivo assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound for the glucocorticoid receptor.
Principle: This competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled GR ligand (e.g., [³H]-dexamethasone) from the receptor.
Step-by-Step Methodology:
-
Preparation of Receptor Source: Utilize cell lysates from a cell line overexpressing the human glucocorticoid receptor (e.g., HEK293 cells) or purified recombinant human GR.[8]
-
Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium, typically by incubating for a specified time at 4°C.[8]
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-based method (e.g., vacuum filtration through glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[8]
Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assays
Objective: To functionally assess the ability of this compound to induce GR-mediated transactivation and transrepression.
Principle: These assays use a reporter gene (e.g., luciferase) under the control of specific response elements.
-
Cell Transfection: Transfect a suitable cell line (e.g., A549 or HEK293) with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.[2][3]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of transactivation.[2]
-
Cell Transfection: Co-transfect cells with a GR expression plasmid and a luciferase reporter plasmid driven by a promoter containing NF-κB response elements.
-
Stimulation and Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence or absence of varying concentrations of this compound.[1][15]
-
Incubation and Measurement: After incubation, measure luciferase activity. A decrease in luciferase signal in the presence of this compound indicates transrepression of NF-κB activity.[9]
In Vitro Anti-Inflammatory Assay (Cytokine Release)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines from immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the release of cytokines. The ability of the test compound to suppress this release is quantified.[5][6]
Step-by-Step Methodology:
-
Cell Culture: Culture PBMCs or THP-1 cells in appropriate medium.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Add LPS to the cell cultures to stimulate cytokine production. Include appropriate positive (LPS alone) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a specified duration (e.g., 4-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 value.
Conclusion
This compound, as a synthetic glucocorticoid, is presumed to exert its anti-inflammatory and immunosuppressive effects through the classical glucocorticoid receptor signaling pathway. Its mechanism of action involves binding to the cytoplasmic GR, translocation of the activated complex to the nucleus, and subsequent modulation of gene expression via transactivation and transrepression. The primary therapeutic benefits are attributed to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a broad suppression of the inflammatory cascade. A thorough characterization of its pharmacodynamic profile, including receptor binding affinity and functional activity in transactivation, transrepression, and cytokine release assays, is essential for its development as a potential therapeutic agent.
References
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New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers. [Link]
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Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT. PubMed. [Link]
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An In-Depth Technical Guide to Ticabesone Propionate: Chemical Structure and Synthesis
This guide provides a comprehensive technical overview of ticabesone propionate, a synthetic glucocorticoid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular architecture and synthesis. This document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Introduction to this compound
This compound is a synthetic corticosteroid that has been investigated for its potent anti-inflammatory and immunosuppressive properties.[1] It belongs to the class of fluorinated glucocorticoids, which are designed to enhance therapeutic efficacy.[1] Although not a marketed drug, this compound is relevant in research contexts, particularly for potential applications in treating immunoinflammatory disorders.[1] It is also recognized as an impurity in the synthesis of fluticasone, another prominent corticosteroid.[2][3] Understanding its structure and synthesis is crucial for quality control in pharmaceutical manufacturing and for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular identity of this compound is defined by its systematic IUPAC name: S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate.[4] This name precisely describes the intricate stereochemistry and functional groups attached to the core androstane steroid skeleton.
Key Structural Features:
-
Androstane Core: A four-ring steroid structure that forms the backbone of the molecule.
-
Fluorination: The presence of fluorine atoms at the 6α and 9α positions significantly enhances glucocorticoid receptor affinity and anti-inflammatory potency.
-
Propionyloxy Group: An ester group at the 17α position, which modulates the lipophilicity and pharmacokinetic profile of the compound.
-
Carbothioate Group: A thioester group at the 17β position, a distinguishing feature of this class of corticosteroids.
-
Methyl Group: A methyl group at the 16α position helps to minimize mineralocorticoid side effects.
| Property | Value | Source |
| CAS Number | 73205-13-7 | [5] |
| Molecular Formula | C25H32F2O5S | [5] |
| Molecular Weight | 482.58 g/mol | [5] |
| Accurate Mass | 482.1939 | [4][6] |
The three-dimensional arrangement of these functional groups is critical to the molecule's ability to bind with high affinity to the glucocorticoid receptor, thereby initiating a cascade of genomic and non-genomic effects that lead to the suppression of inflammation.[7][8]
Caption: 2D representation of this compound.
Synthesis of this compound
The synthesis of complex corticosteroids like this compound is a multi-step process that requires precise control over stereochemistry. While specific proprietary details of the industrial synthesis are not fully disclosed in public literature, a plausible synthetic pathway can be constructed based on established methods for corticosteroid synthesis and related patent literature.
The general strategy involves the modification of a readily available steroid precursor. The synthesis of structurally similar corticosteroids, such as fluticasone propionate, provides a strong basis for elucidating the synthesis of this compound. The key transformations typically include fluorination, introduction of the 16α-methyl group, and esterification at the 17α and 17β positions.
A Generalized Synthetic Workflow:
-
Starting Material Selection: The synthesis would likely begin with a commercially available steroid intermediate, such as a derivative of hydrocortisone or dexamethasone.[9]
-
Introduction of Fluorine: Fluorination at the 6α and 9α positions is a critical step to enhance potency. This is often achieved using electrophilic fluorinating agents.
-
Formation of the 16α-Methyl Group: The introduction of the 16α-methyl group can be accomplished through various methods, including conjugate addition to a 16-dehydro precursor.
-
Esterification at C17: The formation of the propionyloxy and carbothioate esters at the 17-position is a key final step. This can be a challenging transformation due to steric hindrance.
-
The 17α-propionyloxy group is typically introduced by reacting the 17α-hydroxyl group with propionyl chloride or propionic anhydride.
-
The 17β-carbothioate group is formed by a sequence of reactions that first activate the C17 position, followed by displacement with a sulfur nucleophile.
-
Expert Insights into Synthetic Causality:
The choice of reagents and reaction conditions is paramount to achieving high yields and purity. For instance, the use of specific bases and solvents can influence the stereochemical outcome of the fluorination and methylation steps. The order of the synthetic steps is also crucial to avoid unwanted side reactions and to ensure that the desired functional groups are introduced efficiently.
Caption: Generalized synthetic workflow for this compound.
Protocol for Synthesis and Self-Validation
While a detailed, validated protocol for the synthesis of this compound is not publicly available, a representative experimental procedure can be outlined based on analogous transformations in steroid chemistry. Each step would require rigorous in-process controls and characterization of intermediates to ensure the integrity of the synthesis.
Exemplary Protocol Step: 17α-Esterification
-
Dissolution: The 17α-hydroxy steroid intermediate is dissolved in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: A non-nucleophilic base (e.g., pyridine or triethylamine) is added to the solution to act as an acid scavenger.
-
Acylation: Propionyl chloride is added dropwise to the cooled reaction mixture. The temperature is carefully controlled to prevent side reactions.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 17α-propionyloxy intermediate.
Self-Validating System:
The trustworthiness of this protocol is established through a system of self-validation at each stage:
-
Spectroscopic Confirmation: The structure of each intermediate and the final product must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).
-
Purity Analysis: The purity of the final compound is determined by HPLC, typically aiming for >98% purity.
-
Chiral Purity: The stereochemical integrity of the molecule is confirmed using chiral chromatography or by comparing the optical rotation to a reference standard.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirms the presence and connectivity of protons. | Characteristic shifts for the steroid backbone, methyl, and propionyl groups. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances corresponding to all 25 carbon atoms. |
| ¹⁹F NMR | Confirms the presence and environment of fluorine atoms. | Signals for the 6α and 9α fluorine atoms. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound. |
| HPLC | Assesses purity. | A single major peak indicating a high degree of purity. |
Conclusion
This compound serves as an important case study in the design and synthesis of potent, fluorinated corticosteroids. Its complex chemical structure, characterized by multiple stereocenters and diverse functional groups, presents significant synthetic challenges. The elucidation of its structure and a plausible synthetic pathway, guided by principles of modern organic synthesis and analogy to related compounds, provides valuable insights for medicinal chemists and drug development professionals. The rigorous analytical validation at each step of the synthesis is essential to ensure the identity, purity, and quality of the final compound, upholding the principles of scientific integrity.
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The Pharmacological Profile of Ticabesone Propionate: A Technical Guide
Disclaimer: Information regarding Ticabesone Propionate is limited in publicly available scientific literature. This guide utilizes the well-characterized pharmacological profile of a closely related and structurally similar synthetic glucocorticoid, Fluticasone Propionate, as a representative model to provide a comprehensive technical overview for research and drug development professionals.
Introduction
This compound is a synthetic corticosteroid developed for its potential anti-inflammatory and immunosuppressive properties.[1] As a member of the glucocorticoid class, its mechanism of action is centered on the modulation of the glucocorticoid receptor (GR), a key regulator of cellular processes involved in inflammation, immunity, and metabolism.[2] This guide provides an in-depth exploration of the pharmacological profile of this compound, leveraging the extensive data available for Fluticasone Propionate to elucidate its likely molecular interactions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize such compounds.
Part 1: Molecular Mechanism of Action
The primary mechanism of action for this compound, like other glucocorticoids, involves its interaction with the intracellular glucocorticoid receptor.[2] This interaction initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in potent anti-inflammatory effects.
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary genomic pathways: transactivation and transrepression.[2]
-
Transactivation: The GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins.[2]
-
Transrepression: The GR-ligand complex can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1. By binding to these factors, the GR prevents them from activating the transcription of pro-inflammatory genes.[3]
In addition to these genomic effects, glucocorticoids can also exert rapid, non-genomic effects through interactions with cell membranes and secondary messenger systems.[2]
Figure 1: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
Part 2: Pharmacokinetics
The pharmacokinetic profile of a topically or locally acting glucocorticoid is critical to its therapeutic index, balancing local efficacy with minimal systemic exposure. The data for Fluticasone Propionate suggests a profile optimized for local action.
Absorption, Distribution, Metabolism, and Excretion
When administered via inhalation, a significant portion of the dose is deposited in the lungs, with the remainder being swallowed.[1] The oral bioavailability of Fluticasone Propionate is very low (less than 1%) due to extensive first-pass metabolism in the liver.[4] Systemic absorption primarily occurs from the lungs.[1]
Fluticasone Propionate is highly protein-bound in the plasma (approximately 99%).[5] It is rapidly cleared from the systemic circulation, primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to an inactive carboxylic acid metabolite.[6] Excretion is mainly through the feces.[6]
| Parameter | Value (Fluticasone Propionate) | Reference |
| Oral Bioavailability | < 1% | [4] |
| Systemic Bioavailability (inhaled) | ~10-21% (device and patient population dependent) | [7][8] |
| Plasma Protein Binding | ~99% | [5] |
| Metabolism | Hepatic (CYP3A4) | [6] |
| Primary Metabolite | Inactive 17-carboxylic acid derivative | [9] |
| Elimination Half-life | ~8 hours | [6] |
Table 1: Summary of Pharmacokinetic Parameters for Fluticasone Propionate.
Part 3: Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its interaction with the glucocorticoid receptor, leading to a broad range of anti-inflammatory actions.
Anti-inflammatory Effects
As a potent glucocorticoid, this compound is expected to exhibit a wide array of anti-inflammatory effects, including:
-
Inhibition of Inflammatory Cell Infiltration: Reduces the recruitment and activation of inflammatory cells such as eosinophils, T-lymphocytes, and mast cells at the site of inflammation.[5][10]
-
Suppression of Pro-inflammatory Mediators: Decreases the production and release of various pro-inflammatory cytokines, chemokines, and other mediators like histamine and leukotrienes.[6][9]
-
Reduction of Mucosal Edema: Exerts vasoconstrictive effects, leading to a decrease in vascular permeability and edema.[9][11]
The potency of these effects can be quantified using various in vitro and in vivo models.
Part 4: Experimental Protocols for Pharmacological Characterization
A thorough understanding of the pharmacological profile of a compound like this compound requires a suite of well-defined experimental assays. The following protocols are standard in the field for characterizing glucocorticoids.
Glucocorticoid Receptor Binding Affinity Assay
This assay determines the affinity of the test compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Receptor Source: Utilize a cell line engineered to overexpress the human glucocorticoid receptor (e.g., HEK293 cells). Prepare a cell lysate containing the receptor.
-
Competitive Binding: Incubate the cell lysate with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (this compound).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[12]
Figure 2: Workflow for a Glucocorticoid Receptor Binding Affinity Assay.
Transactivation and Transrepression Assays
These cell-based reporter gene assays are used to assess the functional activity of the compound in mediating the two major genomic pathways of the glucocorticoid receptor.
Methodology for Transactivation Assay:
-
Cell Culture and Transfection: Use a suitable cell line (e.g., A549 cells) and transiently transfect them with a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: Plot the reporter gene activity against the compound concentration to generate a dose-response curve and determine the EC50 value.[13]
Methodology for Transrepression Assay:
-
Cell Culture and Transfection: Co-transfect cells with a reporter plasmid containing a promoter responsive to a pro-inflammatory transcription factor (e.g., NF-κB) and a plasmid expressing the glucocorticoid receptor.
-
Stimulation and Compound Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) in the presence of varying concentrations of this compound.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity.
-
Data Analysis: Determine the ability of the compound to inhibit the inflammation-induced reporter gene expression and calculate the IC50 value.[14]
Part 5: Clinical Considerations
While no clinical trial data is available for this compound, the extensive clinical experience with Fluticasone Propionate provides valuable insights into the potential therapeutic applications and safety profile.
Therapeutic Indications
Given its potent anti-inflammatory properties, this compound would likely be investigated for the treatment of inflammatory conditions such as:
Safety Profile
The safety of a locally acting glucocorticoid is largely dependent on its systemic bioavailability. The favorable pharmacokinetic profile of Fluticasone Propionate, characterized by low oral bioavailability and rapid systemic clearance, contributes to a low incidence of systemic side effects at therapeutic doses.[9] It is anticipated that this compound would be developed with a similar emphasis on maximizing local efficacy while minimizing systemic exposure.
Conclusion
This compound, as a synthetic glucocorticoid, is expected to possess a pharmacological profile characterized by potent, receptor-mediated anti-inflammatory activity. By leveraging the comprehensive data available for the structurally and functionally similar compound, Fluticasone Propionate, this guide provides a foundational understanding of its likely mechanism of action, pharmacokinetic and pharmacodynamic properties, and the standard experimental approaches for its characterization. Further preclinical and clinical studies on this compound are necessary to fully elucidate its unique pharmacological profile and therapeutic potential.
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Papi, A., et al. (2016). Randomized, double-blind trial evaluating the efficacy and safety of fluticasone propionate and fluticasone propionate/salmeterol delivered via multidose dry powder inhalers in patients with persistent asthma aged 12 years and older. Pulmonary Pharmacology & Therapeutics, 37, 1-10. [Link]
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An In-Depth Technical Guide to Determining the Glucocorticoid Receptor Binding Affinity of Ticabesone Propionate
Abstract: This technical guide provides a comprehensive framework for characterizing the binding affinity of the synthetic glucocorticoid, ticabesone propionate, for the human glucocorticoid receptor (GR). While this compound was developed by Hoffmann-La Roche, detailed public data on its GR binding affinity remains scarce as it is not a marketed drug[1]. This document, therefore, serves as a methodological "whitepaper" for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of ligand-receptor interactions and provides detailed, field-proven protocols for three gold-standard affinity determination assays: the Competitive Radioligand Binding Assay, the Cell-Based Reporter Gene Assay, and Surface Plasmon Resonance (SPR). By contextualizing these methods with this compound as a case study, this guide offers the necessary tools to rigorously assess its potency and compare it to established corticosteroids.
Introduction: The Significance of Glucocorticoid Receptor Binding
Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects primarily through binding to the intracellular glucocorticoid receptor (GR)[2]. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and other mediators[2][3]. The strength of this initial binding interaction, quantified as binding affinity, is a critical determinant of a drug's potency and duration of action.
This compound is a synthetic, fluorinated corticosteroid developed for its potential anti-inflammatory properties[1]. Like other corticosteroids such as fluticasone propionate, its therapeutic efficacy is fundamentally linked to its affinity for the GR[4]. A high binding affinity often correlates with greater potency, allowing for lower effective doses and potentially minimizing systemic side effects[5]. Therefore, the precise and accurate determination of GR binding affinity is an indispensable step in the preclinical characterization of compounds like this compound.
This guide provides the scientific rationale and detailed protocols to empower researchers to conduct these critical assessments.
Theoretical Framework: Glucocorticoid Receptor Signaling & Binding Kinetics
The Glucocorticoid Receptor Signaling Pathway
The GR is a ligand-dependent transcription factor that resides predominantly in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90[6].
-
Ligand Binding: A glucocorticoid, such as this compound, diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the GR.
-
Conformational Change & Translocation: This binding event induces a conformational change in the GR, causing the dissociation of chaperone proteins. The activated GR-ligand complex then translocates into the nucleus[2][6].
-
Gene Regulation: In the nucleus, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the activation (transactivation) or repression (transrepression) of target gene expression[2][7]. This modulation of gene expression is the basis of the steroid's anti-inflammatory effects[7].
Principles of Binding Affinity
Binding affinity describes the strength of the interaction between a ligand (drug) and its receptor. It is commonly reported by the equilibrium dissociation constant (Kd) [8].
-
Kd: The concentration of ligand at which 50% of the receptors are occupied at equilibrium.
-
High Affinity: A low Kd value indicates that only a small concentration of the ligand is needed to occupy half of the receptors, signifying a strong, tight binding interaction[8].
-
Low Affinity: A high Kd value signifies a weaker interaction, requiring more ligand to achieve the same level of receptor occupancy[8].
In competitive binding assays, the affinity is often expressed as the inhibitory constant (Ki) , which is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
Methodologies for Determining GR Binding Affinity
Three robust methods are presented here, each offering unique advantages for characterizing the interaction between this compound and the glucocorticoid receptor.
Method 1: Competitive Radioligand Binding Assay
This is the "gold standard" method for directly measuring the affinity of an unlabeled compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the GR[9].
-
Why use a radioligand? The use of a high-affinity, radiolabeled GR agonist (e.g., [³H]-dexamethasone) provides a highly sensitive and quantifiable signal for receptor occupancy[10].
-
Why a competitive format? This format allows for the determination of the affinity (Ki) of an unlabeled test compound without needing to synthesize a labeled version of it[9][11].
-
Why use cell lysates? Using a source of recombinant human GR (e.g., from HEK293 cells) ensures a high concentration of the target receptor and removes the complexity of whole-cell responses[10].
-
Receptor Preparation:
-
Culture HEK293 cells engineered to overexpress the full-length human glucocorticoid receptor.
-
Harvest the cells and prepare a cytosolic lysate via sonication or dounce homogenization in a suitable assay buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor lysate, a fixed concentration of [³H]-dexamethasone (typically at or below its Kd, e.g., 5 nM), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor lysate, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone (e.g., 10 µM) to saturate all specific binding sites.
-
Competition Wells: Add receptor lysate, [³H]-dexamethasone, and serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium[10].
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter mat, which traps the larger receptor complexes while allowing free radioligand to pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Detection:
-
Place the filter discs into scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the GR.
-
-
Method 2: Cell-Based Reporter Gene Assay
This method measures the functional consequence of GR binding by quantifying the receptor's ability to activate gene transcription. It determines a compound's potency (EC₅₀) as an agonist[12][13].
-
Why a reporter gene? A reporter gene (e.g., luciferase) linked to a GR-responsive promoter provides a highly sensitive and easily quantifiable readout of receptor activation[13][14].
-
Why whole cells? This assay format accounts for cell permeability, metabolism, and the entire intracellular signaling cascade, providing a more physiologically relevant measure of a compound's functional potency[7].
-
Cell Culture and Plating:
-
Use a cell line (e.g., A549 or HEK293) stably transfected with a plasmid containing a luciferase reporter gene downstream of a promoter with multiple GREs[13].
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., dexamethasone) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Signal Detection:
-
Aspirate the medium and lyse the cells using a supplied lysis buffer.
-
Add a luciferase substrate reagent to the cell lysate. The luciferase enzyme produced by the cells will catalyze a reaction that produces light (luminescence).
-
Measure the luminescent signal using a plate reader (luminometer).
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., vehicle-treated cells).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Method 3: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures the kinetics of binding and dissociation, from which the Kd can be calculated[15][16].
-
Why SPR? SPR provides detailed kinetic information (association rate, kₐ; dissociation rate, kd) that is not available from endpoint assays. This helps to understand the full dynamic profile of the drug-receptor interaction[17][18].
-
Why label-free? It avoids potential artifacts from labels (like radioactivity or fluorophores) that might alter the binding characteristics of the ligand or receptor[8].
-
Receptor Immobilization:
-
Covalently immobilize purified, recombinant human GR onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry[15]. An alternative is to use an antibody-capture approach[15].
-
A reference flow cell should be prepared (e.g., by blocking the surface without adding GR) to subtract non-specific binding and bulk refractive index changes[19].
-
-
Analyte Injection:
-
Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions sequentially over both the GR-immobilized surface and the reference surface at a constant flow rate.
-
-
Data Collection (Sensorgram):
-
The SPR instrument measures the change in refractive index at the sensor surface in real-time, which is proportional to the mass of this compound binding to the immobilized GR. This is recorded as a sensorgram (response units vs. time).
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface and binds to the ligand.
-
Dissociation Phase: Running buffer flows over the surface, and the bound analyte dissociates.
-
Regeneration Step (if needed): A pulse of a specific solution (e.g., low pH glycine) is used to remove all remaining bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Simultaneously fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's software[16].
-
This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kd) .
-
The equilibrium dissociation constant (Kd) is then calculated as Kd = kd / kₐ .
-
Data Presentation and Comparative Analysis
To contextualize the binding affinity of this compound, it is crucial to compare it against well-characterized glucocorticoids under identical experimental conditions.
Table 1: Representative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Receptor Affinity (RRA)¹ | Kd (nM)² | EC₅₀ (nM)³ |
| Dexamethasone | 100 (Reference) | 5.0 - 9.4[20][21] | ~0.6[13] |
| Fluticasone Propionate | ~1800 | 0.5[5][22] | ~0.1 |
| Budesonide | ~935 | ~2.7 | ~0.4[13] |
| This compound | To be determined | To be determined | To be determined |
¹Relative Receptor Affinity is often determined from competitive binding assays relative to dexamethasone. ²Kd (dissociation constant) values represent absolute affinity. Lower values indicate higher affinity[8]. ³EC₅₀ (half maximal effective concentration) values from functional reporter assays. Lower values indicate higher potency.
Conclusion
Determining the glucocorticoid receptor binding affinity is a foundational step in the pharmacological profiling of a novel steroid like this compound. The methodologies outlined in this guide—competitive radioligand binding, cell-based reporter assays, and surface plasmon resonance—provide a multi-faceted approach to characterization. By employing these robust, self-validating protocols, researchers can obtain high-quality, reproducible data on the binding kinetics and functional potency of this compound. This information is essential for establishing structure-activity relationships, predicting in vivo efficacy, and guiding further drug development efforts.
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Rich, R. L., et al. (2001). Kinetic analysis of estrogen receptor/ligand interactions. PNAS. Available at: [Link]
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Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]
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Foreword: The Imperative of Pre-formulation Characterization
An In-Depth Technical Guide to the In Vitro Stability and Solubility of Ticabesone Propionate
In the landscape of drug development, particularly for potent molecules like synthetic corticosteroids, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which a successful formulation is built. This compound, a fluorinated corticosteroid thioester, presents a classic profile of high potency coupled with challenging biopharmaceutical properties, namely low aqueous solubility.[1][2] This guide is designed for the research and development scientist, offering a comprehensive framework for the systematic evaluation of its in vitro solubility and stability. We will move beyond rote protocols to dissect the underlying rationale for each experimental choice, ensuring that the data generated is not only accurate but also insightful, directly informing rational formulation design and predicting potential liabilities.
Physicochemical Profile of this compound
This compound (CAS 73205-13-7) is structurally related to other well-known corticosteroids, such as Fluticasone Propionate, often appearing as a related compound or impurity in its synthesis.[3] Its structure, featuring a polycyclic steroid backbone, fluorine substitutions, and a propionate ester, dictates its physicochemical behavior.
An initial characterization is foundational. The table below summarizes its key identifiers. The lipophilic nature, suggested by its structure, immediately signals that aqueous solubility will be a primary hurdle for formulation development, a common trait among corticosteroids.[4]
| Property | Value | Source(s) |
| Chemical Name | S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate | [5] |
| CAS Number | 73205-13-7 | [2][6] |
| Molecular Formula | C₂₅H₃₂F₂O₅S | [2][6] |
| Molecular Weight | 482.58 g/mol | [2][6] |
| Predicted Solubility | Slightly soluble in Chloroform and DMSO.[3][7] Inferred to be practically insoluble in water, similar to Fluticasone Propionate.[8] | [3][7][8] |
| Predicted pKa | ~12.56 (Predicted) | [3] |
| Melting Point | 266 - 268°C | [3][7] |
A Rigorous Approach to Solubility Assessment
For poorly soluble compounds like this compound, a multi-faceted approach to solubility determination is essential to guide formulation strategy, from simple solutions to complex delivery systems like nanoemulsions or dry powder inhalers.[9][10] We must distinguish between kinetic and thermodynamic solubility, as this distinction has profound implications for the stability and bioavailability of the final dosage form.
Causality Behind the Method: Kinetic vs. Thermodynamic Solubility
-
Thermodynamic Solubility represents the true equilibrium saturation concentration of the most stable crystalline form of the API in a given solvent. It is the gold standard for assessing long-term formulation stability, as any supersaturated system will, over time, tend to precipitate to this concentration.
-
Kinetic Solubility is a measure of the concentration at which a compound, often dissolving from a high-energy amorphous solid (e.g., from a DMSO stock), precipitates out of an aqueous medium. This value is critical for early-stage discovery and high-throughput screening, as it provides an indication of the potential for supersaturation, a strategy often employed to enhance absorption.
The workflow below outlines the logical progression for a comprehensive solubility assessment.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility Determination
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess must be sufficient to maintain a solid phase throughout the experiment.
-
Solvent Addition: Add 1 mL of each test solvent to the vials. A recommended starting panel includes:
-
pH 1.2 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Purified Water
-
Ethanol:Water (50:50 v/v)
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C). The system must be agitated vigorously enough to ensure thorough mixing.
-
Sampling Strategy (Self-Validation): Sample the suspensions at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.
-
Sample Processing: At each time point, withdraw an aliquot and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids. Discard the initial volume to saturate the filter.
-
Dilution & Analysis: Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze using the validated method described in Section 4.0.
Expected Data Summary: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent/Medium | Temperature (°C) | pH | Thermodynamic Solubility (µg/mL) |
| 0.1 N HCl | 25 | 1.2 | TBD |
| Acetate Buffer | 25 | 4.5 | TBD |
| Phosphate Buffer | 25 | 6.8 | TBD |
| Purified Water | 25 | ~7.0 | TBD |
| DMSO | 25 | N/A | TBD |
| Ethanol | 25 | N/A | TBD |
In Vitro Stability & Forced Degradation
Understanding the degradation pathways of this compound is paramount for selecting appropriate excipients, manufacturing processes, packaging, and establishing a shelf-life for the final product. Forced degradation studies, as mandated by ICH guideline Q1A, are the cornerstone of this effort.[11] They are designed to intentionally degrade the API under more severe conditions than those expected during storage to rapidly identify likely degradation products and validate the stability-indicating power of the analytical method.[12]
Theoretical Degradation Pathways
Based on the thioester and propionate ester functionalities present in this compound, and drawing parallels with similar corticosteroids like Clobetasol Propionate and Fluticasone Propionate, the following degradation pathways are plausible:[13][14][15]
-
Hydrolysis: The ester linkages (both the 17α-propionate and the 17β-carbothioate) are susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. This would lead to the formation of the parent alcohol (Ticabesone) and propionic acid or its corresponding salt.
-
Oxidation: The thioester group and potentially other parts of the steroid nucleus can be susceptible to oxidation, leading to the formation of sulfoxides or other oxygenated derivatives.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation, often through complex radical-mediated pathways.
Caption: Logical workflow for a forced degradation study.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent drug.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final API concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
-
Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature (hydrolysis is typically rapid).
-
Neutral Hydrolysis: Mix with purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Prepare in an inert solvent (e.g., acetonitrile/water) and incubate at 60°C, protected from light.
-
Photostability: Expose the solution in a photostable, transparent container to light conditions as specified in ICH Q1B. A dark control must be run in parallel.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). The base hydrolysis sample may require much shorter time points.
-
Sample Quenching: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples with mobile phase to the target concentration.
-
Analysis: Analyze all samples, including a non-stressed control, by the validated stability-indicating HPLC method.
The Analytical Workhorse: Stability-Indicating RP-HPLC Method
A robust, validated analytical method is non-negotiable. It must be able to separate, detect, and quantify this compound in the presence of its potential degradation products, formulation excipients, and any related impurities.[16][17]
Protocol: RP-HPLC Method Development and Validation
The following protocol is adapted from established methods for similar corticosteroids and serves as an authoritative starting point.[12][16][18]
-
Chromatographic System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector is required. The PDA is critical for assessing peak purity.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a standard choice for steroid analysis.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 5.0) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
-
Run the stressed samples and adjust the gradient slope to achieve resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Rationale: Gradient elution is necessary to separate early-eluting polar degradants from the highly retained lipophilic parent API.
-
-
Detection: Monitor at a wavelength where this compound has significant absorbance, likely around 235-240 nm, based on the chromophores in its structure and data from similar molecules.[12][15]
-
Method Validation (per ICH Q2(R1)): Once the method is optimized, it must be fully validated.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of degradants. | Peak for this compound is pure (via PDA) and resolved from all degradant peaks in forced degradation samples. |
| Linearity | To demonstrate a proportional relationship between detector response and concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To assess the closeness of test results to the true value. | 98.0% to 102.0% recovery of spiked analyte at three concentration levels. |
| Precision | To measure the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in pH, mobile phase composition, flow rate, etc. |
Conclusion and Forward Outlook
This guide provides a comprehensive, technically grounded framework for the in vitro characterization of this compound. By systematically evaluating its solubility across various media and probing its stability under stressed conditions, researchers can build a robust data package. This knowledge is critical for mitigating risks and making informed decisions in formulation development. The causality-driven protocols and self-validating experimental designs described herein ensure that the generated data is not just a set of numbers, but a true scientific understanding of the molecule's behavior, paving the way for the development of a safe, stable, and efficacious medicine.
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Ticabesone Propionate: A Technical Guide to its Modulation of Pro-inflammatory Cytokines
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Ticabesone Propionate in Inflammatory Disease
This compound is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, recognized for their potent anti-inflammatory and immunosuppressive properties. While specific preclinical and clinical data on this compound's modulation of pro-inflammatory cytokines are not extensively available in public literature, its structural and functional classification as a potent corticosteroid allows for a scientifically grounded exploration of its expected mechanisms of action. This guide will leverage the well-established principles of corticosteroid pharmacology, with a particular focus on the extensively studied analogue, fluticasone propionate, to provide an in-depth technical overview of the anticipated modulatory effects of this compound on key pro-inflammatory cytokine pathways.
Glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is largely attributed to their ability to suppress the production and activity of pro-inflammatory cytokines, which are key mediators of the inflammatory cascade. This guide will delve into the molecular mechanisms by which this compound is expected to exert its anti-inflammatory effects, provide detailed experimental protocols for its evaluation, and present data on a closely related compound to illustrate the anticipated outcomes.
The Central Role of Pro-inflammatory Cytokines in Disease Pathogenesis
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma. At the cellular level, this process is driven by a complex network of signaling molecules, with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) playing a pivotal role.
-
TNF-α: A master regulator of inflammation, TNF-α is primarily produced by macrophages and T-cells. It triggers a cascade of inflammatory responses, including the production of other cytokines, enhancement of leukocyte migration, and induction of apoptosis.[1]
-
IL-1β: This cytokine shares many pro-inflammatory properties with TNF-α and is a key mediator of the acute phase response. It is produced by a variety of immune cells and contributes to fever, inflammation, and tissue destruction.[2]
-
IL-6: A pleiotropic cytokine, IL-6 is involved in both the acute and chronic phases of inflammation. It plays a critical role in the differentiation of B-cells and T-cells and is implicated in the pathogenesis of numerous inflammatory diseases.[3]
The overexpression of these cytokines leads to a state of persistent inflammation, causing tissue damage and driving disease progression. Consequently, therapeutic strategies aimed at inhibiting the production or signaling of these molecules are of significant interest in drug development.
Molecular Mechanism of Action: How this compound is Expected to Modulate Cytokine Signaling
As a potent glucocorticoid, this compound is anticipated to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4] The binding of this compound to the cytoplasmic GR is expected to initiate a cascade of molecular events leading to the modulation of gene expression.
Genomic Mechanisms: Transrepression and Transactivation
The primary anti-inflammatory actions of glucocorticoids are mediated through genomic mechanisms that can be broadly categorized as transrepression and transactivation.[5]
-
Transrepression: This is the key mechanism by which glucocorticoids suppress inflammation. The activated GR-ticabesone propionate complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] This interference can occur through several mechanisms:
-
Direct Protein-Protein Interaction: The GR can directly bind to and sequester NF-κB and AP-1, preventing them from binding to their target DNA sequences and initiating the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
-
Induction of Inhibitory Proteins: The GR can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and activation.[7]
-
-
Transactivation: The GR-ligand complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This can lead to the increased transcription of anti-inflammatory proteins, such as annexin A1, which inhibits phospholipase A2 and subsequently the production of inflammatory lipid mediators.
Modulation of Key Signaling Pathways
The inhibition of NF-κB and AP-1 by this compound is expected to have a profound impact on downstream signaling pathways that are critical for pro-inflammatory cytokine production.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and drive the expression of numerous pro-inflammatory genes. This compound, through GR activation, is expected to inhibit this pathway at multiple levels, including the suppression of IKK activity.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including p38, JNK, and ERK) are also crucial for the production of pro-inflammatory cytokines.[9] These pathways are activated by a variety of extracellular stimuli and lead to the activation of transcription factors like AP-1. Corticosteroids have been shown to interfere with MAPK signaling, which contributes to their anti-inflammatory effects.[10]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols for Evaluating this compound's Activity
To empirically determine the modulatory effects of this compound on pro-inflammatory cytokines, a series of well-established in vitro and in vivo experimental protocols can be employed. The following methodologies are provided as a guide for researchers in the field.
In Vitro Assessment: Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is a robust method to evaluate the direct inhibitory effect of a compound on cytokine production by primary human immune cells.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well culture plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
3. Stimulation:
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (100 ng/mL) to induce the production of pro-inflammatory cytokines.
-
Include unstimulated control wells (vehicle only) and stimulated control wells (vehicle + LPS).
4. Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatants and store at -80°C until analysis.
5. Cytokine Quantification:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each cytokine by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Assessment: LPS-Induced Systemic Inflammation in Mice
This acute in vivo model is useful for evaluating the systemic anti-inflammatory efficacy of a compound.
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Dosing and Administration:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The dosing volume should be consistent across all groups.
3. Induction of Inflammation:
-
One hour after compound administration, induce systemic inflammation by injecting LPS (1 mg/kg) intraperitoneally.
4. Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Allow the blood to clot and centrifuge to obtain serum. Store the serum at -80°C.
5. Cytokine Analysis:
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum samples using ELISA or a multiplex immunoassay.
6. Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of cytokine production for each dose.
Expected Efficacy: Insights from Fluticasone Propionate
Given the absence of specific public data for this compound, the following table summarizes the known anti-inflammatory potency of its close structural and functional analogue, fluticasone propionate, to provide an indication of the expected efficacy.
| Parameter | Fluticasone Propionate | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (Kd) | 0.5 nM | |
| Inhibition of TNF-α release (in vitro) | Potent inhibition demonstrated in various cell types | [4][11] |
| Inhibition of IL-6 release (in vitro) | Dose-dependent inhibition in human lung epithelial cells and alveolar macrophages | [3][11] |
| Inhibition of IL-1β release (in vitro) | Expected to be potently inhibited due to NF-κB suppression | [6] |
| In vivo Efficacy | Significant reduction of inflammatory cell influx and cytokine production in animal models | [12] |
This table presents data for fluticasone propionate as a representative potent corticosteroid and is intended to be illustrative of the expected activity of this compound.
Conclusion: A Potent Modulator of Pro-inflammatory Cytokines
This compound, as a high-potency synthetic corticosteroid, is poised to be a significant modulator of pro-inflammatory cytokine production. Through its interaction with the glucocorticoid receptor, it is expected to suppress the expression of key inflammatory mediators like TNF-α, IL-1β, and IL-6 by inhibiting critical signaling pathways, including NF-κB and MAPK. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its anti-inflammatory properties. While further specific studies on this compound are warranted, the extensive body of evidence for structurally related corticosteroids like fluticasone propionate strongly supports its potential as a valuable therapeutic agent for the management of a wide range of inflammatory diseases.
References
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- Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker.
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- Fluticasone propionate--an update on preclinical and clinical experience. (1999).
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- In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes. (2002). Allergy, 57(10), 923-928.
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Effects of fluticasone propionate on IL-1b , IL-6, TNF-a , PGE 2 and TxB 2 production by U937 cells pre-treated and stimulated with PMA and LPS respectively. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Discovery and Development of Synthetic Corticosteroids: A Case Study on Fluticasone Propionate
Disclaimer: Initial searches for "Ticabesone Propionate" did not yield specific results for a compound with that name in widespread clinical or developmental literature. It is possible that this is a lesser-known developmental compound, a discontinued project, or a potential misspelling. However, the chemical nomenclature strongly suggests a synthetic corticosteroid of the "-asone propionate" family. This guide will therefore focus on a well-documented and representative member of this class, Fluticasone Propionate , to provide an in-depth technical overview that aligns with the user's request for a guide on the discovery and development of a potent, topically active corticosteroid.
Introduction to Fluticasone Propionate: A Potent Anti-Inflammatory Agent
Fluticasone propionate is a synthetic trifluorinated glucocorticoid based on the androstane nucleus, renowned for its potent anti-inflammatory and vasoconstrictive properties.[1][2] It is widely prescribed for the management of inflammatory conditions such as asthma and allergic rhinitis.[3] Chemically designated as S-fluoromethyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxoandrosta-1,4-diene-17β-carbothioate, its molecular formula is C25H31F3O5S, with a molecular weight of 500.6 g/mol .[2][4]
First approved in 1990, fluticasone propionate has become a cornerstone in the treatment of respiratory diseases due to its high therapeutic index.[4] It is available in various formulations, including nasal sprays for rhinitis, and dry powder or metered-dose inhalers for asthma and chronic obstructive pulmonary disease (COPD).[3][5] Its efficacy stems from its high lipophilicity and potent affinity for the glucocorticoid receptor, which allows for localized action with minimal systemic side effects.[6][7]
| Property | Value |
| Molecular Formula | C25H31F3O5S |
| Molecular Weight | 500.58 g/mol [4] |
| Therapeutic Class | Synthetic Corticosteroid, Anti-inflammatory Agent |
| Key Indications | Asthma, Allergic Rhinitis, COPD[3][6][8] |
Discovery and Rational Design
The development of fluticasone propionate was a result of extensive structure-activity relationship (SAR) studies aimed at maximizing topical anti-inflammatory potency while minimizing systemic corticosteroid side effects.[1] The core of its design is the androstane nucleus, a common scaffold for synthetic glucocorticoids.[1]
Key structural modifications that contribute to its pharmacological profile include:
-
Trifluorination: The fluorine atoms at the 6α and 9α positions significantly enhance its glucocorticoid receptor affinity and anti-inflammatory activity.
-
17β-carbothioate ester: This unique ester group is a critical feature. It is designed to be labile, allowing for rapid metabolism to an inactive carboxylic acid derivative in the systemic circulation, thereby reducing the risk of systemic adverse effects.[9]
-
Propionate group at the 17α position: This group contributes to the lipophilicity of the molecule, enhancing its tissue retention and duration of action at the site of application.[6]
The high lipophilicity of fluticasone propionate is a distinguishing feature, being 3-fold more lipophilic than beclomethasone dipropionate and 300-fold more than budesonide.[1] This property, combined with its high receptor affinity, leads to prolonged retention in lung tissue, contributing to its once- or twice-daily dosing regimen.[6]
Mechanism of Action: A Multi-faceted Anti-Inflammatory Response
Fluticasone propionate exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3] The mechanism can be broadly categorized into genomic and non-genomic actions.
Genomic Mechanism
The primary mechanism of action is genomic, involving the modulation of gene transcription.[3]
-
Cellular Entry and Receptor Binding: Being highly lipophilic, fluticasone propionate readily diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor located in the cytoplasm.[3]
-
Receptor Activation and Translocation: This binding induces a conformational change in the GR, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The activated fluticasone propionate-GR complex then translocates into the nucleus.[3]
-
Gene Transcription Modulation: Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction can either upregulate or downregulate gene transcription.
-
Transactivation: The complex can bind to GREs to increase the transcription of genes encoding anti-inflammatory proteins such as annexin A1 and secretory leukocyte protease inhibitor.
-
Transrepression: More significantly for its anti-inflammatory effects, the complex can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-5), chemokines, and adhesion molecules.[6][10]
-
The net result is a potent suppression of the inflammatory cascade, leading to reduced airway hyper-responsiveness and mucus production in asthma and decreased nasal inflammation in rhinitis.[3]
Caption: Genomic signaling pathway of Fluticasone Propionate.
Receptor Binding Affinity
Fluticasone propionate exhibits a very high affinity for the glucocorticoid receptor, which is a key determinant of its potency.[6] Its dissociation from the receptor is slow, resulting in a prolonged duration of action.[1]
| Corticosteroid | Relative Receptor Affinity (Compared to Dexamethasone = 100) |
| Fluticasone Propionate | 1800 |
| Beclomethasone-17-monopropionate | 1200 |
| Budesonide | 600 |
| Flunisolide | 90 |
| Triamcinolone Acetonide | 90 |
Data adapted from Johnson M., 1998.[1]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of fluticasone propionate is characterized by high topical activity and low systemic bioavailability, which contributes to its favorable safety profile.[7][9]
-
Absorption: When administered via inhalation, a portion of the dose is deposited in the lungs, where it is absorbed systemically over time. The portion that is swallowed undergoes extensive first-pass metabolism in the liver.[7] Oral bioavailability is virtually zero.[9]
-
Distribution: Fluticasone propionate is extensively distributed throughout the body, with a high volume of distribution.[7]
-
Metabolism: It is rapidly cleared from the systemic circulation by hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolite is an inactive 17β-carboxylic acid derivative.[9]
-
Excretion: The drug and its metabolites are primarily excreted in the feces, with a negligible amount appearing in the urine.[7] The elimination half-life after intravenous administration is approximately 7.8 hours.[7]
Chemical Synthesis and Formulation
Synthesis Overview
The synthesis of fluticasone propionate is a multi-step process that typically starts from a commercially available steroid precursor. While various synthetic routes have been patented, a general pathway involves several key transformations:
Caption: Generalized synthesis workflow for Fluticasone Propionate.
A common approach involves the thioesterification of a suitable corticosteroid intermediate, followed by alcoholysis and a final substitution reaction to introduce the fluoromethyl group.[11] Green chemistry approaches are also being explored to create more environmentally friendly synthesis methods.[12]
Formulation Development
The formulation of fluticasone propionate is critical to its therapeutic efficacy, as it must be delivered effectively to the site of action.
-
Dry Powder Inhalers (DPIs): These formulations contain micronized fluticasone propionate, often blended with a carrier like lactose, to ensure proper aerosolization and deposition in the lungs.
-
Metered-Dose Inhalers (MDIs): In these devices, the drug is dissolved or suspended in a propellant, which vaporizes upon actuation to form an aerosol.
-
Nasal Sprays: These are aqueous suspensions of microfine fluticasone propionate, formulated with wetting agents, and preservatives for intranasal delivery.
-
Orally Disintegrating Tablets (ODTs): Novel formulations like ODTs are being investigated for conditions such as eosinophilic esophagitis, allowing for topical delivery to the esophagus.[13]
Clinical Development and Efficacy
Fluticasone propionate has undergone extensive clinical evaluation for various inflammatory conditions.
Asthma and COPD
In patients with asthma, inhaled fluticasone propionate has demonstrated significant efficacy in improving lung function, reducing bronchial reactivity, and decreasing the rate of exacerbations.[6] Clinical studies have shown that it has at least twice the clinical potency of beclomethasone dipropionate and budesonide.[6] For COPD, multicenter, randomized, placebo-controlled trials have shown that fluticasone propionate can provide clinical benefits, including improved lung function and reduced symptom scores over a 6-month period.[8]
Allergic Rhinitis
Intranasal fluticasone propionate is highly effective for the treatment of seasonal and perennial allergic rhinitis.[6] It reduces symptoms such as nasal congestion, sneezing, and runny nose by targeting the underlying inflammation in the nasal mucosa.[3]
Eosinophilic Esophagitis (EoE)
Emerging research is exploring the use of fluticasone propionate in novel formulations for EoE. A phase 1b/2a randomized controlled trial of an orally disintegrating tablet (APT-1011) found it to be safe and well-tolerated, with significant reductions in esophageal eosinophil counts and improvements in endoscopic findings and patient-reported symptoms compared to placebo.[13]
| Clinical Trial Summary (EoE) - APT-1011 | Placebo (n=8) | 1.5 mg BID (n=8) | 3.0 mg QD (n=8) |
| Primary Outcome | Safe & Well-Tolerated | Safe & Well-Tolerated | Safe & Well-Tolerated |
| Reduction in Esophageal Eosinophil Counts | - | Greater than Placebo | Greater than Placebo |
| Improvement in Endoscopic Score | - | Greater than Placebo | Greater than Placebo |
| Improvement in Patient-Reported Symptoms | - | Greater than Placebo | Greater than Placebo |
Data from Hirano I, et al., 2020.[13]
Experimental Protocols
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., fluticasone propionate) for the human glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Human lung tissue is homogenized in a buffer solution and centrifuged at high speed to obtain a cytosolic fraction containing the glucocorticoid receptors.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Conclusion and Future Directions
Fluticasone propionate stands as a testament to the success of rational drug design in the field of synthetic corticosteroids. Its development, guided by a deep understanding of structure-activity relationships and pharmacokinetic principles, has resulted in a highly effective and safe therapeutic agent for a range of inflammatory disorders. Its potent local action, coupled with minimal systemic exposure, has set a benchmark for inhaled and intranasal steroid therapy.
Future research continues to explore new formulations and delivery systems to enhance its therapeutic utility. The development of orally disintegrating tablets for eosinophilic esophagitis is a prime example of repurposing a well-established molecule for a new indication through innovative formulation science.[13] Additionally, the creation of combination inhalers, for instance with long-acting beta-agonists and long-acting muscarinic antagonists, further optimizes the management of respiratory diseases like COPD.[5] The ongoing exploration of its therapeutic potential ensures that fluticasone propionate will remain a vital tool in the clinician's armamentarium for the foreseeable future.
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A Researcher's Guide to Corticosteroid Evaluation in Immunoinflammatory Disorders: A Technical Overview Featuring Ticabesone Propionate
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the study of corticosteroids for immunoinflammatory disorders. While the primary focus is on the principles and methodologies for evaluating this class of compounds, we will use the synthetic glucocorticoid Ticabesone Propionate as a reference point, contextualized by the extensive research on its close analogue, Fluticasone Propionate .
This compound, a fluorinated corticosteroid developed by Hoffmann-La Roche, has been noted in research for its potential in treating immunoinflammatory conditions.[1] With the molecular formula C25H32F2O5S and a molecular weight of 482.58, it is structurally related to other potent corticosteroids.[2][3] However, it is important to note that there are no approved indications or marketed formulations for this compound, and it is sometimes referenced as an impurity of Fluticasone.[4] Therefore, this guide will leverage the vast body of knowledge surrounding Fluticasone Propionate to illustrate the core concepts and experimental protocols relevant to the preclinical assessment of novel corticosteroids like this compound.
Part 1: The Core Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5] Upon binding to its ligand, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.[1][6][7]
-
Transactivation: The corticosteroid-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.[1]
-
Transrepression: The corticosteroid-GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][5]
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Part 2: Preclinical Evaluation: In Vitro Models
In vitro assays are crucial for the initial screening and characterization of the anti-inflammatory potential of corticosteroids. A key and widely used method is the cytokine release assay using peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Human PBMCs
This protocol details a method to assess the ability of a test corticosteroid to inhibit the release of pro-inflammatory cytokines from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test corticosteroid (e.g., this compound, Fluticasone Propionate) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[8]
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test corticosteroid or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL.[8]
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[8][10]
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11]
Data Analysis:
Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Expected Results:
Corticosteroids like Fluticasone Propionate are expected to cause a dose-dependent inhibition of LPS-induced TNF-α and IL-6 production.[12][13]
| Compound | Target Cytokine | IC50 (nM) |
| Fluticasone Propionate | TNF-α | ~1-10 |
| Fluticasone Propionate | IL-6 | ~1-10 |
| This compound (Hypothetical) | TNF-α | To be determined |
| This compound (Hypothetical) | IL-6 | To be determined |
Part 3: Preclinical Evaluation: In Vivo Models
In vivo models are essential for evaluating the efficacy of corticosteroids in a whole-organism context, providing insights into their pharmacokinetic and pharmacodynamic properties. The carrageenan-induced paw edema model is a classic and reliable method for assessing acute anti-inflammatory activity.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This workflow outlines the key steps for evaluating the anti-inflammatory effects of a test corticosteroid in a rat model of acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week before the experiment.[14]
-
Grouping and Dosing: Randomly divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., dexamethasone 10 mg/kg, i.p.), and test groups receiving different doses of the corticosteroid.[15]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]
-
Compound Administration: Administer the test compound, vehicle, or standard drug (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.[15]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Expected Results:
A potent corticosteroid will significantly reduce the carrageenan-induced paw edema compared to the vehicle-treated group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle | - | 0% |
| Dexamethasone | 10 | ~70-80% |
| Fluticasone Propionate | 1 | ~40-50% |
| This compound (Hypothetical) | 1 | To be determined |
Part 4: Pharmacokinetics and Safety Considerations
The therapeutic index of a corticosteroid is determined by its local efficacy versus its potential for systemic side effects. Therefore, understanding the pharmacokinetic profile is crucial.
-
Topical vs. Systemic Administration: For inhaled or topical corticosteroids, high lipophilicity and rapid metabolism can lead to high local concentrations with low systemic bioavailability, thereby minimizing systemic adverse effects.[18][19] Fluticasone propionate, for example, has a systemic bioavailability of less than 1% after oral inhalation.[20][21]
-
Pharmacokinetic Parameters: Key parameters to evaluate include plasma half-life, volume of distribution, and clearance. Fluticasone propionate has a terminal half-life of approximately 7-8 hours after intravenous administration.[21]
-
Safety Profile: Preclinical safety studies should assess potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, effects on bone mineral density, and local adverse effects (e.g., skin atrophy for topical formulations).[22]
Conclusion
The preclinical evaluation of novel corticosteroids like this compound for immunoinflammatory disorders requires a systematic approach, beginning with a thorough understanding of their mechanism of action through the glucocorticoid receptor. In vitro assays, such as the PBMC cytokine release assay, provide initial insights into anti-inflammatory potency, while in vivo models, like the carrageenan-induced paw edema model, are essential for assessing efficacy in a physiological context. By carefully characterizing the pharmacodynamic and pharmacokinetic properties, researchers can build a comprehensive profile of a new chemical entity, paving the way for further development and potential clinical application. The use of well-established comparator compounds, such as Fluticasone Propionate, is critical for benchmarking the performance of novel corticosteroids.
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An In-Depth Technical Guide to the Potential Therapeutic Applications of Ticabesone Propionate
A Note on the Scope of this Document: Direct research on Ticabesone propionate is limited in publicly accessible scientific literature. It is identified as a synthetic glucocorticoid corticosteroid, an ester of Ticabesone, and has been noted in research contexts for its potential in treating immunoinflammatory disorders, autoimmune diseases, and fibrosis-related conditions.[1] Given its classification and structural similarities to other fluorinated corticosteroids, this guide will extrapolate its potential therapeutic applications and mechanisms of action by drawing parallels with the extensively studied and clinically significant glucocorticoid, Fluticasone propionate. This approach provides a robust, scientifically grounded framework for researchers and drug development professionals to explore the therapeutic potential of this compound.
Molecular Profile and Inferred Mechanism of Action
Ticabesone is a synthetic glucocorticoid with the systematic name S-methyl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate.[1] this compound is the propionate ester of this molecule. As a glucocorticoid, its primary mechanism of action is presumed to be agonism of the glucocorticoid receptor (GR).
The binding of a glucocorticoid like this compound to the cytoplasmic GR is the initiating step in a cascade of molecular events that ultimately modulate the expression of a wide array of genes involved in inflammation and immune responses. This process can be broadly categorized into two main pathways: transactivation and transrepression.
Transactivation: The glucocorticoid-GR complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1, and secretory leukocyte protease inhibitor.
Transrepression: The activated GR can also inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This interference with other signaling pathways is a key mechanism for the anti-inflammatory and immunosuppressive effects of glucocorticoids.
Caption: Inferred Glucocorticoid Signaling Pathway for this compound.
Potential Therapeutic Applications
Drawing parallels with Fluticasone propionate and other potent topical and inhaled corticosteroids, this compound could have significant therapeutic potential in a range of disorders characterized by inflammation and immune dysregulation.
Immunoinflammatory Disorders
-
Dermatological Conditions: Topical formulations of this compound could be effective in treating inflammatory dermatoses such as atopic dermatitis (eczema) and psoriasis.[2][3] The anti-inflammatory, antiproliferative, and immunosuppressive actions of glucocorticoids are well-established in managing these conditions.
-
Respiratory Diseases: Inhaled formulations of this compound could be a therapeutic option for asthma and chronic obstructive pulmonary disease (COPD).[4][5] By acting locally in the airways, it could reduce inflammation, decrease airway hyper-responsiveness, and control symptoms.
Autoimmune Diseases
The immunosuppressive properties of glucocorticoids make them a cornerstone in the management of many autoimmune diseases.[6] this compound, particularly if formulated for systemic or targeted local delivery, could be investigated for its potential to modulate the aberrant immune responses in conditions such as:
-
Rheumatoid Arthritis
-
Systemic Lupus Erythematosus
-
Inflammatory Bowel Disease
Fibrosis-Related Conditions
Recent research has highlighted the anti-fibrotic potential of some glucocorticoids. Fluticasone propionate has been shown to inhibit myofibroblast differentiation, a key process in tissue fibrosis.[7] This suggests that this compound could be explored for its therapeutic utility in diseases characterized by pathological fibrosis, such as idiopathic pulmonary fibrosis (IPF) and certain skin fibrosing disorders. However, it is important to note that the use of corticosteroids in some fibrotic conditions can be controversial and requires careful consideration.[3][8]
Preclinical and Clinical Evaluation Strategy
A structured approach to the preclinical and clinical evaluation of this compound is crucial to ascertain its therapeutic potential and safety profile.
In Vitro Assays for Potency and Activity
A battery of in vitro assays would be the first step to characterize the pharmacological activity of this compound.
| Assay | Purpose | Key Parameters Measured |
| Glucocorticoid Receptor (GR) Binding Assay | To determine the binding affinity of this compound for the human GR. | Dissociation constant (Kd), Relative Binding Affinity (RBA) |
| GR Transactivation/Transrepression Assay | To measure the functional potency in activating or repressing GR-mediated gene expression. | EC50 (for transactivation), IC50 (for transrepression) |
| Cytokine Release Assay | To assess the anti-inflammatory effect on immune cells. | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from stimulated peripheral blood mononuclear cells (PBMCs) or other relevant cell lines. |
| T-cell Proliferation Assay | To evaluate the immunosuppressive activity. | Inhibition of mitogen- or antigen-induced T-lymphocyte proliferation.[5] |
Experimental Protocol: Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.
-
Preparation of GR-containing cytosol:
-
Homogenize human cell lines known to express high levels of GR (e.g., A549 lung carcinoma cells) in a suitable buffer.
-
Centrifuge the homogenate at high speed to obtain a cytosolic fraction containing the GR.
-
-
Competitive Binding:
-
In a multi-well plate, incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the GR-containing cytosol.
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the GR.
-
Include a control with a large excess of unlabeled dexamethasone to determine non-specific binding.
-
-
Separation and Quantification:
-
Separate the bound from the unbound radioligand using a suitable method (e.g., charcoal-dextran adsorption or filtration).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
In Vivo Models for Efficacy Assessment
Animal models are indispensable for evaluating the in vivo efficacy and safety of a new chemical entity like this compound.[1]
-
Models of Skin Inflammation:
-
Croton oil- or arachidonic acid-induced ear edema in mice: A common model for acute inflammation.[9]
-
Oxazolone-induced contact hypersensitivity in mice: A model for T-cell mediated skin inflammation, relevant to atopic dermatitis.
-
-
Models of Respiratory Inflammation:
-
Ovalbumin- or house dust mite-induced allergic asthma in mice or rats: To assess the effect on airway inflammation, hyper-responsiveness, and mucus production.
-
-
Models of Fibrosis:
-
Bleomycin-induced pulmonary fibrosis in mice or rats: The standard model for evaluating potential anti-fibrotic therapies.
-
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Methodological & Application
Application Notes & Protocols: Characterizing Ticabesone Propionate in In Vitro Cell Culture Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of ticabesone propionate, a synthetic fluorinated glucocorticoid.[1] We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design. This guide details step-by-step protocols for assessing cytotoxicity, anti-inflammatory efficacy, mechanism of action through transcription factor modulation, and target gene engagement. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for the preclinical evaluation of this potent anti-inflammatory compound.[1][2]
Introduction: Understanding this compound
This compound is a synthetic glucocorticoid corticosteroid developed for its potent anti-inflammatory and immunosuppressive properties.[1] Like other glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[3][4] Upon binding, the ticabesone-GR complex translocates to the nucleus to modulate the expression of a wide array of genes.[3][5][6] This genomic action typically involves two key processes:
-
Transactivation: The GR complex directly binds to DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes.[3][7][8]
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of cytokines, chemokines, and adhesion molecules.[3][9]
Although investigated for its therapeutic potential, this compound remains a compound for research and has not been brought to market, making robust in vitro characterization essential for understanding its biological activity.[1] The following sections provide a logical workflow for a comprehensive in vitro evaluation.
Glucocorticoid Receptor (GR) Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway activated by glucocorticoids like this compound.
Caption: Classical genomic signaling pathway of this compound.
Foundational Assay: Cell Viability and Cytotoxicity
Expert Insight: Before assessing the functional effects of this compound, it is imperative to determine its cytotoxicity profile. This foundational step establishes a therapeutic window of concentrations that do not induce cell death. Observing an anti-inflammatory effect at a concentration that is also highly cytotoxic would be a confounding artifact. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for viability.[10]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2.1: MTT Cytotoxicity Assay
This protocol is adapted for adherent cells (e.g., A549 lung carcinoma or RAW 264.7 macrophages).
Materials:
-
96-well flat-bottom tissue culture plates
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.[12]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range might be 1 nM to 100 µM. Also prepare a vehicle control (DMSO at the highest concentration used for the drug) and a "medium only" control for background subtraction.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix gently by pipetting or using an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10]
Data Presentation and Interpretation
Summarize the results in a table and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.26 ± 0.09 | 100.8% |
| 1 | 1.21 ± 0.06 | 96.8% |
| 10 | 1.15 ± 0.08 | 92.0% |
| 50 | 0.75 ± 0.05 | 60.0% |
| 100 | 0.25 ± 0.03 | 20.0% |
From this data, subsequent functional assays should be performed at concentrations well below the CC₅₀, typically ≤10 µM, to ensure observed effects are pharmacological, not toxic.
Functional Assays: Assessing Anti-Inflammatory Activity
Once a non-toxic concentration range is established, the direct anti-inflammatory properties of this compound can be evaluated.
Cytokine Release Assay
Expert Insight: The hallmark of inflammation is the production of pro-inflammatory cytokines. A robust method to assess an anti-inflammatory compound is to challenge immune cells with an inflammatory stimulus, like Lipopolysaccharide (LPS), and measure the compound's ability to suppress the resulting cytokine release.[13][14][15] Macrophage cell lines (e.g., RAW 264.7) or, for greater physiological relevance, human peripheral blood mononuclear cells (PBMCs) are excellent models for this assay.[14][15][16] Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant can be quantified using ELISA or multiplex bead-based assays.[13][15][17]
Protocol 3.1.1: LPS-Induced Cytokine Suppression in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
24-well tissue culture plates
-
This compound and Dexamethasone (positive control) stock solutions
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
-
ELISA or multiplex assay kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1x10⁵ cells/well in 500 µL of medium and incubate overnight.[18]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound, a positive control (e.g., 1 µM Dexamethasone), and a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 50-100 ng/mL to all wells except the "unstimulated" negative control.[18]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[19]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using your chosen immunoassay (e.g., ELISA), following the manufacturer's instructions.
Data Presentation and Interpretation
| Treatment | TNF-α (pg/mL) (Mean ± SD) | % Inhibition |
| Unstimulated | 15 ± 5 | - |
| LPS + Vehicle | 1250 ± 95 | 0% |
| LPS + Dexamethasone (1 µM) | 150 ± 20 | 88% |
| LPS + Tica. Prop. (0.1 µM) | 850 ± 70 | 32% |
| LPS + Tica. Prop. (1 µM) | 275 ± 35 | 78% |
| LPS + Tica. Prop. (10 µM) | 160 ± 22 | 87% |
The results should demonstrate a dose-dependent reduction in cytokine secretion, confirming the anti-inflammatory activity of this compound.
Transcription Factor Activity Assays (NF-κB & AP-1)
Expert Insight: To delve deeper into the mechanism of transrepression, it is crucial to measure the activity of key pro-inflammatory transcription factors NF-κB and AP-1.[20] Glucocorticoids inhibit their function, preventing them from activating gene expression.[3] This can be assessed using several methods, including reporter gene assays where the transcription factor drives the expression of a reporter like luciferase, or high-content imaging assays that directly visualize the translocation of NF-κB from the cytoplasm to the nucleus upon activation—a critical step that glucocorticoids can inhibit.[21][22][23]
Protocol 3.2.1: NF-κB Nuclear Translocation Assay (Conceptual)
This assay relies on immunofluorescence and automated microscopy to quantify the localization of the p65 subunit of NF-κB.
Procedure Outline:
-
Cell Culture: Seed a suitable cell line (e.g., A549) in a 96-well imaging plate.
-
Pre-treatment: Treat cells with this compound or controls.
-
Stimulation: Induce NF-κB activation with a stimulus like TNF-α or IL-1β.[23][24] In unstimulated cells, NF-κB resides in the cytoplasm.[23]
-
Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Stain the cells with a primary antibody against the NF-κB p65 subunit and a fluorescently-labeled secondary antibody. Co-stain the nuclei with a DNA dye like DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to measure the fluorescence intensity of p65 in the nuclear versus the cytoplasmic compartments. A reduction in the nuclear/cytoplasmic intensity ratio in drug-treated cells compared to stimulated controls indicates inhibition of translocation.[23]
Target Engagement: Gene Expression Analysis
Expert Insight: The ultimate confirmation of a glucocorticoid's mechanism of action is demonstrating its ability to modulate the transcription of known GR target genes.[25] Quantitative real-time PCR (qPCR) is the gold standard for this analysis. This assay validates that this compound not only suppresses inflammation but does so through the intended GR-mediated pathway by measuring both upregulated (transactivated) and downregulated (transrepressed) genes.[7][26]
Experimental Workflow: Gene Expression Analysis by qPCR
Caption: Workflow for analyzing GR target gene expression via qPCR.
Protocol 4.1: qPCR for GR Target Genes
Materials:
-
Cells treated as in previous experiments
-
RNA extraction kit (e.g., RNeasy Mini Kit)[27]
-
SYBR Green qPCR Master Mix[27]
-
qPCR instrument
-
Primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH, RPLP0)[28]
| Gene Target | Function / Pathway | Expected Regulation |
| FKBP5 | GR-chaperone complex, negative feedback | Upregulation |
| GILZ (TSC22D3) | Anti-inflammatory, MAPK inhibition | Upregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| NR3C1 | Glucocorticoid Receptor (GRα) | - (To check for receptor regulation)[8] |
Procedure:
-
Cell Lysis and RNA Extraction: Treat cells (e.g., A549 or PBMCs) with this compound for a suitable time (e.g., 6-24 hours).[26] Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Convert 500-1000 ng of RNA into cDNA using a reverse transcription kit.[27][28]
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each primer set. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix.
-
qPCR Run: Run the reactions on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[8]
-
Data Analysis: Calculate the relative gene expression using the comparative Cₜ (2⁻ΔΔCₜ) method.[28] Normalize the Cₜ values of the target genes to the Cₜ value of the housekeeping gene. Express the data as fold change relative to the vehicle-treated control.
Data Presentation and Interpretation
| Treatment (1 µM) | FKBP5 (Fold Change) | GILZ (Fold Change) | IL-6 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Dexamethasone | 15.2 | 12.5 | 0.2 |
| This compound | 18.5 | 14.8 | 0.15 |
Successful target engagement is demonstrated by a significant upregulation of genes like FKBP5 and GILZ and downregulation of pro-inflammatory genes like IL-6, consistent with the known actions of potent glucocorticoids.
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Application Notes and Protocols for Preclinical Evaluation of Ticabesone Propionate in Dermatological Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Topical Anti-Inflammatory Therapy
Ticabesone propionate is a novel synthetic corticosteroid engineered for potent topical anti-inflammatory activity with potentially minimal systemic absorption. Its therapeutic promise lies in the effective management of chronic inflammatory and autoimmune skin disorders such as atopic dermatitis and psoriasis. As with any new chemical entity, a robust preclinical evaluation is paramount to establishing its safety and efficacy profile. This document serves as a comprehensive guide, providing detailed protocols and expert insights for the assessment of this compound in validated animal models of inflammatory skin disease.
The selection of an appropriate animal model is a critical decision in the preclinical drug development pipeline. An ideal model should recapitulate the key histopathological and immunological features of the human disease, allowing for a meaningful evaluation of a drug's therapeutic potential. This guide will focus on two of the most widely utilized and well-characterized murine models: the 2,4,6-Trinitrochlorobenzene (TNCB)-induced atopic dermatitis-like model and the Imiquimod (IMQ)-induced psoriasis-like model.
Understanding the Mechanism: The Glucocorticoid Receptor Pathway
While specific data for this compound is emerging, its mechanism of action is predicated on the well-established pharmacology of corticosteroids. Similar to other glucocorticoids like fluticasone propionate, this compound is expected to exert its anti-inflammatory effects through its high affinity for the glucocorticoid receptor (GR).[1][2]
Upon topical application, this compound penetrates the cell membrane of keratinocytes, Langerhans cells, and other resident immune cells in the skin. Binding to the cytosolic GR triggers a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated GR-ligand complex into the nucleus.[1]
Signaling Pathway of Glucocorticoid Action
Caption: Glucocorticoid receptor signaling pathway.
In the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1] This results in the suppression of key inflammatory mediators, including cytokines, chemokines, and adhesion molecules, ultimately leading to reduced inflammation and immune cell infiltration in the skin.[3]
Part 1: Atopic Dermatitis-Like Model
Rationale for the 2,4,6-Trinitrochlorobenzene (TNCB)-Induced Model
The TNCB-induced model is a robust and highly reproducible method for creating an atopic dermatitis (AD)-like phenotype in mice.[4] This hapten-induced model offers several advantages for screening topical anti-inflammatory agents:
-
Simplicity and Reproducibility: The protocol is straightforward and yields consistent results.[4]
-
Quantitative Assessment: Ear thickness provides a simple and reliable quantitative measure of inflammation.[4]
-
Histological Similarity to Human AD: The model mimics key features of human AD, including epidermal hyperplasia, spongiosis, and infiltration of inflammatory cells such as eosinophils and mast cells.
Experimental Workflow
Caption: Imiquimod-induced psoriasis model workflow.
Detailed Protocol: Imiquimod-Induced Psoriasis-Like Dermatitis
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound in a suitable vehicle (e.g., hydrophilic cream)
-
Vehicle control
-
Positive control (e.g., calcipotriol or a potent topical corticosteroid)
-
Imiquimod cream (5%)
-
Anesthesia (e.g., isoflurane)
-
Biopsy punch (6 mm)
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Antibodies for immunohistochemistry (e.g., anti-CD3, anti-Ly6G)
-
Quantitative real-time PCR (qRT-PCR) reagents for gene expression analysis (e.g., IL-17A, IL-23, TNF-α)
Procedure:
-
Animal Acclimatization: House mice as previously described.
-
Induction and Treatment (Days 0-5):
-
Shave the dorsal back skin of the mice.
-
Divide the mice into treatment groups (n=8-10 per group).
-
Apply 62.5 mg of 5% imiquimod cream to the shaved back skin daily for 6 consecutive days.
-
Two hours after imiquimod application, topically apply 100 µL of the respective treatment (vehicle, this compound, or positive control) to the same area.
-
-
Clinical Scoring (Daily):
-
Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score represents the overall severity.
-
-
Sample Collection (Day 6):
-
Euthanize the mice and collect the treated back skin.
-
-
Histological and Immunohistochemical Analysis:
-
Fix a portion of the skin in 10% formalin, embed in paraffin, and section.
-
Stain sections with H&E to measure epidermal thickness.
-
Perform immunohistochemistry to quantify the infiltration of T-cells (CD3+) and neutrophils (Ly6G+).
-
-
Gene Expression Analysis:
-
Isolate RNA from another portion of the skin tissue.
-
Perform qRT-PCR to measure the mRNA expression levels of key psoriasis-related genes, such as IL-17A, IL-23, and TNF-α.
-
Data Presentation and Interpretation
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Cumulative PASI Score | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Epidermal Thickness (µm) | Increased | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| CD3+ Cell Infiltration | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Ly6G+ Cell Infiltration | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| IL-17A mRNA Expression | Upregulated | Moderately Downregulated | Significantly Downregulated | Significantly Downregulated |
| IL-23 mRNA Expression | Upregulated | Moderately Downregulated | Significantly Downregulated | Significantly Downregulated |
A significant, dose-dependent improvement in the clinical PASI score, coupled with reduced epidermal thickness, decreased immune cell infiltration, and downregulation of key pro-inflammatory gene expression, will provide strong evidence for the therapeutic potential of this compound in psoriasis.
Conclusion: Advancing Dermatological Therapeutics
The preclinical animal models and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound. By systematically assessing its efficacy in both atopic dermatitis- and psoriasis-like models, researchers can gain critical insights into its anti-inflammatory properties and mechanism of action. The data generated from these studies will be instrumental in informing the future clinical development of this compound as a novel topical therapy for patients suffering from chronic inflammatory skin diseases.
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Treatment with Fluticasone Propionate Increases Antibiotic Efficacy during Treatment of Late-Stage Primary Pneumonic Plague - PubMed. Available at: [Link]
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Determining Ticabesone Propionate Dosage for In Vivo Studies: A Detailed Guide for Researchers
Introduction: Navigating the Preclinical Landscape for a Novel Corticosteroid
This document will guide you through the essential considerations, from understanding the mechanism of action to selecting appropriate animal models and designing dose-ranging studies, all while adhering to the highest standards of scientific integrity and regulatory guidelines.
Pillar 1: Understanding the Scientific Foundation
A thorough understanding of the compound's mechanism of action and pharmacokinetic profile is paramount before embarking on in vivo studies.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Ticabesone propionate, as a synthetic glucocorticoid, is expected to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][3]
-
Genomic Pathway: Upon entering the cell, this compound likely binds to the cytosolic GR, causing a conformational change. This activated receptor-ligand complex then translocates to the nucleus.[3] In the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation or downregulation of target gene transcription.[3] This modulation of protein synthesis results in the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
-
Non-Genomic Pathway: Glucocorticoids can also elicit rapid, non-genomic effects, although these are less well-understood. These may involve interactions with cell membranes or secondary messenger systems.[3]
Diagram: Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug determine its absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effect. For topical corticosteroids like this compound, the goal is to maximize local efficacy while minimizing systemic absorption and potential side effects.[6]
Fluticasone propionate, a closely related compound, exhibits high lipophilicity, low systemic absorption, and rapid metabolism, contributing to a favorable safety profile.[6][7] It is reasonable to hypothesize that this compound may share similar properties.
| Pharmacokinetic Parameter | Fluticasone Propionate (for reference) | Implication for this compound Studies |
| Oral Bioavailability | <1%[7][8] | The swallowed portion of a topically applied dose is unlikely to contribute significantly to systemic exposure. |
| Systemic Absorption (Topical) | Low | Dose-ranging studies should carefully monitor for systemic effects. |
| Metabolism | Rapid hepatic metabolism to an inactive metabolite.[7] | Potential for low systemic accumulation with repeated dosing. |
| Half-life | ~6.0 hours (dose-independent).[9] | Provides a basis for determining dosing frequency. |
Pillar 2: Designing Robust In Vivo Studies
The design of your in vivo studies should be systematic, starting with non-animal alternatives where possible and progressing to well-justified animal models. Adherence to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is crucial.[10][11][12][13][14][15]
Step 1: In Vitro and Ex Vivo Assessments (Pre-screening)
Before proceeding to live animal studies, a battery of in vitro and ex vivo tests should be conducted to assess the potency and potential for skin irritation and sensitization.
-
Receptor Binding Assays: Determine the binding affinity of this compound to the glucocorticoid receptor and compare it to known corticosteroids like fluticasone propionate and clobetasol propionate.
-
Anti-inflammatory Assays: Use cell-based assays (e.g., cytokine release assays in peripheral blood mononuclear cells or keratinocytes) to evaluate the anti-inflammatory potency.
-
Skin Sensitization: Utilize OECD-validated non-animal test methods like the Direct Peptide Reactivity Assay (DPRA; OECD 442C) and the KeratinoSens™ assay (OECD 442D) to assess skin sensitization potential.[16]
-
Skin Permeation Studies: Employ ex vivo human or animal skin models (e.g., Franz diffusion cells) to evaluate the percutaneous absorption of this compound from different formulations.
Step 2: Animal Model Selection
The choice of animal model is critical and should be scientifically justified based on the study's objectives.[13][17]
| Animal Model | Application | Key Considerations | References |
| Hairless Mouse | Atrophogenicity assessment, anti-inflammatory activity. | Correlates well with clinical potency ranking of corticosteroids. | [18] |
| Rabbit | Histamine-induced wheal suppression test for potency and duration of action. | Skin is similar to humans. | |
| Rat | Carrageenan-induced paw edema for anti-inflammatory efficacy. | Well-established model of acute inflammation. | [19] |
| Mouse | Contact sensitivity models (e.g., picryl chloride-induced) for anti-inflammatory effects. | Good correlation with vasoconstrictor tests in humans. | [20] |
Step 3: Formulation and Vehicle Selection
The vehicle used to deliver this compound can significantly impact its absorption and efficacy.
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable solvents.
-
Stability: Ensure the stability of the compound in the chosen vehicle over the duration of the study.
-
Common Vehicles: For topical application, common vehicles include ointments, creams, gels, and solutions (e.g., acetone, ethanol/propylene glycol). The choice will depend on the specific animal model and study endpoint. For instance, an emollient foam formulation has been shown to be effective for clobetasol propionate.[21]
Step 4: Dose-Ranging Studies and Dosage Selection
A dose-escalation study is essential to determine the optimal dose range that provides efficacy without significant local or systemic toxicity.
-
Starting Dose: The starting dose can be extrapolated from in vitro potency data or based on the known effective doses of structurally similar compounds. For example, an in vivo study with fluticasone propionate in mice used a dose of 1 mg/kg for intranasal administration.[22]
-
Dose Escalation: A geometric dose progression (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) is often a good starting point.
-
Monitoring: Carefully monitor animals for signs of local irritation (erythema, edema) and systemic toxicity (changes in body weight, food/water consumption, organ weights, and hematological and biochemical parameters).
-
Efficacy Endpoints: Measure relevant efficacy endpoints at each dose level (e.g., reduction in ear swelling, inhibition of paw edema, suppression of inflammatory markers).
Diagram: Workflow for In Vivo Dosage Determination
Caption: A systematic approach to in vivo dosage determination.
Pillar 3: Protocols and Regulatory Compliance
All animal studies must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and, for regulatory submissions, under Good Laboratory Practice (GLP) conditions.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of a test compound.
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., indomethacin)
-
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the test compound or vehicle topically to the paw 30 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) in Mice (OECD 429)
The LLNA is the preferred in vivo method for assessing skin sensitization potential.[10][23]
-
Animals: Female CBA/J or BALB/c mice.
-
Procedure:
-
Apply the test substance (in a suitable vehicle) to the dorsum of both ears for three consecutive days.
-
On day 5, inject radiolabeled thymidine intravenously.
-
Five hours later, sacrifice the animals and excise the auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells and measure the incorporation of radiolabeled thymidine.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.
Conclusion: A Pathway to Clinical Translation
Determining the optimal in vivo dosage of this compound requires a methodical and scientifically rigorous approach. By leveraging data from structurally similar compounds, employing a tiered testing strategy that begins with in vitro and ex vivo models, and conducting well-designed dose-ranging and efficacy studies in appropriate animal models, researchers can establish a safe and effective dose for further preclinical development. Adherence to international guidelines and a commitment to animal welfare are paramount throughout this process. The insights gained from these foundational studies will be instrumental in guiding the successful clinical translation of this compound.
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Animal models for testing topical corticosteroid potency: a review and some suggested new approaches. Int J Dermatol. 1992 Oct:31 Suppl 1:6-8. [Link]
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OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. (2010). [Link]
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Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Charles River Laboratories. [Link]
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The hairless mouse model for assaying the atrophogenicity of topical corticosteroids. Acta Derm Venereol. 1992 Nov;72(6):403-6. [Link]
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An animal model for evaluating the local and systemic effects of topically applied corticosteroids on epidermal DNA synthesis. Br J Dermatol. 1977;97(1):69-75. [Link]
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Comparison of reservoir effect of topical corticosteroids in an experimental animal model by histamine-induced wheal suppression test. Indian J Pharmacol. 2013;45(5):477-480. [Link]
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Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects. Br J Dermatol. 1985 May;112(5):539-45. [Link]
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Fluticasone propionate: safety profile. J Cutan Med Surg. 1998;2 Suppl 3:S1-8. [Link]
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Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease. Br J Clin Pharmacol. 2003;55(5):495-501. [Link]
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Pharmacology of fluticasone propionate. J Investig Allergol Clin Immunol. 1997;7(5):382-4. [Link]
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In vivo comparison of the relative systemic bioavailability of fluticasone propionate from three anti-static spacers and a metered dose inhaler. Br J Clin Pharmacol. 2008;66(2):224-30. [Link]
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In Vivo Assessment of Clobetasol Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery. Int J Mol Sci. 2017;18(1):32. [Link]
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Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism. Pediatr Res. 1991;30(1):15-22. [Link]
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Bioavailability of orally administered micronised fluticasone propionate. Br J Clin Pharmacol. 1996;41(5):393-8. [Link]
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In Vivo Assessment of Clobetasol Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery. Int J Mol Sci. 2017;18(1):32. [Link]
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Clobetasol propionate emollient formulation foam in the treatment of corticosteroid-responsive dermatoses. Skinmed. 2009;7(2):71-5. [Link]
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Application Notes and Protocols for Preclinical Evaluation of Ticabesone Propionate in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 12, 2026
Abstract
Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Ticabesone propionate, a synthetic glucocorticoid corticosteroid, has emerged as a potential therapeutic candidate for fibrotic diseases due to its potent anti-inflammatory and immunosuppressive properties.[1] This document provides a comprehensive guide for the preclinical evaluation of this compound in established murine models of lung, liver, and skin fibrosis. Detailed, step-by-step protocols for disease induction, drug administration, and endpoint analysis are provided to ensure scientific rigor and reproducibility. The rationale behind the selection of specific models and endpoints is elucidated, grounded in the current understanding of fibrosis pathophysiology and glucocorticoid receptor (GR) signaling.
Introduction to this compound and its Rationale in Fibrosis
This compound (CAS 73205-13-7) is a synthetic glucocorticoid with the molecular formula C25H32F2O5S and a molecular weight of 482.58.[2] Developed by Hoffmann-La Roche, it has been investigated for its anti-inflammatory and immunosuppressive effects, which are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1] While not currently marketed for any indication, its potential application in fibrosis-related conditions warrants investigation.[1]
The role of GR signaling in fibrosis is complex and context-dependent. Glucocorticoids can exert anti-fibrotic effects by suppressing the expression of pro-inflammatory cytokines and inhibiting the activation of myofibroblasts, the primary producers of ECM.[3] However, some studies suggest that glucocorticoids might exacerbate fibrosis in certain conditions, for instance by inhibiting matrix metalloproteinases (MMPs) that are responsible for ECM degradation. Therefore, a thorough preclinical evaluation of this compound is crucial to delineate its efficacy and safety profile in various fibrotic conditions.
Hypothesized Mechanism of Action of this compound in Fibrosis:
The binding of this compound to the cytosolic GR is expected to induce a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the GR-Ticabesone propionate complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
This modulation of gene expression is hypothesized to interrupt the pro-fibrotic cascade by reducing chronic inflammation, inhibiting the differentiation of fibroblasts to myofibroblasts, and potentially restoring the balance between ECM deposition and degradation.
Preclinical Testing Strategy: A Multi-Organ Approach
To comprehensively evaluate the anti-fibrotic potential of this compound, a multi-organ approach employing well-established and validated animal models is recommended. This strategy allows for the assessment of efficacy in different fibrotic contexts and provides insights into potential organ-specific effects. The following models are proposed:
-
Bleomycin-Induced Pulmonary Fibrosis: A widely used model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF).[4][5]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A robust and reproducible model of chronic liver injury and fibrosis.[6][7]
-
Bleomycin-Induced Dermal Fibrosis: A relevant model for studying scleroderma and other fibrotic skin conditions.[1][8][9]
Experimental Workflow Diagram:
Caption: General experimental workflow for preclinical testing of this compound.
Detailed Protocols for Fibrosis Models
Bleomycin-Induced Pulmonary Fibrosis in Mice
Rationale: This model is initiated by a single intratracheal instillation of bleomycin, which causes initial lung inflammation followed by a progressive fibrotic response, mimicking key aspects of IPF.[4][5]
Protocol:
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Fibrosis Induction:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (3 mg/kg) in 50 µL of sterile saline.[10] Control animals receive 50 µL of sterile saline.
-
-
Treatment Protocol:
-
Begin treatment with this compound 24 hours after bleomycin instillation.
-
Vehicle: A suitable vehicle for insoluble corticosteroids is a suspension in sterile saline containing 0.5% carboxymethylcellulose and 0.1% Tween 80.
-
Dosage: Based on studies with other glucocorticoids in this model, suggested starting doses for this compound are:
-
Low Dose: 0.5 mg/kg/day
-
High Dose: 2 mg/kg/day
-
-
Administration: Administer daily via oral gavage or intraperitoneal (IP) injection for 14 or 21 days.
-
Positive Control: Dexamethasone (1 mg/kg/day, IP).
-
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Total protein concentration.
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
-
Histopathology:
-
Harvest lungs and fix in 10% neutral buffered formalin.
-
Stain paraffin-embedded sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Assess fibrosis severity using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Measure lung hydroxyproline content as an indicator of collagen deposition.
-
-
Gene Expression Analysis (RT-qPCR):
-
Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Tgf-β1) and inflammatory markers in lung tissue.
-
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
Rationale: Chronic administration of the hepatotoxin CCl4 leads to repetitive liver injury, inflammation, and the activation of hepatic stellate cells (HSCs), resulting in progressive liver fibrosis.[6][7]
Protocol:
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Fibrosis Induction:
-
Administer CCl4 (1 ml/kg, 10% solution in corn oil) via IP injection twice weekly for 6-8 weeks.[11] Control animals receive corn oil only.
-
-
Treatment Protocol:
-
Initiate this compound treatment after 4 weeks of CCl4 administration (therapeutic regimen).
-
Vehicle: As described for the lung fibrosis model.
-
Dosage:
-
Low Dose: 1 mg/kg/day
-
High Dose: 5 mg/kg/day
-
-
Administration: Administer daily via oral gavage or IP injection for the remaining 2-4 weeks of the study.
-
Positive Control: Dexamethasone (1 mg/kg, IP).[11]
-
-
Endpoint Analysis (at the end of the study):
-
Serum Analysis:
-
Measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Histopathology:
-
Harvest livers and fix in 10% neutral buffered formalin.
-
Stain paraffin-embedded sections with H&E and Sirius Red.
-
Quantify the fibrotic area.
-
-
Biochemical Analysis:
-
Measure liver hydroxyproline content.
-
-
Gene and Protein Expression Analysis:
-
Analyze the expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Timp1) in liver tissue by RT-qPCR.
-
Assess α-SMA protein expression by immunohistochemistry or Western blot.
-
-
Bleomycin-Induced Dermal Fibrosis in Mice
Rationale: Repeated subcutaneous injections of bleomycin induce localized skin inflammation and fibrosis, providing a model for scleroderma.[1][8][9]
Protocol:
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Fibrosis Induction:
-
Administer daily subcutaneous injections of bleomycin (100 µL of a 1 mg/mL solution in sterile PBS) into a defined area on the shaved back for 4 weeks.[12] Control animals receive daily subcutaneous injections of sterile PBS.
-
-
Treatment Protocol:
-
Initiate this compound treatment concurrently with bleomycin injections (prophylactic regimen).
-
Vehicle: A topical formulation (e.g., in a cream or ointment base) or systemic administration as described above.
-
Dosage:
-
Topical: 0.1% (w/w) formulation applied daily to the injection site.
-
Systemic (IP or oral): 1 mg/kg/day.
-
-
Positive Control: Clobetasol propionate (topical application of 1 µ g/mouse ).[7]
-
-
Endpoint Analysis (at the end of 4 weeks):
-
Macroscopic and Microscopic Evaluation:
-
Measure skin thickness at the injection site using calipers.
-
Harvest skin tissue for histopathological analysis.
-
-
Histopathology:
-
Stain paraffin-embedded sections with H&E and Masson's Trichrome.
-
Measure dermal thickness.
-
-
Biochemical Analysis:
-
Measure hydroxyproline content in the skin tissue.
-
-
Immunohistochemistry:
-
Stain for α-SMA to identify myofibroblasts.
-
-
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Summary of Proposed Dosing for this compound in Fibrosis Models
| Fibrosis Model | Route of Administration | Proposed Dose Range | Frequency |
| Pulmonary Fibrosis | Oral gavage or IP | 0.5 - 2 mg/kg | Daily |
| Liver Fibrosis | Oral gavage or IP | 1 - 5 mg/kg | Daily |
| Dermal Fibrosis | Topical or Systemic | 0.1% (w/w) or 1 mg/kg | Daily |
Signaling Pathway Diagram:
Caption: Hypothesized signaling pathways modulated by this compound in fibrosis.
Conclusion and Future Directions
These detailed protocols provide a robust framework for the preclinical evaluation of this compound's anti-fibrotic potential. The multi-organ approach will yield comprehensive data on its efficacy and potential mechanisms of action. It is imperative to carefully consider the dual role of glucocorticoids in fibrosis and to thoroughly analyze both anti-inflammatory and direct anti-fibrotic endpoints. Positive results from these studies would provide a strong rationale for further development of this compound as a novel therapeutic for fibrotic diseases. Future studies could explore combination therapies with other anti-fibrotic agents to enhance efficacy and minimize potential side effects.
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Grokipedia. Ticabesone. [Link]
-
Khan MM, et al. Glucocorticoids exacerbate TGFß1 mediated fibrotic signalling in lung fibroblasts by inhibition of metalloproteinase expression and activity. ERJ Open Res. 2021;7(Suppl. 6):33. [Link]
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CP Lab Safety. This compound, 10 mg. [Link]
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Kim, Y. H., et al. (2016). Glucocorticoids Have Opposing Effects on Liver Fibrosis in Hepatic Stellate and Immune Cells. Molecular endocrinology (Baltimore, Md.), 30(8), 869–881. [Link]
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Inotiv. Bleomycin-Induced Scleroderma in Mice. [Link]
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Bustami, R. O., & Al-Ghananeem, A. M. (2014). Opposing Effects of Prednisolone Treatment on T/NKT Cell- And Hepatotoxin-Mediated Hepatitis in Mice. Journal of immunotoxicology, 11(4), 336–345. [Link]
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SMC Laboratories Inc. CCl4-induced liver fibrosis model. [Link]
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SMC Laboratories Inc. Bleomycin-induced skin fibrosis model. [Link]
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Walters, D. M., & Kleeberger, S. R. (2008). Mouse models of bleomycin-induced pulmonary fibrosis. Current protocols in pharmacology, Chapter 5, Unit 5.46. [Link]
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Charles River Laboratories. Pulmonary Fibrosis Models. [Link]
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Avouac, J., et al. (2019). Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis. Current protocols in immunology, 126(1), e88. [Link]
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Melior Discovery. CCL4 Model of Liver Fibrosis. [Link]
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Inotiv. Bleomycin-Induced Scleroderma in Mice. [Link]
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SMC Laboratories Inc. Bleomycin-induced pulmonary fibrosis model. [Link]
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MSD Veterinary Manual. Corticosteroids in Animals. [Link]
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Zhang, L., et al. (2022). Reversion of glucocorticoid-induced senescence and collagen synthesis decrease by LY294002 is mediated through p38 in skin. Cell death & disease, 13(10), 882. [Link]
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ResearchGate. Experimental Mouse Model of Bleomycin‐Induced Skin Fibrosis. [Link]
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ResearchGate. A convenient method for producing the bleomycin-induced mouse model of scleroderma by weekly injections using a methylcellulose gel. [Link]
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ResearchGate. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. [Link]
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Application Notes and Protocols: Utilizing Ticabesone Propionate in Preclinical Autoimmune Disease Models
Introduction: A New Frontier in Immunomodulation
Autoimmune diseases, a class of debilitating conditions where the immune system mistakenly attacks the body's own tissues, represent a significant challenge in modern medicine. While current therapies have improved patient outcomes, the search for more potent and targeted immunosuppressive agents continues. Ticabesone propionate, a synthetic fluorinated glucocorticoid, has emerged as a compound of interest for its potent anti-inflammatory and immunosuppressive properties.[1] Though not yet a marketed drug, its unique chemical structure, featuring a thioester group at the 17-position, suggests a strong potential for modulating steroid receptors and inhibiting proinflammatory cytokines like TNF-α.[1]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preclinical application of this compound. We will delve into its mechanism of action and provide detailed, field-proven protocols for its use in established murine models of rheumatoid arthritis and multiple sclerosis. The methodologies presented herein are designed to be self-validating, grounded in established principles of pharmacology and immunology, and supported by authoritative references.
Part 1: The Scientific Underpinnings of this compound
Mechanism of Action: A Multi-faceted Approach to Immunosuppression
Like other glucocorticoids, this compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[2][3] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary genomic pathways: transactivation and transrepression.[3][4]
-
Transactivation: The GR-ligand complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: More critically for its immunosuppressive effects, the complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This "tethering" mechanism inhibits the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[4][5]
The net result is a powerful and broad-spectrum suppression of the immune response, affecting both innate and adaptive immunity.[2] Key cellular effects include the induction of apoptosis in proinflammatory T cells and the suppression of B cell antibody production.[3]
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 2 mg/mL emulsion of bovine type II collagen in CFA for primary immunization.
-
Prepare a 2 mg/mL emulsion of bovine type II collagen in IFA for the booster immunization.
-
Formulate this compound in the chosen vehicle to the desired concentrations. Sonication may be required to achieve a uniform suspension.
-
-
Induction of Arthritis:
-
Day 0: Anesthetize mice and administer a 100 µL intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Day 21: Administer a 100 µL intradermal injection of the collagen/IFA emulsion as a booster.
-
-
Dosing and Administration:
-
Prophylactic Regimen: Begin daily administration of this compound or vehicle from Day 0 until the end of the study (Day 42).
-
Therapeutic Regimen: Begin daily administration upon the first signs of arthritis (typically Day 25-28) and continue until Day 42.
-
Route of Administration: Oral gavage is a common and precise method. [6]Alternatively, subcutaneous or intraperitoneal injections can be used. [7]Ensure proper technique to minimize stress and potential injury. [7][8]
-
-
Monitoring and Assessment:
-
Starting from Day 21, monitor animals daily for signs of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on erythema and swelling.
-
Paw Thickness: Use a digital caliper to measure the thickness of the hind paws.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17).
-
Harvest paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
Quantitative Data Summary:
| Group | Treatment | Dose Range (mg/kg) | Administration Route | Expected Outcome |
| 1 | Vehicle Control | N/A | Oral Gavage | High arthritis incidence and severity |
| 2 | This compound (Prophylactic) | 1 - 10 | Oral Gavage | Reduced incidence and severity of arthritis |
| 3 | This compound (Therapeutic) | 1 - 10 | Oral Gavage | Reduced severity of established arthritis |
| 4 | Positive Control (e.g., Dexamethasone) | 0.5 - 2 | Oral Gavage | Significant reduction in arthritis severity |
Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS). [9] Objective: To evaluate the ability of this compound to prevent or ameliorate the clinical signs of EAE.
Materials:
-
This compound
-
Vehicle
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Female C57BL/6 mice (8-10 weeks old)
Step-by-Step Protocol:
-
Induction of EAE:
-
Day 0: Prepare an emulsion of MOG 35-55 peptide in CFA. Anesthetize mice and administer a 200 µL subcutaneous injection, split between two sites on the flank.
-
On the same day (Day 0) and again on Day 2, administer an intraperitoneal injection of Pertussis toxin.
-
-
Dosing and Administration:
-
Prophylactic Regimen: Begin daily administration of this compound or vehicle from Day 0 until the end of the study (typically Day 21-28).
-
Therapeutic Regimen: Begin daily administration at the onset of clinical signs (typically Day 10-12).
-
Route of Administration: As with the CIA model, oral gavage, subcutaneous, or intraperitoneal routes are appropriate. [6][7]
-
-
Monitoring and Assessment:
-
Monitor animals daily for body weight and clinical signs of EAE, starting from Day 7.
-
Clinical Scoring: Use a standard 0-5 scale to score neurological impairment (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
-
Endpoint Analysis:
-
At the study endpoint, perfuse animals and collect the brain and spinal cord.
-
Histopathology: Analyze CNS tissue for immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue stains).
-
Flow Cytometry: Isolate mononuclear cells from the CNS to analyze T-cell populations (e.g., Th1, Th17).
-
Quantitative Data Summary:
| Group | Treatment | Dose Range (mg/kg) | Administration Route | Expected Outcome |
| 1 | Vehicle Control | N/A | Oral Gavage | Severe EAE clinical scores and CNS inflammation |
| 2 | This compound (Prophylactic) | 1 - 10 | Oral Gavage | Delayed onset and reduced severity of EAE |
| 3 | This compound (Therapeutic) | 1 - 10 | Oral Gavage | Amelioration of clinical signs post-onset |
| 4 | Positive Control (e.g., Dexamethasone) | 0.5 - 2 | Oral Gavage | Significant suppression of EAE |
Part 3: Concluding Remarks and Future Directions
This compound represents a promising candidate for the treatment of autoimmune diseases due to its potent glucocorticoid activity. The protocols detailed in this guide provide a robust framework for its initial preclinical evaluation. By elucidating its efficacy in well-characterized models like CIA and EAE, researchers can build a strong foundation for further development. Future studies should aim to explore optimal dosing regimens, long-term safety profiles, and the potential for combination therapies to enhance its therapeutic index.
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-
Minireview: Glucocorticoids in Autoimmunity: Unexpected Targets and Mechanisms. Molecular Endocrinology | Oxford Academic. Available from: [Link]
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Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter. Available from: [Link]
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Standard Operating Procedure - MDA (Micropipette-guided Drug Administration) Method. Available from: [Link]
-
Guidelines for the administration of substances to rodents. NTNU. Available from: [Link]
-
Glucocorticoid receptor signaling in health and disease. PubMed Central (PMC). Available from: [Link]
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Glucocorticoid receptor signaling: crosstalk with inflammation. PubMed. Available from: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. Available from: [Link]
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Glucocorticoid Signaling Pathway: From Bench to Bedside. MDPI. Available from: [Link]
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Adult Rodent Anesthesia SOP. UBC Animal Care Services. Available from: [Link]
-
Glucocorticoids in multiple sclerosis and experimental autoimmune encephalomyelitis. PubMed. Available from: [Link]
-
Voluntary oral administration of drugs in mice. Protocols.io. Available from: [Link]
-
Corticosteroids in Animals - Pharmacology. MSD Veterinary Manual. Available from: [Link]
-
Fluticasone propionate--an update on preclinical and clinical experience. PubMed. Available from: [Link]
-
The human pharmacology of fluticasone propionate. PubMed. Available from: [Link]
-
Guidelines on prescribing glucocorticoids. BSAVA Library. Available from: [Link]
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What is the mechanism of Fluticasone Propionate? Patsnap Synapse. Available from: [Link]
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Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism. PubMed. Available from: [Link]
-
Custom Autoimmune Disease Models for High-Quality Research. Available from: [Link]
-
Glucocorticoid treatment of multiple sclerosis. PubMed. Available from: [Link]
-
What is the mechanism of action (MOA) of Flonase (fluticasone propionate)? Dr.Oracle. Available from: [Link]
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Corticosteroids in Rheumatoid Arthritis: How Best To Use Them? University Medical Center Utrecht. Available from: [Link]
-
Glucocorticoid Therapy of Multiple Sclerosis Patients Induces Anti-inflammatory Polarization and Increased Chemotaxis of Monocytes. PubMed Central. Available from: [Link]
-
Viewpoint: Glucocorticoids in the treatment of rheumatoid arthritis: points to (re)consider. Available from: [Link]
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Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis. PubMed. Available from: [Link]
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Use of Glucocorticosteroids in Rheumatoid Arthritis. How and When Should Steroids Be Used in Rheumatoid A. Reumatología Clínica. Available from: [Link]
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Autoimmune Disease and Inflammation Models. Charles River Laboratories. Available from: [Link]
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Fluticasone. StatPearls - NCBI Bookshelf. Available from: [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Efficacy of Ticabesone Propionate
Introduction: Unveiling the Anti-inflammatory Potential of Ticabesone Propionate
This compound is a synthetic fluorinated corticosteroid developed for its potent anti-inflammatory and immunosuppressive properties.[1] As a member of the glucocorticoid class of steroid hormones, its mechanism of action is predicated on the modulation of the glucocorticoid receptor (GR), leading to the transcriptional regulation of genes involved in the inflammatory response.[2] Specifically, glucocorticoids are known to exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] This leads to the reduced expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and other mediators of inflammation.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory efficacy of this compound. The protocols detailed herein are designed to be self-validating, incorporating established methodologies and providing a clear rationale for each experimental step. This document will guide the user through a tiered approach, beginning with fundamental receptor binding, progressing to in vitro cellular assays, and culminating in a well-established in vivo model of acute inflammation.
I. Foundational Assessment: Glucocorticoid Receptor Binding Affinity
Scientific Rationale: The initial and most fundamental step in characterizing the activity of a corticosteroid is to determine its binding affinity for the Glucocorticoid Receptor (GR). A high binding affinity is a prerequisite for potent anti-inflammatory activity. This is a competitive binding assay where this compound will compete with a radiolabeled glucocorticoid, such as [3H]dexamethasone, for binding to the GR. The resulting data will provide the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for receptor binding. For context, Fluticasone propionate, a structurally similar corticosteroid, exhibits a high affinity for the human glucocorticoid receptor with a reported dissociation constant (Kd) of 0.5 nM.[3][6]
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)
-
[3H]dexamethasone (radiolabeled ligand)
-
This compound
-
Dexamethasone (unlabeled competitor for standard curve)
-
Assay Buffer (e.g., Phosphate-buffered saline (PBS) with bovine serum albumin (BSA))
-
Scintillation vials and scintillation fluid
-
Microplate reader with scintillation counting capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. The concentration range should be broad enough to generate a full competition curve (e.g., 0.01 nM to 10 µM).
-
Prepare a standard curve using unlabeled dexamethasone.
-
Dilute the purified human GR to a working concentration in assay buffer.
-
Dilute [3H]dexamethasone to a final concentration that is approximately equal to its Kd for the GR.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the diluted GR, and the various concentrations of this compound or unlabeled dexamethasone.
-
Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).
-
-
Incubation:
-
Add the [3H]dexamethasone to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Detection:
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Human GR | Radioligand Binding | To be determined | To be determined |
| Dexamethasone (Control) | Human GR | Radioligand Binding | Reference value | Reference value |
| Fluticasone propionate (Reference) | Human GR | Radioligand Binding | ~0.5 (Kd) | - |
Note: The values for this compound are to be determined experimentally.
II. In Vitro Efficacy: Inhibition of Pro-inflammatory Cytokine Release
Scientific Rationale: A key mechanism of action for glucocorticoids is the suppression of pro-inflammatory cytokine production.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and stimulates the release of TNF-α from monocytic cells.[7] This assay will quantify the ability of this compound to inhibit LPS-induced TNF-α secretion in the human monocytic cell line, THP-1. This provides a direct measure of the compound's anti-inflammatory activity at a cellular level.
Experimental Protocol: LPS-Induced TNF-α Secretion in THP-1 Cells
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNF-α secretion in THP-1 cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate the monocytic THP-1 cells into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours. Differentiated cells will become adherent.
-
-
Compound Treatment:
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or dexamethasone for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (typically 4-6 hours) to induce TNF-α production.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[8][9][10]
-
Data Presentation:
| Compound | Cell Line | Stimulant | Cytokine Measured | IC50 (nM) |
| This compound | Differentiated THP-1 | LPS | TNF-α | To be determined |
| Dexamethasone (Control) | Differentiated THP-1 | LPS | TNF-α | Reference value |
Note: The IC50 value for this compound is to be determined experimentally.
III. Mechanistic Insight: Modulation of NF-κB and MAPK Signaling Pathways
Scientific Rationale: To delve deeper into the mechanism of action, it is crucial to demonstrate that this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation with inflammatory agents like LPS, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.[5][11] Similarly, the MAPK pathway, when activated, leads to the activation of transcription factors that also promote inflammation.[12][13] Glucocorticoids inhibit these pathways, providing a key mechanism for their anti-inflammatory effects.[3][14]
Signaling Pathway Diagrams:
Caption: NF-κB Signaling Pathway and this compound Inhibition.
Caption: MAPK Signaling Pathway and Glucocorticoid-mediated Inhibition.
IV. In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
Scientific Rationale: To assess the anti-inflammatory efficacy of this compound in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for acute inflammation.[4][15][16] Subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time. The ability of this compound to reduce this edema provides a robust measure of its in vivo anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
This compound
-
Dexamethasone (positive control)
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (dexamethasone), and different dose groups of this compound.
-
-
Compound Administration:
-
Administer this compound, dexamethasone, or the vehicle to the respective groups via an appropriate route (e.g., intraperitoneal, oral) at a defined time before carrageenan injection (typically 30-60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Mean ± SEM | 0 |
| Dexamethasone | Reference dose | Mean ± SEM | Calculated value |
| This compound | Dose 1 | Mean ± SEM | Calculated value |
| This compound | Dose 2 | Mean ± SEM | Calculated value |
| This compound | Dose 3 | Mean ± SEM | Calculated value |
Note: All values are to be determined experimentally. SEM = Standard Error of the Mean.
V. Conclusion and Future Directions
The assays and protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory efficacy of this compound. By systematically assessing its glucocorticoid receptor binding affinity, its ability to inhibit pro-inflammatory cytokine release in vitro, and its effectiveness in a relevant in vivo model of acute inflammation, researchers can generate a conclusive data package to support its further development. Mechanistic studies targeting the NF-κB and MAPK pathways will further elucidate its molecular mode of action. Future studies could explore the efficacy of this compound in more chronic models of inflammation and investigate its potential for various therapeutic applications.
References
- Johnson, M. (1998). Development of fluticasone propionate and comparison with other inhaled corticosteroids. Journal of Allergy and Clinical Immunology, 101(4 Pt 2), S434-S439.
- Saphiro, A. B. (2021). How to calculate IC50 from the calculated concentration of unknown samples?
- R&D Systems. (n.d.).
- Salarit, F., et al. (2011). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Journal of Pharmacy and Pharmacology, 63(3), 453-460.
- Möhler, H., et al. (1998). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Allergy, 53(1), 83-88.
- GraphPad. (2018).
- AAT Bioquest. (n.d.).
- GraphPad. (2018).
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
- Martin, M. U., et al. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PLoS One, 15(7), e0236476.
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Ahmed, S., et al. (2016). Carrageenan-induced rat paw edema test (n = 7). Data is presented as %inhibition of inflammation.
- Manetsch, M., et al. (2013). Long-acting β2-agonists increase fluticasone propionate-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells. PLoS One, 8(3), e59635.
- Inotiv. (n.d.).
- Szefler, S. J., et al. (1998). Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma. Annals of Allergy, Asthma & Immunology, 81(1), 35-40.
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- Grokipedia. (n.d.). Ticabesone.
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- Gilmore, T. D. (2006). The NF-κB signaling pathway. Cold Spring Harbor perspectives in biology, 4(10), a011237.
- Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
- Selleck Chemicals. (n.d.).
- Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
- Smit, L. A., et al. (2016). Stability of individual LPS-induced ex vivo cytokine release in a whole blood assay over a five-year interval. Cytokine, 88, 196-201.
- Smit, L. A., et al. (2016). Stability of individual LPS-induced ex vivo cytokine release in a whole blood assay over a five-year interval. University of Groningen research portal.
- Galatz, L. M., et al. (2023). The effects of NF-κB suppression on the early healing response following intrasynovial tendon repair in a canine model. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 41(10), 2246–2256.
- Tegeder, I., et al. (2001). Opposite Effects of Rofecoxib on Nuclear Factor-κB and Activating Protein-1 Activation. The Journal of pharmacology and experimental therapeutics, 299(3), 917–923.
- Tang, D., et al. (2014). Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes. Biochimica et biophysica acta, 1843(11), 2537–2544.
- Pelaia, C., et al. (2020). Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies. International journal of molecular sciences, 21(21), 8086.
- Richmond, A. (2002). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Cancers. (2023). Targeting the MAPK Pathway in Cancer.
- BenchChem. (2025). Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay.
- Cayman Chemical. (n.d.). NF-κB (p65) Transcription Factor Assay Kit.
- Lee, E. S., et al. (2004). Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages. Biological & pharmaceutical bulletin, 27(5), 617–620.
- Ohnishi, H., et al. (1995).
- Molecules. (2020).
- Evidence-Based Complementary and Alternative Medicine. (2023). Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal.
- ResearchGate. (n.d.).
- The Journal of Clinical Investigation. (1997). Thiazolidinediones block tumor necrosis factor-alpha-induced inhibition of insulin signaling.
- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table.
- The Journal of Immunology. (2005). Inhibitory effects of flavonoids on TNF-alpha-induced IL-8 gene expression in HEK 293 cells.
- BenchChem. (2025). A Comparative Analysis of the Anti-inflammatory Properties of Aryl Propionic Acids.
- Journal of Traditional and Complementary Medicine. (2014). Anti-inflammatory activity and qualitative analysis of different extracts of Maytenus obscura (A. Rich.) Cuf.
- Molecules. (2023). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes.
- Molecules. (2011). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.
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Application Note: Preparation of Ticabesone Propionate Solutions for Preclinical Research
An Application Note from the Office of the Senior Scientist
Abstract
Ticabesone propionate is a potent, synthetic fluorinated corticosteroid with significant anti-inflammatory and immunosuppressive properties, making it a compound of interest for research in immunoinflammatory disorders and autoimmune diseases.[1] A primary challenge in its preclinical evaluation is its hydrophobic nature and consequently poor aqueous solubility. This application note provides a comprehensive guide with detailed, validated protocols for the preparation of this compound solutions suitable for both in vitro and in vivo experimental models. We address solvent selection, stock solution preparation, formulation for cell-based assays and animal studies, and best practices for storage and stability to ensure reproducible and reliable experimental outcomes.
Physicochemical Properties and Strategic Considerations
Understanding the fundamental properties of this compound is the cornerstone of designing an effective solubilization strategy. As a high-potency steroid, proper handling and accurate preparation are paramount.
Chemical Identity:
-
Systematic Name: S-methyl 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate[2]
This compound is structurally related to the well-characterized corticosteroid, Fluticasone propionate, and is sometimes classified as a related compound.[3] This relationship allows us to leverage established methodologies for Fluticasone propionate, which is also known for its high lipophilicity and low aqueous solubility, as a reliable starting point for developing protocols.[5][6]
| Property | Value / Observation | Source(s) |
| Appearance | White to Off-White Solid | [3] |
| Storage (Solid) | Refrigerator or -20°C | [3][7] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [6][7][8] |
| Organic Solubility | Slightly soluble in Chloroform, DMSO. Soluble in DMF. | [3][7] |
Safety & Handling: this compound is a potent corticosteroid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Weighing and initial solubilization should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
Mechanism of Action: The Glucocorticoid Receptor Pathway
The therapeutic and experimental effects of this compound are mediated through its action as a glucocorticoid receptor (GR) agonist.[1] Understanding this pathway is crucial for experimental design and data interpretation.
-
Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex. This binding causes a conformational change and dissociation of chaperone proteins.
-
Nuclear Translocation: The activated Ticabesone-GR complex translocates into the nucleus.
-
Gene Regulation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of numerous genes, leading to:
-
Transactivation: Upregulation of anti-inflammatory proteins.
-
Transrepression: Downregulation of pro-inflammatory proteins like cytokines, chemokines, and adhesion molecules.[9]
-
Caption: Simplified glucocorticoid signaling pathway.
Core Protocol: Preparation of a Concentrated Stock Solution
The foundational step for all experiments is the preparation of a high-concentration stock solution in a suitable organic solvent. This allows for precise and reproducible dilutions into aqueous media while minimizing the final solvent concentration.
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating capacity for hydrophobic compounds like corticosteroids and its miscibility with aqueous buffers and cell culture media.[7] Preparing a concentrated stock (e.g., 10-25 mM) is critical for minimizing the volume of DMSO added to the final experimental setup, thereby reducing the risk of solvent-induced artifacts or toxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol (for 10 mM Stock Solution):
-
Calculation: Determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:
-
Mass = 0.01 mol/L × 482.58 g/mol × 0.001 L × 1000 mg/g = 4.83 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 4.83 mg of this compound powder into a sterile tube or vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate briefly to ensure complete dissolution. The final solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store tightly sealed at -20°C or -80°C. A stock solution stored this way is generally stable for at least one year.[7] Avoid repeated freeze-thaw cycles.
Application-Specific Protocols
Protocol 4.1: Preparing Working Solutions for In Vitro Cell-Based Assays
Causality: For cell culture experiments, the primary goal is to dilute the DMSO stock into the culture medium to achieve the desired final concentration while ensuring the final DMSO concentration is non-toxic (typically ≤0.1%) and consistent across all treatment groups, including the vehicle control.
Caption: Workflow for preparing in vitro working solutions.
Protocol:
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Perform at least one intermediate dilution step in sterile cell culture medium. This prevents precipitation that can occur when adding a highly concentrated organic solution directly into a large aqueous volume.
-
Example: To make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
-
Final Dilutions: Use the intermediate solution to prepare the final working concentrations directly in the cell culture plates or in tubes containing the final medium.
-
Example: To achieve a final concentration of 1 µM from a 100 µM intermediate, perform a 1:100 dilution (e.g., add 10 µL of the 100 µM solution to 990 µL of medium in a well).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the highest concentration treatment group. This is a critical step to ensure that any observed effects are due to the compound and not the solvent.
-
Execution: Mix gently by pipetting or swirling the plate. Add the prepared solutions to your cells immediately. Do not store aqueous working solutions. [7]
Protocol 4.2: Preparing Formulations for In Vivo Administration
Causality: For systemic administration in animal models (e.g., intraperitoneal injection), a simple aqueous dilution is not feasible due to the compound's insolubility, which would lead to precipitation and inconsistent dosing. A suspension or co-solvent system is required to ensure uniform delivery. A common and effective method involves a three-component system: a primary solvent (DMSO), a surfactant/emulsifier (e.g., Tween® 80), and a final aqueous vehicle (e.g., sterile saline).
Materials:
-
10 mM this compound stock in DMSO (from Core Protocol)
-
Tween® 80 (Polysorbate 80) or Kolliphor® EL (Cremophor® EL)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Bath sonicator
Protocol (Example for a 1 mg/kg dose in a mouse):
-
Calculation:
-
Assume a 25 g mouse and a dosing volume of 10 mL/kg.
-
Total volume to inject: 0.025 kg × 10 mL/kg = 0.25 mL.
-
Total mass of drug needed: 1 mg/kg × 0.025 kg = 0.025 mg.
-
Concentration needed in final formulation: 0.025 mg / 0.25 mL = 0.1 mg/mL .
-
-
Formulation (e.g., 5% DMSO, 5% Tween® 80, 90% Saline):
-
This formulation is a common starting point. The percentages may need optimization.
-
For a final volume of 1 mL:
-
DMSO: 5% = 50 µL
-
Tween® 80: 5% = 50 µL
-
Saline: 90% = 900 µL
-
-
-
Preparation Steps: a. Calculate the volume of the 10 mM DMSO stock needed to achieve the target concentration. (10 mM = 4.83 mg/mL). To get 0.1 mg in the final formulation, you need 0.1 mg / 4.83 mg/mL = ~20.7 µL of the stock. b. In a sterile tube, add the surfactant first: 50 µL of Tween® 80. c. Add the calculated drug-DMSO stock: 20.7 µL of the 10 mM stock. To bring the total DMSO to 50 µL, add an additional 29.3 µL of pure DMSO. d. Vortex vigorously to mix the DMSO/drug solution with the Tween® 80. The mixture should appear viscous and clear. e. Add the saline gradually while vortexing. Add the 900 µL of saline in small increments (e.g., 100 µL at a time), vortexing between each addition. This gradual addition is crucial to prevent the drug from crashing out of solution. f. The final mixture will likely be a micro-suspension or emulsion and may appear slightly cloudy.
-
Homogenization: Sonicate the final formulation in a bath sonicator for 5-10 minutes to ensure a uniform particle dispersion.
-
Vehicle Control: Prepare a vehicle control formulation containing the same percentages of DMSO, Tween® 80, and saline, but without the this compound.
-
Administration: Use the formulation immediately after preparation. Vortex briefly before drawing each dose to ensure homogeneity.
Stability, Storage, and Validation
| Solution Type | Recommended Storage | Stability Notes |
| Solid Powder | -20°C in a desiccator | Stable for years if kept dry and protected from light.[7] |
| DMSO Stock Solution | -20°C or -80°C in single-use aliquots | Stable for at least one year. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | Do Not Store | Prepare fresh immediately before use. The compound will precipitate from aqueous solutions over time.[7] |
For studies requiring GMP/GLP compliance or precise dose verification, the concentration of the final formulation can be confirmed using a validated stability-indicating HPLC method.[10]
References
- Grokipedia. Ticabesone.
- LGC Standards.
- ChemicalBook.
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- ChemicalBook.
- Patsnap Synapse.
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- Cayman Chemical.
- Dr.Oracle. What is the mechanism of action (MOA)
- Johnson M. Fluticasone propionate--an update on preclinical and clinical experience. PubMed, 1995.
- El-Sherif ZA, et al.
- Derendorf H, et al. The clinical pharmacology of fluticasone propionate.
- Harding SM.
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Application Notes and Protocols for the Local Administration of Ticabesone Propionate
An In-Depth Technical Guide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and evaluation of ticabesone propionate for local administration. This compound is a synthetic corticosteroid with potential for high topical potency. Due to the limited publicly available data on this specific molecule, this guide establishes foundational protocols by drawing parallels with extensively studied analogous corticosteroids, such as fluticasone propionate and clobetasol propionate. The focus is on delivering this compound directly to the site of action—the skin, nasal passages, or lungs—to maximize therapeutic efficacy while minimizing systemic exposure and associated side effects. This guide details the formulation of topical, intranasal, and inhaled delivery systems, along with robust protocols for their physicochemical characterization and preclinical efficacy assessment.
Section 1: Introduction to this compound and Rationale for Local Delivery
This compound is a synthetic difluorinated corticosteroid.[1][2] Its structure suggests a high lipophilicity, a characteristic that often correlates with potent anti-inflammatory activity and good tissue retention, making it a promising candidate for local therapies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₂F₂O₅S | [1][2] |
| Molecular Weight | 482.58 g/mol | [1][2] |
| CAS Number | 73205-13-7 | [1][3] |
| Appearance | White or almost white, crystalline powder (presumed) | [4]* |
| Solubility | Practically insoluble in water; solubility in organic solvents (presumed) | [4]* |
Note: Appearance and solubility are inferred from structurally similar corticosteroids like fluticasone propionate.
The primary rationale for the local administration of corticosteroids is to concentrate the therapeutic agent at the target site of inflammation, thereby enhancing its efficacy and significantly reducing the risk of systemic adverse effects associated with oral or parenteral corticosteroid use.[5][6] Local delivery is the cornerstone of treatment for various conditions, including dermatological diseases (e.g., psoriasis, eczema), allergic rhinitis, and asthma.[7][8][9]
Presumed Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound is presumed to exert its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[10][11] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression. It upregulates the transcription of anti-inflammatory proteins (e.g., annexin A1, IκB) and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] This multi-faceted action effectively suppresses the inflammatory cascade.
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Application Notes and Protocols: Quantifying Ticabesone Propionate Effects on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ticabesone Propionate and the Modulation of Inflammatory Responses
This compound is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, investigated for its potent anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its primary mechanism of action involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR).[3][4] Upon binding, the this compound-GR complex translocates to the nucleus, where it can upregulate anti-inflammatory genes and, crucially, repress the expression of pro-inflammatory cytokines.[3][4][5] This makes the quantification of its effects on cytokine release a critical step in understanding its therapeutic potential for a range of immunoinflammatory disorders.[1]
Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. In the context of the immune system, they are key modulators of inflammation.[6] Dysregulated cytokine production is a hallmark of many autoimmune and inflammatory diseases. Therefore, the ability of a therapeutic agent like this compound to suppress the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) is a key indicator of its efficacy.[7][8]
These application notes provide a comprehensive guide to quantifying the in vitro effects of this compound on cytokine release from immune cells. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer guidance on data analysis and interpretation.
Scientific Principles: The Glucocorticoid Receptor Pathway and Cytokine Suppression
The anti-inflammatory effects of glucocorticoids like this compound are primarily mediated through the glucocorticoid receptor, a member of the nuclear receptor superfamily that is present in the cytoplasm of most cell types.[3][9]
Mechanism of Action:
-
Ligand Binding and Receptor Activation: Being lipophilic, this compound can readily diffuse across the cell membrane and bind to the GR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins.[9]
-
Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[4][9]
-
Modulation of Gene Expression: Once in the nucleus, the complex can influence gene transcription in two main ways:
-
Transactivation: The GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3][5]
-
Transrepression: More central to its anti-inflammatory effects, the GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][9] This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[3][8]
-
The following diagram illustrates this key signaling pathway:
Figure 1: Simplified diagram of the glucocorticoid receptor signaling pathway for cytokine suppression.
Experimental Protocols: In Vitro Cytokine Release Assay
This protocol outlines a general workflow for assessing the effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Compound: this compound (CAS: 73205-13-7)[10]
-
Stimulant: Lipopolysaccharide (LPS)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Kits: Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex immunoassay (e.g., Luminex) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).[11][12]
-
Other Reagents: Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO) for dissolving this compound.
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure:
Figure 2: High-level workflow for the in vitro cytokine release assay.
Step-by-Step Protocol
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Perform a cell count and viability assessment (e.g., using Trypan Blue). Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete medium.
-
Add 50 µL of the LPS solution to the stimulated wells to achieve a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL).
-
Add 50 µL of complete medium to the unstimulated control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
-
Cytokine Quantification:
-
ELISA: Perform a sandwich ELISA for each cytokine of interest according to the manufacturer's instructions.[13][14][15] This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal.[14][15]
-
Multiplex Immunoassay (Luminex): For the simultaneous quantification of multiple cytokines, a bead-based multiplex assay is a highly efficient option.[11][16][17] This technology uses color-coded beads, each coated with a specific capture antibody, allowing for the measurement of numerous analytes in a small sample volume.[16]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using recombinant standards provided in the assay kit.
-
Determine the concentration of each cytokine in the experimental samples by interpolating their absorbance or fluorescence values from the corresponding standard curve.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Data Presentation and Interpretation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on LPS-Induced Cytokine Release from PBMCs
| Treatment Condition | This compound (nM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Unstimulated Control | 0 | 15.2 ± 3.1 | 25.8 ± 5.4 | 10.5 ± 2.2 |
| LPS + Vehicle | 0 | 1250.6 ± 98.7 | 3480.2 ± 215.6 | 850.4 ± 75.1 |
| LPS + this compound | 1 | 875.4 ± 65.3 | 2436.1 ± 150.9 | 595.3 ± 52.6 |
| LPS + this compound | 10 | 437.7 ± 32.7 | 1218.1 ± 75.5 | 297.6 ± 26.3 |
| LPS + this compound | 100 | 125.1 ± 11.2 | 348.0 ± 21.6 | 85.0 ± 8.1 |
Interpretation:
The results presented in Table 1 would indicate a dose-dependent inhibition of TNF-α, IL-6, and IL-1β release by this compound in LPS-stimulated PBMCs. This is consistent with the known mechanism of action for glucocorticoids. The IC50 (the concentration of drug that inhibits 50% of the response) can be calculated for each cytokine to provide a quantitative measure of the compound's potency.
Alternative and Complementary Assays
To gain a more comprehensive understanding of this compound's effects, consider the following assays:
-
Quantitative PCR (qPCR): This technique can be used to measure the mRNA expression levels of cytokine genes.[18][19][20] A decrease in cytokine mRNA upon treatment with this compound would provide evidence that the inhibition is occurring at the transcriptional level, in line with its mechanism of action.[18][21]
-
Flow Cytometry: This method can be employed to identify the specific immune cell subsets within the PBMC population that are responsible for cytokine production and to assess changes in cell surface markers.[6][22]
Conclusion
The protocols and principles outlined in these application notes provide a robust framework for quantifying the effects of this compound on cytokine release. By employing these methods, researchers can obtain valuable data on the compound's anti-inflammatory activity, which is essential for its preclinical and clinical development. The use of multiple, complementary assays will provide a more complete picture of the molecular and cellular mechanisms underlying the therapeutic potential of this compound.
References
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Precision for Medicine. (2025, November 20). Multiplex Cytokine Assays with Luminex. Retrieved from [Link]
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Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]
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Biancotto, A., et al. (n.d.). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. NIH. Retrieved from [Link]
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Dartmouth Geisel School of Medicine. (n.d.). Multiplexed Cytokines (Luminex). DartLab. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
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Lacey, D. R., et al. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Retrieved from [Link]
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Almawi, W. Y., & Melemedjian, O. K. (n.d.). Regulation of cytokine and cytokine receptor expression by glucocorticoids. PubMed. Retrieved from [Link]
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Miller, A. H., et al. (n.d.). Cytokine-Effects on Glucocorticoid Receptor Function: Relevance to Glucocorticoid Resistance and the Pathophysiology and Treatment of Major Depression. PMC - PubMed Central. Retrieved from [Link]
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Grokipedia. (n.d.). Ticabesone. Retrieved from [Link]
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Radonić, A., et al. (n.d.). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. PubMed. Retrieved from [Link]
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Tsuruta, L. R., et al. (n.d.). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online. Retrieved from [Link]
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Vandewalle, J., et al. (n.d.). Glucocorticoid and cytokine crosstalk: Feedback, feedforward, and co-regulatory interactions determine repression or resistance. PMC - PubMed Central. Retrieved from [Link]
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Stordeur, P., et al. (2002). Cytokine mRNA quantification by real-time PCR. Journal of Immunological Methods, 259(1-2), 55-64. Retrieved from [Link]
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Radonić, A., et al. (n.d.). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Springer Protocols. Retrieved from [Link]
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Miller, A. L., et al. (2002). Crosstalk pathway for inhibition of glucocorticoid-induced apoptosis by T cell receptor signaling. PNAS, 99(2), 757-762. Retrieved from [Link]
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Explicyte Immuno-Oncology. (2020, April 16). Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO. Retrieved from [Link]
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ResearchGate. (n.d.). The effects of cytokine signaling on glucocorticoid receptor function.... Retrieved from [Link]
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iQ Biosciences. (n.d.). Cytokine Release Assay | Performed By Immunology Experts. Retrieved from [Link]
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Marcus, A. D., et al. (2020, November 13). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. NIH. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 10 mg. Retrieved from [Link]
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Radonić, A., et al. (2025, August 6). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ticabesone. PubChem. Retrieved from [Link]
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Johnson, M. (n.d.). Fluticasone propionate--an update on preclinical and clinical experience. PubMed. Retrieved from [Link]
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Johnson, M. (n.d.). The anti-inflammatory profile of fluticasone propionate. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Ticabesone. Retrieved from [Link]
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Durham, S. R., et al. (1994). Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis. Immunology, 82(2), 192-199. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone Propionate?. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of fluticasone propionate on IL-1b , IL-6, TNF-a , PGE 2 and.... Retrieved from [Link]
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Lazaar, A. L., et al. (2001, November 1). Novel anti-inflammatory effects of the inhaled corticosteroid fluticasone propionate during lung myofibroblastic differentiation. PubMed. Retrieved from [Link]
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Alexis, N. E., et al. (n.d.). Fluticasone propionate protects against ozone-induced airway inflammation and modified immune cell activation markers in healthy volunteers. PubMed. Retrieved from [Link]
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Solidoro, P., et al. (2003). [Fluticasone propionate in the treatment of airway inflammations (asthma and rhinitis)]. Minerva pediatrica, 55(4), 345-355. Retrieved from [Link]
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ResearchGate. (n.d.). Fluticasone propionate down-regulates Th2 cytokine gene expression and.... Retrieved from [Link]
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Tabary, O., et al. (n.d.). Fluticasone reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-beta kinase pathway. PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Ticabesone Propionate Solubility for In Vitro Success
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ticabesone propionate. As a potent corticosteroid, this compound holds significant promise for various research applications. However, its hydrophobic nature and consequently poor aqueous solubility present a common and critical hurdle for obtaining reliable and reproducible in vitro data.
This guide is designed to provide you with practical, evidence-based solutions to overcome these solubility challenges. We will move beyond simple protocols to explain the underlying principles of each method, empowering you to make informed decisions for your specific experimental setup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with this compound.
Q1: What is this compound and why is its solubility a challenge for in vitro studies?
A: this compound is a synthetic corticosteroid.[1][2] Structurally, it is a large, lipophilic molecule with a molecular weight of 482.58 g/mol and a chemical formula of C25H32F2O5S.[1][2] Its high lipophilicity (hydrophobicity) is indicated by its chemical structure and properties of related corticosteroids, which means it does not readily dissolve in water or aqueous buffers like cell culture media.[3][4] This poor solubility is a major obstacle because for in vitro assays, the compound must be in a dissolved state to interact with cells, receptors, or enzymes in a quantifiable and reproducible manner. Undissolved drug particles can lead to inaccurate and highly variable experimental results.[5][6]
Q2: What is the recommended starting solvent for dissolving this compound?
A: For initial attempts, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. This compound is known to be slightly soluble in DMSO.[1][7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[8][9] The standard practice is to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental medium.[10][11]
Q3: My this compound precipitates when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?
A: This is a very common phenomenon known as "crashing out" or precipitation. It occurs because when the highly concentrated DMSO stock is introduced into the aqueous environment of your buffer or medium, the solvent environment abruptly changes from organic to aqueous. The drug's solubility limit in this new, predominantly aqueous mixture is much lower, causing the compound to precipitate out of the solution.[5][12]
How to fix it:
-
Lower the Stock Concentration: Your DMSO stock might be too concentrated. Try preparing a less concentrated stock solution.
-
Modify the Dilution Technique: Add the DMSO stock to your medium drop-by-drop while vortexing or stirring to facilitate rapid mixing and prevent localized areas of high concentration.
-
Use Solubility Enhancers: Incorporate co-solvents, cyclodextrins, or surfactants into your formulation. These are discussed in detail in the Troubleshooting Guide (Part 2).
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: The tolerance to DMSO is cell-type dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) .[13] Many cell lines can tolerate up to 1%, but sensitive or primary cells may show signs of stress or toxicity at concentrations as low as 0.1%.[13][14] It is crucial to perform a vehicle control experiment where cells are exposed to the same final concentration of DMSO without the drug to account for any solvent-induced effects.[10][15]
Q5: Are there effective alternatives to DMSO for dissolving this compound for sensitive in vitro systems?
A: Yes. If your assay is intolerant to DMSO, the most promising alternative is the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic drug molecules like this compound, forming an "inclusion complex" that is water-soluble.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for enhancing the solubility of corticosteroids and is a well-established excipient in pharmaceutical formulations.[18][19][20]
Part 2: Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides structured workflows to address specific solubility problems you may encounter.
Issue 1: Compound Crashes Out of Solution Upon Dilution
Q: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. What are my systematic options to solve this?
A: When direct dilution of a DMSO stock fails, a systematic approach is needed to maintain solubility. The goal is to create a more "hospitable" aqueous environment for the hydrophobic drug. Below is a decision tree and detailed protocols to guide you.
Caption: Decision tree for troubleshooting precipitation issues.
-
Prepare a Fresh Stock: Prepare a 10 mM stock solution of this compound (MW: 482.58 g/mol ) in 100% cell culture grade DMSO. This is a common starting concentration.
-
Pre-warm the Medium: Warm your aqueous buffer or cell culture medium to 37°C. Solubility is often temperature-dependent.
-
Vortex During Dilution: While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop or very slowly. This rapid dispersion is critical to avoid localized supersaturation that leads to precipitation.[12]
-
Visual Inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution against a dark background for any signs of turbidity or precipitate. If the solution remains clear, you can proceed.
If optimizing the dilution is not sufficient, incorporating a co-solvent can help. Co-solvents are water-miscible organic solvents that, when added to water, increase its ability to dissolve non-polar molecules.[21][22]
| Co-Solvent | Typical Final Concentration (In Vitro) | Key Considerations |
| DMSO | < 0.5% | Gold standard, but check cell-specific toxicity.[13] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations.[15] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally low toxicity; can increase viscosity.[23] |
| Propylene Glycol (PG) | 1-5% | Low toxicity; commonly used in pharmaceutical formulations.[22][24] |
Table 1: Common Co-solvents and Their Properties for In Vitro Use.
Issue 2: Requirement to Avoid or Minimize Organic Solvents
Q: My experimental system is highly sensitive to organic solvents, or I need a truly aqueous stock solution. How can I prepare this compound without using DMSO?
A: In this scenario, the formation of a cyclodextrin inclusion complex is the premier strategy. This method leverages host-guest chemistry to make the hydrophobic drug water-soluble.[16][17]
Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can nestle into the central cavity, while the water-loving exterior of the CD allows the entire complex to dissolve readily in aqueous solutions.[17][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and low toxicity profile.[18] The formation of such complexes has been shown to significantly increase the solubility of other corticosteroids like hydrocortisone and fluticasone propionate.[19][20]
Caption: Workflow for preparing a cyclodextrin inclusion complex.
| Method | Principle | Advantages | Disadvantages |
| DMSO/Co-solvent | Reduces solvent polarity. | Simple, fast, effective for high concentrations. | Potential for precipitation upon dilution; solvent toxicity.[5][13] |
| Cyclodextrin (HP-β-CD) | Encapsulation of drug in a soluble complex. | Creates a true aqueous solution; low toxicity; reduces precipitation risk.[17][18] | Requires longer preparation time; may require concentration analysis. |
| Surfactants (e.g., Tween 80) | Micellar solubilization. | Can significantly increase solubility. | Potential for cytotoxicity and interference with biological assays.[26][27] |
Table 2: Comparison of Primary Solubilization Methods.
Issue 3: Verifying the Solubilized Concentration
Q: After using these methods, especially cyclodextrins, how can I be certain of the actual concentration of dissolved this compound in my final working solution?
A: Visual clarity is not enough. It is crucial to confirm the concentration of the solubilized drug, as some of it may have been lost to precipitation or removed by filtration.
-
Filtration: First, filter your final solution through a 0.22 µm syringe filter. This step is critical to ensure you are only measuring the truly dissolved compound, as any remaining micro-precipitates will be removed.[20]
-
Quantification: Analyze the concentration of this compound in the clear filtrate.
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate and specific method. You will need to develop a calibration curve with known standards.
-
UV-Vis Spectroscopy: If this compound has a distinct UV absorbance peak and no other components in your solution interfere, this can be a faster, simpler method. A calibration curve is also required.
-
Part 3: Detailed Experimental Protocols
Protocol 4: Step-by-Step Guide for Preparing a DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed for your desired stock concentration and volume. (Mass = Molarity × Volume × Molecular Weight). For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 482.58 g/mol = 0.00483 g or 4.83 mg.
-
Weighing: Accurately weigh the calculated mass of this compound powder into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of 100% sterile, cell culture grade DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 5: Step-by-Step Guide for Using HP-β-CD to Enhance Aqueous Solubility
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile, purified water (e.g., 4 g of HP-β-CD in a final volume of 10 mL). Stir until fully dissolved.
-
Add Drug: Add an excess amount of this compound powder to the HP-β-CD solution (e.g., 5-10 mg/mL). The goal is to saturate the solution to maximize complex formation.
-
Incubate: Seal the container and place it on a magnetic stirrer or orbital shaker. Incubate at room temperature for 24-72 hours. Sonication for short periods can help accelerate the process.
-
Separate Undissolved Drug: Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.
-
Sterile Filtration: Carefully collect the supernatant and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This removes any remaining undissolved drug and ensures sterility.
-
Quantify and Store: Determine the precise concentration of the solubilized this compound in the filtrate using HPLC or UV-Vis spectroscopy. Store the aqueous stock at 4°C (for short-term use) or -20°C (for long-term storage).
References
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- Vertex AI Search. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - MDPI.
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Technical Support Center: Overcoming Poor Cell Permeability of Ticabesone Propionate
<Step_2>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ticabesone Propionate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with its poor cell permeability. Our goal is to equip you with the knowledge to optimize your experiments and achieve reliable, reproducible results.
Section 1: Understanding the Challenge - FAQs
This section addresses fundamental questions about this compound and the nature of its permeability challenges.
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a synthetic corticosteroid.[1][2][3] Like many glucocorticoids, its therapeutic efficacy is dependent on its ability to penetrate cell membranes to interact with intracellular glucocorticoid receptors.[4][5] Poor cell permeability can lead to reduced bioavailability at the target site, requiring higher concentrations that may increase the risk of side effects.[6][7] this compound's chemical structure, including its molecular weight (482.58 g/mol ) and lipophilicity, are key factors governing its ability to passively diffuse across the lipid bilayers of cell membranes.[1][3][8][9]
Q2: What physicochemical properties of this compound contribute to its poor permeability?
A2: Several factors can contribute to the suboptimal permeability of corticosteroids like this compound:
-
High Lipophilicity: While a degree of lipophilicity is necessary to enter the lipid cell membrane, excessive lipophilicity can cause the drug to become trapped within the membrane, hindering its passage into the cytoplasm.
-
Molecular Size: Larger molecules generally diffuse more slowly across cell membranes.[8]
-
Poor Aqueous Solubility: Low solubility in the extracellular fluid can limit the concentration of the drug at the cell surface, creating a bottleneck for cellular uptake.
-
Crystalline Structure: The solid-state properties of the drug can affect its dissolution rate, which is a prerequisite for absorption.
Q3: How can I perform an initial assessment of my this compound formulation's permeability?
A3: A rapid and cost-effective method for initial permeability screening is the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11][12] This non-cell-based assay predicts passive diffusion by measuring the movement of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[10][13][14] It is a valuable tool for ranking different formulations in early-stage development before moving to more complex cell-based or ex vivo models.[10][11]
Section 2: Troubleshooting and Strategic Solutions
This section provides solutions to common experimental hurdles in a question-and-answer format.
Q4: My initial PAMPA results confirm low permeability of this compound. What formulation strategies can I explore to enhance its delivery?
A4: If you're observing low permeability, reformulating this compound into an advanced drug delivery system is a primary strategy. Conventional topical corticosteroids often have low effectiveness due to poor permeation.[6][7][15] Nanotechnology-based formulations are a promising approach to overcome this limitation.[15][16]
Here are some proven strategies:
-
Liposomes: These are vesicular carriers composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[17][18] For a lipophilic drug like this compound, it would be entrapped within the lipid bilayer.[18] Liposomes can enhance skin penetration by fusing with the lipids in the stratum corneum, the outermost layer of the skin.[18][19]
-
Nanoparticles: Formulating this compound into lipid or polymer-based nanoparticles can improve its penetration.[6][20][21] These systems offer a large surface area, can protect the drug from degradation, and allow for controlled release.[15] Examples include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[15]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes. They can increase the solubility of lipophilic drugs and enhance their penetration through the skin.
Here is a summary table of these approaches:
| Delivery System | Mechanism of Enhancement | Advantages | Disadvantages |
| Liposomes | Fusion with stratum corneum lipids, acting as penetration enhancers.[18] | Biocompatible, can carry both hydrophilic and lipophilic drugs.[17][18] | Can have stability issues, manufacturing can be complex. |
| Nanoparticles (SLNs, NLCs) | Small size allows for deeper penetration, provides controlled release.[6][15] | High drug loading capacity, good stability.[15] | Potential for cytotoxicity depending on the materials used. |
| Nanoemulsions | High surface area and surfactant content facilitate permeation. | Easy to manufacture, can improve drug solubility. | Can be less stable than solid nanoparticles. |
Q5: Are there chemical enhancers I can add to my formulation? What are the mechanisms and risks?
A5: Yes, chemical penetration enhancers (CPEs) can be incorporated into your formulation to reversibly decrease the barrier function of the skin.[22][23] They work through several mechanisms:
-
Disrupting the Stratum Corneum Lipids: Compounds like fatty acids (e.g., oleic acid) and terpenes can fluidize the highly ordered lipid bilayers of the stratum corneum, creating pathways for the drug to pass through.[18][24]
-
Interacting with Intracellular Proteins: Some enhancers can interact with keratin within the corneocytes, further increasing permeability.
-
Improving Drug Partitioning: Solvents like propylene glycol and Transcutol® can increase the solubility of the drug in the formulation and improve its partitioning into the skin.[22][24]
Common Classes of Chemical Penetration Enhancers
| Class | Examples | Mechanism of Action |
| Fatty Acids | Oleic Acid, Linoleic Acid | Disrupts and fluidizes lipid bilayers.[18] |
| Terpenes | Limonene, Menthol | Disrupts lipid structure and increases drug diffusivity.[24][25] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Interacts with skin lipids and keratin.[24] |
| Pyrrolidones | N-methyl-2-pyrrolidone (NMP) | Increases lipid fluidity.[18] |
| Glycols | Propylene Glycol | Acts as a cosolvent to improve drug partitioning.[22] |
Risk Consideration: The primary risk associated with CPEs is skin irritation.[22] It is crucial to conduct thorough toxicity studies to determine a concentration that is both effective and non-irritating.
Q6: How do I choose the right in vitro model for my permeability studies after initial screening?
A6: After using PAMPA for initial screening, you should move to more biologically relevant models. The choice depends on your research question:
-
Ex Vivo Human or Animal Skin: This is the gold standard for in vitro permeation testing (IVPT).[26][27] It uses excised human or porcine skin in a Franz diffusion cell.[26][27] This model provides the most accurate prediction of in vivo performance as it retains the complex structure of the stratum corneum and epidermis.[26]
-
Reconstructed Human Epidermis (RhE) Models: These are 3D cell culture models that mimic the human epidermis.[28] They are a good alternative to ex vivo skin, offering high reproducibility and avoiding the ethical concerns and variability associated with human tissue.[28]
The following diagram illustrates a decision-making workflow for selecting an appropriate permeability model.
Caption: Decision workflow for selecting permeability models.
Q7: My permeability results are inconsistent between experiments. What are the common sources of variability?
A7: Inconsistent results in permeability assays can be frustrating. Here are some common culprits and how to address them:
-
Donor Skin Variability: If using ex vivo skin, there can be significant variation between donors in terms of age, ethnicity, and skin thickness.[26] To mitigate this, use skin from multiple donors and average the results. Also, ensure consistent skin preparation methods.
-
Membrane Integrity: In both PAMPA and Franz cell assays, it is crucial to ensure the membrane is not compromised. For PAMPA, the use of an integrity marker like Lucifer yellow is recommended.[12][13] For ex vivo skin, measure the trans-epidermal water loss (TEWL) before the experiment to confirm the barrier is intact.
-
Experimental Conditions: Factors like temperature, stirring speed in the receptor chamber of a Franz cell, and the choice of receptor fluid can all impact results. Standardize these parameters across all experiments and document them meticulously.
-
Formulation Stability: Ensure your this compound formulation is stable throughout the experiment. Changes in particle size or drug precipitation will lead to variable results.
The diagram below illustrates the key factors influencing the permeability of this compound.
Caption: Factors influencing this compound permeability.
Section 3: Experimental Protocols
This section provides a detailed protocol for a common permeability assay.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment to assess the permeability of this compound.
Materials:
-
PAMPA plate (96-well filter plate with a hydrophobic PVDF membrane)
-
96-well acceptor plate
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Phospholipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane)
-
Lucifer yellow (membrane integrity marker)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Coat the Filter Plate: Pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes, leaving a lipid layer.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the final desired concentration (typically 100-200 µM). The final DMSO concentration should be less than 1%. Include Lucifer yellow in this solution at a concentration of 100 µM.
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours on a plate shaker (optional, but can reduce the impact of the unstirred water layer).[14]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).[12][13] Also, measure the concentration of Lucifer yellow to assess membrane integrity. A high concentration of Lucifer yellow in the acceptor well indicates a compromised membrane.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
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The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids. MDPI. [Link]
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Innovative Techniques For Enhancing Topical Drug Delivery In Dermatological Formulations. Dow Development Labs. [Link]
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The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids. Semantic Scholar. [Link]
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Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal. ACS Omega. [Link]
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Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation. PubMed. [Link]
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Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing. PubMed Central. [Link]
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Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. PMC - NIH. [Link]
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Effective topical delivery systems for corticosteroids: dermatological and histological evaluations. Taylor & Francis Online. [Link]
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Cell-based in vitro models for dermal permeability studies. ScienceDirect. [Link]
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Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration. Dow Development Labs. [Link]
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Human Skin Tissues: A Crucial Model for In Vitro Skin Permeation Testing and Transdermal Drug Delivery Research. IPHASE Biosciences. [Link]
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The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids. PubMed. [Link]
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Permeability & Absorption. Creative Biolabs. [Link]
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In vitro Skin Absorption Tests, Dermal Penetration. Xenometrix. [Link]
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Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. SciSpace. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Liposome-incorporated Corticosteroids. II. Therapeutic Activity in Experimental Arthritis. Annals of the Rheumatic Diseases. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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The Importance of the Right Formulation in Topical Drug Development. Drug Development & Delivery. [Link]
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Methods to Evaluate Skin Penetration In Vitro. MDPI. [Link]
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Glucocorticoids and endothelial cell barrier function. PMC - PubMed Central. [Link]
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Ticabesone | C22H28F2O4S | CID 23254171. PubChem - NIH. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
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Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. IntechOpen. [Link]
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Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]
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Penetration enhancers – Knowledge and References. Taylor & Francis. [Link]
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Topical Corticosteroid Application and the Structural and Functional Integrity of the Epidermal Barrier. PMC - PubMed Central. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]
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Physiologic and Pharmacologic Effects of Corticosteroids. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Cutaneous Permeation of a Percutaneously Applied Glucocorticoid Using Plant-Based Anionic Phospholipids in Hydrogenated Vegetable Oil: A Preliminary Study. NIH. [Link]
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Penetration enhancer. Wikipedia. [Link]
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Technical Support Center: Ticabesone Propionate Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ticabesone Propionate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in in-vitro cell culture experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experimental results.
Introduction: Understanding the Molecule
This compound is a synthetic glucocorticoid corticosteroid developed for its potent anti-inflammatory properties.[1] Its structure includes a propionate ester and a carbothioate (thioester) group, which are critical for its biological activity but also represent the primary sites of metabolic instability in biological systems.[1][2][3] When inconsistent or lower-than-expected activity is observed in cell-based assays, premature degradation of the compound in the culture medium is a common culprit. This guide will walk you through the causes of this degradation and how to mitigate it.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: My cells are showing a lower-than-expected response to this compound. Could the compound be degrading in my culture medium?
A1: Yes, this is a primary suspect. this compound, like many corticosteroids with ester linkages such as Fluticasone propionate, is susceptible to hydrolysis in aqueous and biological environments.[3] This degradation can occur through two main pathways in a typical cell culture setting:
-
Enzymatic Hydrolysis: If you are using a medium supplemented with serum, such as Fetal Bovine Serum (FBS), it contains a variety of esterase enzymes.[4] These enzymes, including cholinesterases and carboxylesterases, actively hydrolyze ester bonds as part of their natural function.[5][6] This enzymatic action can rapidly cleave the propionate group from Ticabesone, rendering it inactive.
-
Chemical Hydrolysis (pH-dependent): Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4 using a bicarbonate buffer system in a CO₂-controlled incubator.[7][8][9] While this pH is optimal for cell health, it is slightly alkaline and can promote slow chemical hydrolysis of the ester bond over time, even in the absence of serum.
The primary degradation product is the inactive 17β-carboxylic acid derivative, formed by the cleavage of the thioester group.[1][3][10] The loss of the parent compound directly leads to a reduced biological effect in your assay.
Q2: How quickly does this compound degrade? What is its half-life in culture?
A2: The exact half-life is highly dependent on your specific experimental conditions, primarily the concentration of FBS and the incubation temperature (37°C) .
-
In Media with FBS: Expect significant degradation. The half-life could be in the range of hours. For long-term experiments (24, 48, or 72 hours), a substantial portion of the initial compound may be lost.
-
In Serum-Free Media: Degradation will be much slower and primarily driven by chemical hydrolysis. The compound will be considerably more stable, but degradation can still occur over multi-day incubations.
Troubleshooting Action: You must determine the stability of this compound under your specific conditions. See the Experimental Protocol: Conducting a Stability Study in Part 2 for a step-by-step guide.
Q3: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect stability?
A3: The base medium formulation itself (DMEM vs. RPMI-1640) is unlikely to be a major factor in this compound's stability. Both are buffered to a similar physiological pH range (7.2-7.4).[13][14] The critical variable is the serum supplement , not the basal medium.[8][13][15]
-
DMEM (Dulbecco's Modified Eagle Medium): Often used for adherent cells and is typically supplemented with FBS.[13][14]
-
RPMI-1640 (Roswell Park Memorial Institute medium): Commonly used for suspension cells, like lymphocytes, and also requires supplementation with FBS.[8][15]
The key takeaway is that if your protocol for either medium includes FBS, you should anticipate enzymatic degradation.
Q4: I need to use serum for my cells. How can I minimize the degradation of this compound?
A4: This is a common challenge. While you cannot eliminate serum esterases, you can adjust your experimental design to mitigate their impact:
-
Reduce Incubation Time: If your assay allows, use the shortest possible incubation time to achieve a measurable biological effect.
-
Replenish the Compound: For long-term cultures (>24 hours), consider replacing the medium with freshly prepared this compound solution every 12-24 hours. This ensures a more consistent concentration of the active compound over the course of the experiment.
-
Use Heat-Inactivated Serum: While heat inactivation (typically 56°C for 30 minutes) is primarily done to inactivate complement proteins, it can partially reduce the activity of some, but not all, esterase enzymes. It may offer a marginal improvement in stability.
-
Consider a Serum-Reduced or Serum-Free Medium: If your cell line can be adapted, switching to a serum-free or serum-reduced medium is the most effective way to prevent enzymatic degradation.
Q5: How can I confirm that degradation is occurring and identify the breakdown products?
A5: The gold-standard analytical technique for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][11][16] This method is highly sensitive and specific, allowing you to:
-
Quantify the Parent Drug: Measure the exact concentration of this compound remaining in your culture medium at different time points.
-
Detect and Identify Degradation Products: Identify the mass of the primary degradant, the 17-carboxylic acid derivative. This provides definitive proof of hydrolysis.
A detailed protocol for sample preparation and analysis is provided in Part 2 .
Part 2: Experimental Protocols & Data Interpretation
This section provides actionable, step-by-step protocols for validating compound stability and analyzing samples.
Protocol 1: Conducting a Stability Study of this compound in Cell Culture Medium
This experiment is crucial for understanding the behavior of the compound in your specific assay system.
Objective: To determine the rate of degradation of this compound in your complete cell culture medium over the time course of your experiment.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Control medium (serum-free version of your medium)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Access to an LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Prepare two batches of medium spiked with this compound at your final working concentration (e.g., 1 µM).
-
Batch A: Complete medium (with FBS).
-
Batch B: Control medium (serum-free).
-
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot from each batch. This is your T=0 sample. Process it immediately as described in Protocol 2 below.
-
Incubation: Place the remaining spiked media (in sterile, sealed tubes or a covered plate) in the 37°C, 5% CO₂ incubator. This should be done in a "cell-free" manner to isolate the stability in the medium itself.
-
Collect Time Points: At various time points relevant to your experiment (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots from both Batch A and Batch B.
-
Sample Processing: Immediately process each aliquot as described in Protocol 2 and store at -80°C until you are ready for LC-MS/MS analysis.
-
Data Analysis: Quantify the concentration of the parent this compound at each time point. Plot the concentration versus time for both batches. This will visually demonstrate the rate of degradation.
Data Presentation: Expected Stability Profile
The results from your stability study can be summarized in a table for clear comparison.
| Time (Hours) | Condition | % this compound Remaining (Mean ± SD) |
| 0 | Complete Medium (+FBS) | 100% |
| 8 | Complete Medium (+FBS) | 75% ± 4.2% |
| 24 | Complete Medium (+FBS) | 40% ± 5.1% |
| 48 | Complete Medium (+FBS) | 15% ± 3.5% |
| 0 | Serum-Free Medium | 100% |
| 8 | Serum-Free Medium | 98% ± 2.1% |
| 24 | Serum-Free Medium | 95% ± 2.5% |
| 48 | Serum-Free Medium | 91% ± 2.8% |
| Note: These are hypothetical values for illustrative purposes. |
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical for accurate quantification and to prevent further degradation after sample collection.
Objective: To extract this compound and its metabolites from the cell culture medium and prepare a clean sample for LC-MS/MS injection.
Materials:
-
Collected medium samples from Protocol 1
-
Ice-cold Acetonitrile (ACN) containing an internal standard (IS). A stable, deuterated analog of Ticabesone or a related corticosteroid is ideal.
-
Microcentrifuge
-
96-well collection plates or HPLC vials
Procedure:
-
Protein Precipitation: To a 100 µL aliquot of your culture medium sample, add 300 µL of ice-cold ACN with the internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins and other cellular debris.
-
Supernatant Transfer: Carefully collect the supernatant, which contains your analyte and internal standard, and transfer it to a clean well of a 96-well plate or an HPLC vial.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, you can evaporate the ACN under a stream of nitrogen and reconstitute the sample in a smaller volume of a mobile-phase-compatible solvent (e.g., 50:50 Methanol:Water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Part 3: Visualizing the Process
Understanding the workflow and the chemical transformation is key to effective troubleshooting.
Degradation Pathway
The primary degradation pathway for this compound in cell culture media is hydrolysis of the thioester bond, catalyzed by serum esterases or alkaline pH, to form the inactive 17-carboxylic acid metabolite.
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs-A professional supplier of swabs [chenyanglobal.com]
- 9. Pharmacokinetics and systemic activity of fluticasone via Diskus® and pMDI, and of budesonide via Turbuhaler® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. RPMI 1640 Media [sigmaaldrich.com]
- 16. Esterase activity and conformational changes of bovine serum albumin toward interaction with mephedrone: Spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Ticabesone Propionate Experiments
Welcome to the Technical Support Center for Ticabesone Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic glucocorticoid. Inconsistent experimental results can be a significant source of frustration and delay. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the reliability and reproducibility of your data.
Introduction to this compound
This compound is a synthetic glucocorticoid corticosteroid developed for its potent anti-inflammatory and immunosuppressive effects.[1] Its mechanism of action, like other corticosteroids, involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of target genes to suppress pro-inflammatory pathways.[2][3] Chemically, it is S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate, with a molecular formula of C25H32F2O5S and a molecular weight of 482.58 g/mol .[4] Although referenced in research for treating immunoinflammatory disorders, it currently has no approved indications or marketed formulations.[1]
Understanding its physicochemical properties is crucial for experimental success. This compound is noted to be an impurity of Fluticasone, another corticosteroid, and shares structural similarities.[5] This relationship highlights the importance of using a well-characterized, high-purity compound for your studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: What is the best solvent to use for dissolving this compound?
A1: this compound, similar to the related compound fluticasone propionate, is sparingly soluble in aqueous buffers.[6] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] A common practice is to create a high-concentration stock (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] Proper storage is essential to maintain the stability and activity of the compound.[7] Avoid repeated exposure to light, as light-sensitive reagents can degrade over time.[8]
Q3: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A3: High variability in cell-based assays can stem from several factors.[9][10] First, ensure your this compound stock solution is completely dissolved and homogenous before each use by vortexing thoroughly. Incomplete dissolution can lead to inconsistent dosing. Second, cell-related factors such as inconsistent cell seeding density, using cells of a high passage number, or variations in cell health can all contribute to variability.[11] Finally, procedural inconsistencies, such as timing differences in reagent addition or uneven mixing, can also be a source of error.[11]
Q4: My dose-response curve for this compound is not showing the expected sigmoidal shape. What should I check?
A4: An atypical dose-response curve can be due to several issues. If the curve is flat, it could indicate that the compound is inactive, the concentration range is too low, or the cells are resistant to glucocorticoids.[12][13] Conversely, a sharp drop-off at high concentrations might suggest cytotoxicity. It is also possible that the compound is precipitating out of solution at higher concentrations. Always visually inspect your diluted solutions for any signs of precipitation.
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems encountered during this compound experiments.
Issue 1: Poor or Inconsistent Compound Solubility
Inconsistent results often trace back to issues with compound solubility. Given that this compound is sparingly soluble in aqueous solutions, improper preparation can lead to inaccurate dosing and high variability.
Root Cause Analysis & Corrective Actions
| Potential Cause | Underlying Reason | Recommended Action & Scientific Rationale |
| Precipitation in Aqueous Media | The hydrophobic nature of this compound can cause it to precipitate when diluted from an organic stock into an aqueous buffer or cell culture medium. | Action: After diluting the DMSO stock into your final medium, vortex or mix thoroughly and visually inspect for any precipitate. Consider using a lower final concentration or incorporating a solubilizing agent like a cyclodextrin, which has been shown to improve the solubility of similar corticosteroids.[14] Rationale: Ensuring the compound remains in solution is critical for accurate and reproducible biological activity. |
| Incomplete Dissolution of Stock | The crystalline solid may not have fully dissolved in the organic solvent, leading to an inaccurate stock concentration. | Action: When preparing the stock solution, ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming. Rationale: A homogenous stock solution is the foundation for accurate serial dilutions and consistent experimental outcomes. |
| Stock Solution Degradation | Improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can lead to degradation of the compound. | Action: Aliquot stock solutions into smaller, single-use volumes and store at -20°C or below, protected from light.[8][15] Rationale: Minimizing environmental stressors on the compound preserves its chemical integrity and biological activity over time. |
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for Preparing this compound Solutions
Issue 2: High Variability in Cell-Based Assays
Cell-based assays are inherently complex, and multiple factors can contribute to inconsistent results.[9][16]
Troubleshooting Logic for Cell-Based Assays
Caption: Logic Diagram for Troubleshooting Cell Assay Variability
Detailed Cellular and Assay Considerations
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered phenotypes and drug responses.[11]
-
Stimulation Consistency (if applicable): If co-treating with an inflammatory stimulus like LPS, ensure the lot and concentration of the stimulus are consistent across experiments.[11]
-
Assay Timing: The timing of this compound pre-treatment relative to stimulation is critical for observing an anti-inflammatory effect. Standardize this pre-incubation time.[11]
-
Intrinsic Glucocorticoid Resistance: Be aware that some cell lines may exhibit intrinsic or acquired resistance to glucocorticoids, potentially due to altered expression of the glucocorticoid receptor or its isoforms.[12][13]
Issue 3: Inconsistent Analytical Quantification (e.g., HPLC)
Accurate quantification of this compound is essential for pharmacokinetic studies or for verifying concentrations in formulations.
Key Parameters for a Robust HPLC Method
For a related compound, fluticasone propionate, a reliable HPLC method was developed using a C18 column with a mobile phase of acetonitrile and water (60:40, v/v) and UV detection at 236 nm.[17] When troubleshooting your HPLC method for this compound, consider the following:
| Parameter | Importance | Troubleshooting Tip |
| Mobile Phase Composition | Affects retention time and peak shape. | Ensure consistent and accurate preparation of the mobile phase. Degas the mobile phase to prevent air bubbles. |
| Column Integrity | A degraded or contaminated column can lead to poor peak shape and shifting retention times. | Flush the column regularly and use a guard column to extend its life. If issues persist, try a new column. |
| Standard Curve Linearity | A non-linear standard curve will lead to inaccurate quantification. | Prepare fresh standards for each run and ensure they are within the linear range of the detector. A good linearity (R² > 0.995) is desirable.[17] |
| Sample Preparation | Incomplete extraction or the presence of interfering substances can affect accuracy. | Optimize your sample extraction protocol to ensure complete recovery and remove matrix effects. |
Protocol: Basic HPLC Method Validation for this compound
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing consistently (i.e., reproducible retention times and peak areas).
-
Linearity: Prepare a series of standards at different concentrations (e.g., 5-6 levels) and inject them to generate a standard curve. The R² value should be close to 1.
-
Accuracy and Precision: Analyze a sample with a known concentration of this compound multiple times on the same day (intra-day precision) and on different days (inter-day precision). The results should be close to the known concentration (accuracy) and have a low relative standard deviation (precision).[18]
-
Specificity: Ensure that other components in your sample matrix do not co-elute with this compound, which would interfere with quantification.
Signaling Pathway: Glucocorticoid Receptor Action
Understanding the mechanism of action is key to interpreting your results. This compound, as a glucocorticoid, acts primarily through the glucocorticoid receptor (GR).
Caption: Simplified Glucocorticoid Receptor Signaling Pathway
This pathway illustrates that the binding of this compound to the cytoplasmic GR complex initiates a cascade of events leading to the modulation of gene expression in the nucleus.[2][19] This ultimately results in the desired anti-inflammatory effects.
Conclusion
Troubleshooting inconsistent results in this compound experiments requires a systematic approach that considers the physicochemical properties of the compound, the intricacies of the biological system, and the precision of the analytical methods employed. By carefully addressing issues of solubility, standardizing cell-based assay protocols, and validating analytical techniques, researchers can enhance the reliability and reproducibility of their data. This guide serves as a foundational resource to help you achieve consistent and meaningful results in your research with this compound.
References
- Grokipedia. Ticabesone.
- LGC Standards.
- ChemicalBook.
- Oakley, C. A., et al. (2018). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 141(4), 1165-1176.
- Benchchem. Technical Support Center: Troubleshooting Inconsistent Results in Aristospan (Triamcinolone Hexacetonide) Experiments.
-
de Almeida, M. D., et al. (2014). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Scientia Pharmaceutica, 82(3), 537-553. [Link]
-
I-Hsuan, C., et al. (2000). Glucocorticoid Resistance Caused by Reduced Expression of the Glucocorticoid Receptor in Cells From Human Vascular Lesions. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(3), e24-e30. [Link]
-
Viennois, E., et al. (2017). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. Scientific Reports, 7(1), 1-11. [Link]
- Benchchem.
- Patsnap Synapse.
- Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
- Wei, Y., et al. (2017). Improvement on solubility of fluticasone propionate with cyclodextrins by mechanochemical activation. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1841-1848.
- ResearchGate.
-
Vandevyver, S., et al. (2013). Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. Endocrine Development, 24, 41-56. [Link]
- Cayman Chemical.
- Restore Harrow Green. Laboratory Storage Ideas for Equipment, Chemicals & Samples.
- Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
- SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability.
- MDPI.
- Sartorius. Cell-Based Assays.
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- 4. This compound | TRC-T437600-100MG | LGC Standards [lgcstandards.com]
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Minimizing off-target effects of Ticabesone propionate in research
A Senior Application Scientist's Guide to Minimizing Off-Target Effects in Research
This resource moves beyond simple protocols, delving into the mechanistic rationale behind experimental design choices. Our goal is to empower you to not only identify but also proactively minimize and control for off-target effects, thereby enhancing the trustworthiness and impact of your research.
Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with Ticabesone Propionate.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic corticosteroid that exerts its effects primarily through the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[1] The classical, or genomic, pathway involves the binding of this compound to the GR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to either activate (transactivation) or repress (transrepression) target gene transcription.[2][3] The anti-inflammatory effects are largely attributed to the transrepression of pro-inflammatory genes.[4]
Q2: Beyond the classical genomic pathway, are there other "on-target" mechanisms?
A2: Yes. Glucocorticoids can also induce rapid, non-genomic effects that do not require gene transcription.[1][5] These effects can be mediated by the same classic GR located in the cytoplasm or at the plasma membrane, activating various kinase signaling cascades, such as PI3K-Akt and MAPK pathways.[1][6] These rapid signals can contribute to the overall physiological response and should be considered in your experimental design, especially when studying acute effects.
Q3: What are the most likely off-target interactions for a steroid-based compound like this compound?
A3: Due to its steroidal backbone, this compound has the potential to interact with other members of the steroid receptor family. The most probable off-targets are the Mineralocorticoid Receptor (MR) and the Progesterone Receptor (PR) , due to structural similarities in their ligand-binding domains.[7] Cross-reactivity with these receptors can elicit unintended pharmacological effects. Additionally, as a potent anti-inflammatory agent, its effects on central inflammatory pathways, such as the NLRP3 inflammasome , should be considered a potential off-target interaction.[8][9]
Q4: this compound is a fluorinated corticosteroid. Does this influence its potential for off-target effects?
A4: Yes. Fluorination is a common chemical modification used to increase the potency and metabolic stability of corticosteroids.[10] However, this modification can also alter the binding profile and increase the risk of certain off-target effects. For example, topical application of potent fluorinated steroids has been associated with adverse effects like skin atrophy and aggravation of rosacea, which are considered off-target or undesirable on-target effects in specific tissues.[11][12]
Q5: How can I computationally predict potential off-targets for this compound before starting my experiments?
A5: Several in silico tools and methodologies can provide an initial assessment of potential off-target interactions. These approaches use machine learning and chemical similarity algorithms to compare the structure of this compound against large databases of known drug-target interactions.[13][14][15] This can help generate a list of putative off-targets that can then be prioritized for experimental validation.[16][17]
Visualizing Key Signaling Pathways
Understanding the intended and potential off-target pathways is crucial for designing appropriate control experiments.
Caption: On-Target Genomic and Non-Genomic GR Signaling.
Caption: Plausible Off-Target Pathways for this compound.
Troubleshooting Guide: Experimental Specificity
This section provides solutions to specific issues that may arise from off-target effects during your experiments.
| Problem Observed | Potential Cause (Off-Target Related) | Recommended Solution & Rationale |
| Inconsistent or unexpected gene expression changes not explained by known GREs. | 1. GR-Independent Genomic Effects: this compound may be interacting with other transcription factors or nuclear receptors (e.g., MR, PR).[7] 2. Non-Genomic Pathway Crosstalk: Rapid, non-genomic signaling cascades are altering the activity of other transcription factors which then affect gene expression.[6] | 1. Use Receptor Antagonists: Co-treat with a GR-specific antagonist (e.g., RU-486) to confirm GR-dependence. If the effect persists, co-treat with MR (e.g., spironolactone) or PR antagonists to identify the off-target receptor. 2. Perform Time-Course Analysis: Differentiate between rapid non-genomic effects (minutes) and slower genomic effects (hours). Use inhibitors of key non-genomic signaling kinases (e.g., PI3K, MAPK inhibitors) to see if the unexpected gene expression is blocked. |
| Cell viability or proliferation is affected in a manner inconsistent with glucocorticoid action. | 1. Off-Target Kinase Inhibition: High concentrations of the compound may non-specifically inhibit essential kinases. 2. Inflammasome/Caspase Pathway Interference: The compound may be inadvertently inhibiting or activating caspase-mediated apoptosis or pyroptosis pathways.[8] | 1. Titrate to the Lowest Effective Concentration: Perform a detailed dose-response curve to find the minimal concentration that achieves the desired on-target effect (e.g., repression of a target inflammatory gene) without affecting viability. 2. Assess Caspase Activity: Use a caspase activity assay (e.g., Caspase-3/7, Caspase-1) to determine if these pathways are being modulated. Compare results to a known caspase inhibitor or activator as a positive control. |
| In vivo results show systemic effects (e.g., changes in blood pressure, electrolyte levels) at odds with a targeted anti-inflammatory outcome. | 1. Mineralocorticoid Receptor (MR) Activation: The compound is likely activating the MR in tissues like the kidney, leading to sodium retention and potassium loss.[7] 2. HPA Axis Suppression: High systemic exposure is causing negative feedback on the hypothalamic-pituitary-adrenal axis, a known effect of potent glucocorticoids.[18] | 1. Use Selective Antagonists in vivo: Co-administer a selective MR antagonist to see if the systemic side effects are mitigated. This helps isolate the GR-mediated therapeutic effect from the MR-mediated off-target effect. 2. Measure Endogenous Hormones: Assess plasma levels of ACTH and corticosterone to quantify the degree of HPA axis suppression. Consider alternative delivery routes (e.g., local vs. systemic) to minimize systemic exposure.[19] |
| Conflicting results between different cell lines. | Differential Off-Target Expression: The cell lines may have varying expression levels of off-target proteins (e.g., MR, PR, specific caspases). A low-expressing line will show a cleaner "on-target" profile. | 1. Profile Receptor Expression: Use qPCR or Western blot to quantify the relative expression levels of GR, MR, and PR in the cell lines being used. This provides a molecular basis for interpreting differential responses. 2. Utilize Knockout/Knockdown Models: For critical off-targets, use CRISPR or shRNA to create a cell line deficient in the suspected off-target receptor. This is the gold standard for confirming an off-target interaction. |
Protocols for Minimizing & Validating Off-Target Effects
Executing rigorous control experiments is the cornerstone of trustworthy research. Below are step-by-step protocols for key validation assays.
Protocol 1: Cell-Based Glucocorticoid Receptor Specificity Assay
This protocol uses a GRE-driven luciferase reporter assay to confirm that the biological effect of this compound is mediated through the GR and to test for cross-reactivity with other steroid receptors.
Objective: To determine if the transcriptional activity of this compound is specifically blocked by a GR antagonist and not by MR or PR antagonists.
Materials:
-
Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293T).
-
Expression plasmids for human GR, MR, and PR.
-
GRE-luciferase reporter plasmid (e.g., pGRE-Luc).
-
Transfection reagent.
-
This compound.
-
GR Antagonist: RU-486.
-
MR Antagonist: Spironolactone.
-
PR Antagonist: Mifepristone (can also block GR, use with caution and appropriate controls).
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the GRE-luciferase reporter plasmid and an expression plasmid for either GR, MR, or PR. Use a consistent amount of DNA and transfection reagent per well. Include a control plasmid (e.g., empty vector) to normalize for transfection efficiency.
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Treatment:
-
Pre-treat the relevant wells with the antagonists (RU-486, Spironolactone) for 1 hour at a concentration known to be effective (e.g., 1 µM).
-
Add this compound at a range of concentrations (e.g., 1 nM to 1 µM) to both antagonist-treated and untreated wells. Include a vehicle control (e.g., DMSO).
-
-
Induction: Incubate cells for another 18-24 hours.
-
Lysis & Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Analysis: Normalize luciferase activity to the control. Plot the dose-response curve for this compound in the presence and absence of each antagonist. A rightward shift in the dose-response curve in the presence of RU-486 (for GR-transfected cells) indicates specific GR-mediated activity. Lack of a shift with spironolactone (for MR-transfected cells) would suggest specificity against the MR at the tested concentrations.
Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay
This protocol assesses whether this compound has a direct inhibitory effect on the NLRP3 inflammasome, a potential off-target pathway.
Objective: To measure the effect of this compound on IL-1β secretion from macrophages following NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cell line.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Lipopolysaccharide (LPS).
-
Nigericin or ATP (NLRP3 activators).
-
This compound.
-
NLRP3 inhibitor control (e.g., MCC950).
-
Human IL-1β ELISA kit.
-
Cell viability assay reagent (e.g., MTT or LDH).
Procedure:
-
Differentiation (Priming Step 1): Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
LPS Priming (Priming Step 2): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This upregulates the expression of pro-IL-1β and NLRP3 components.[8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or the positive control inhibitor (MCC950) for 1 hour. Include a vehicle control.
-
NLRP3 Activation: Add an NLRP3 activator like Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Viability Assay: Perform a cell viability assay on the remaining cells to ensure that any reduction in IL-1β is not due to cytotoxicity.
-
Analysis: Compare the levels of IL-1β secreted in the this compound-treated wells to the vehicle control. A significant reduction in IL-1β, without a corresponding decrease in cell viability, would suggest a potential off-target inhibitory effect on the NLRP3 inflammasome pathway.
By integrating these FAQs, troubleshooting guides, and validation protocols into your research workflow, you can significantly enhance the precision and reliability of your findings with this compound.
References
-
Steroid hormone receptor prefers working alone to shut off immune system genes. (2012). Emory University School of Medicine. Available at: [Link]
-
Kim, H. J., et al. (2021). Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. MDPI. Available at: [Link]
-
Ortega, M. T., et al. (2017). Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. Environmental Health Perspectives. Available at: [Link]
-
Leyden, J. J., & Kligman, A. M. (1972). Adverse Effect of Topical Fluorinated Corticosteroids in Rosacea. Archives of Dermatology. Available at: [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. PMC. Available at: [Link]
-
He, Y., et al. (2015). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology. Available at: [Link]
-
Weikum, E. R., et al. (2017). The Biologist's Guide to the Glucocorticoid Receptor's Structure. MDPI. Available at: [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. Available at: [Link]
-
Kim, J. Y., et al. (2024). Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity. Nature. Available at: [Link]
-
Scheschowitsch, K., et al. (2017). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. Available at: [Link]
-
Kligman, A. M., & Leyden, J. J. (1974). Adverse effects of fluorinated steroids applied to the face. JAMA. Available at: [Link]
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Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Razavi, H., & Harcken, C. (2012). Non-steroidal Dissociated Glucocorticoid Receptor Agonists. Royal Society of Chemistry. Available at: [Link]
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Papimelech, M., et al. (2022). In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives. Frontiers in Cellular Neuroscience. Available at: [Link]
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Gupta, A., & Ahsan, F. (2004). In Vitro and in Vivo Techniques Used in Drug Development for Evaluation of Dose Delivery of Inhaled Corticosteroids. Journal of Aerosol Medicine. Available at: [Link]
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Pinsky, B. A., et al. (2023). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. MDPI. Available at: [Link]
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Van der Veken, P. (2016). Fluorinated steroids and their derivatives. United Arab Emirates University. Available at: [Link]
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Pan, D., et al. (2011). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Journal of Cancer Science & Therapy. Available at: [Link]
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Ruffatti, A., et al. (2020). Fluorinated steroids are not superior to any treatment to ameliorate the outcome of autoimmune mediated congenital heart block: a systematic review of the literature and meta-analysis. Clinical and Experimental Rheumatology. Available at: [Link]
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Ab-Rahim, S., & Mat-Nor, M. (2021). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available at: [Link]
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Siramshetty, V., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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Spjuth, O., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology. Available at: [Link]
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Fuentes, N., & Silveyra, P. (2019). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. PMC. Available at: [Link]
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Hodgens, A., & Sharman, T. (2023). Corticosteroid Adverse Effects. StatPearls. Available at: [Link]
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Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer. Available at: [Link]
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Tan, S. H., & Lee, A. (2023). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. MDPI. Available at: [Link]
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Spjuth, O., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology. Available at: [Link]
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Vignola, A. M., et al. (1998). Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects. Thorax. Available at: [Link]
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Lazaar, A. L., et al. (2001). Novel anti-inflammatory effects of the inhaled corticosteroid fluticasone propionate during lung myofibroblastic differentiation. The Journal of Immunology. Available at: [Link]
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Montague, M. T., et al. (2022). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. ScienceDirect. Available at: [Link]
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Wootton, R. E., et al. (2022). Genetic inference of on-target and off-target side-effects of antipsychotic medications. medRxiv. Available at: [Link]
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Gabryelska, A., et al. (2019). Inflammasome signalling pathway in the regulation of inflammation – its involvement in the development and exacerbation of asthma and chronic obstructive pulmonary disease. Central European Journal of Immunology. Available at: [Link]
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Linder, K. M., et al. (2024). Multicenter target trial emulation to evaluate corticosteroids for sepsis stratified by predicted organ dysfunction trajectory. Nature Communications. Available at: [Link]
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Ferreira, D. S., et al. (2022). Targeting NLRP3 Inflammasome Activation in Severe Asthma. MDPI. Available at: [Link]
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Schmal, N., et al. (2023). Glucocorticoid Nanoparticles Show Full Therapeutic Efficacy in a Mouse Model of Acute Lung Injury and Concomitantly Reduce Adverse Effects. MDPI. Available at: [Link]
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Godeau, F., et al. (2021). Non-genomic signaling of steroid receptors in cancer. Molecular and Cellular Endocrinology. Available at: [Link]
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Mannucci, C., et al. (2023). Pharmacological Modulation of NLRP3: From Therapy Personalization to Innovative Drugs. MDPI. Available at: [Link]
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Massheimer, V., et al. (2006). Signal transduction pathways involved in non-genomic action of estrone on vascular tissue. Steroids. Available at: [Link]
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Schleimer, R. P., et al. (1999). Inhibition of cPLA2 translocation and leukotriene C4 secretion by fluticasone propionate in exogenously activated human eosinophils. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
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Konc, J., et al. (2017). Large-scale detection of drug off-targets: hypotheses for drug repurposing and understanding side-effects. BMC Bioinformatics. Available at: [Link]
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Michels, G., & Hoppe, U. C. (2008). Non-genomic Actions of Androgens. Steroids. Available at: [Link]
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Gurbuxani, S., et al. (2003). Downstream caspases are novel targets for the antiapoptotic activity of the molecular chaperone Hsp70. Blood. Available at: [Link]
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Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]
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Wang, Y., et al. (2022). Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. Cancers. Available at: [Link]
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PCR Troubleshooting Guide & Solutions. Boster Bio. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Assessing Ticabesone Propionate Cytotoxicity
Welcome to the technical support center for assessing the in vitro cytotoxicity of Ticabesone propionate. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity testing a critical first step?
A: this compound is a synthetic fluorinated corticosteroid developed for its potent anti-inflammatory and immunosuppressive effects.[1] Like other glucocorticoids, it primarily acts by binding to intracellular glucocorticoid receptors (GR), which then modulate the expression of genes involved in inflammation.[2]
Cytotoxicity testing is a fundamental step in preclinical assessment for several reasons:
-
Therapeutic Index Determination: All drugs have the potential for toxicity at high concentrations. Cytotoxicity assays help determine the dose range where this compound exhibits its desired anti-inflammatory effects without causing significant cell death. This is crucial for establishing a safe therapeutic window.
-
Mechanism of Action Insight: While the primary mechanism is anti-inflammatory, high concentrations of corticosteroids can induce apoptosis (programmed cell death) in various cell types, particularly lymphocytes and osteoblasts.[3][4] Understanding the concentration at which this switch occurs is vital.
-
Off-Target Effect Screening: These assays can reveal unintended toxic effects on specific cell types, providing early warnings about potential side effects. For instance, a topical corticosteroid should ideally have minimal toxicity to keratinocytes and fibroblasts at its therapeutic concentration.
Q2: How do I select the most appropriate cell lines for my study?
A: Your choice of cell line is critical and should directly reflect the intended therapeutic application of this compound.[5][6] Since it's a topical corticosteroid, relevant cell lines include:
-
Dermatological Models:
-
HaCaT (Human Keratinocytes): An immortalized, non-cancerous cell line that is a gold standard for dermatological and skin toxicity studies.[7]
-
Primary Human Dermal Fibroblasts (HDFs): These cells are crucial for assessing effects on wound healing and dermal integrity.[7]
-
Human Melanoma Cell Lines (e.g., WM164): Useful for understanding the compound's effect on skin cancers, where inflammation can play a role.[7]
-
-
Immune Cell Models:
-
Jurkat Cells or Peripheral Blood Mononuclear Cells (PBMCs): As corticosteroids are potent immunosuppressants, testing on lymphocyte-derived cell lines is essential to characterize the desired apoptotic effects on immune cells.[8]
-
-
Respiratory Models (if considering inhalation applications):
-
A549 or Calu-3 (Human Lung Epithelial Cells): Relevant for assessing cytotoxicity in the context of respiratory inflammation.
-
Key Considerations for Cell Line Selection:
-
Authenticity: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure they are authenticated and not misidentified.[9][10]
-
Relevance: The cell line must be biologically relevant to the research question.[5][9]
-
Passage Number: Use low-passage cells to avoid genetic drift, which can alter experimental outcomes.[5][10]
-
Contamination: Regularly test cultures for mycoplasma, as contamination can significantly alter cellular responses.[5][10]
Q3: What are the primary mechanisms of corticosteroid-induced cytotoxicity?
A: At therapeutic doses, corticosteroids are generally not cytotoxic and primarily exert anti-inflammatory effects. However, at higher concentrations, they can induce apoptosis. This process is complex and involves both genomic and non-genomic pathways.[3]
-
Genomic Pathway (Classic Mechanism): this compound binds to the glucocorticoid receptor (GR). This complex translocates to the nucleus and acts as a transcription factor. It upregulates pro-apoptotic genes (like Bim) and downregulates anti-apoptotic genes (like Bcl-2), tipping the cellular balance towards apoptosis.[3][4][11]
-
Non-Genomic Pathway: Some rapid effects of glucocorticoids are too fast to be explained by gene transcription. This can involve the GR complex interacting with other signaling molecules in the cytoplasm or even translocating to the mitochondria to directly initiate apoptotic signals.[12]
The culmination of these pathways is the activation of caspases, a family of proteases that execute the process of apoptosis.[3]
Q4: How do I choose the right cytotoxicity assay? A multi-assay approach is best.
A: No single assay tells the whole story. A robust cytotoxicity assessment uses a combination of assays that measure different cellular events.
| Assay Type | Principle | Measures | Recommended Assay |
| Metabolic Activity | Enzymatic conversion of a substrate by viable cells. | Cell Viability / Proliferation | MTT or MTS Assay [13][14] |
| Membrane Integrity | Release of a stable cytosolic enzyme upon membrane rupture. | Necrosis / Late Apoptosis | LDH Release Assay [15] |
| Apoptosis | Detection of phosphatidylserine (PS) externalization on the cell membrane. | Early Apoptosis vs. Late Apoptosis/Necrosis | Annexin V / Propidium Iodide (PI) Staining [16] |
Using this trio of assays allows you to distinguish between a reduction in metabolic activity (cytostatic effect), cell death via necrosis (membrane rupture), and programmed cell death (apoptosis).
Core Experimental Protocols & Troubleshooting
Workflow for Cytotoxicity Assessment
Here is a visual representation of a standard experimental workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17][18]
-
Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.[13]
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[13][14]
-
Readout: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13]
Troubleshooting the MTT Assay
-
Q: My absorbance values are too high, even in the negative control.
-
A: Cell density may be too high. Reduce the number of cells seeded per well. Run a cell titration experiment to find the optimal seeding density for your specific cell line.
-
-
Q: I'm seeing an increase in absorbance at high drug concentrations. Is this proliferation?
-
A: Unlikely with a corticosteroid. This is a common artifact. High concentrations of some compounds can cause them to precipitate, which can scatter light and artificially increase the absorbance reading. Visually inspect the wells under a microscope for precipitates. Also, some compounds can directly reduce MTT, leading to a false positive. Always run a "drug-only" control (no cells) to check for this.
-
Protocol 2: Cell Membrane Integrity (LDH Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable enzyme released from cells upon membrane damage (necrosis or late apoptosis).[15]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells per condition:
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega CytoTox 96® or similar).[22] Add 100 µL of the reaction mix to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21][23]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[21]
Troubleshooting the LDH Assay
-
Q: My "Spontaneous Release" control has very high absorbance.
-
A: This indicates poor cell health or mechanical damage. Ensure your cell culture is healthy before seeding. Handle the plates gently and avoid forceful pipetting, which can shear cells and cause premature LDH release.[24] The serum in your culture medium can also contain LDH; consider reducing serum concentration during the assay if possible.[21]
-
-
Q: The results from my LDH and MTT assays don't match.
-
A: This is expected and provides valuable information! A compound can inhibit metabolic activity (low MTT signal) without causing membrane rupture (low LDH signal). This is a cytostatic effect, not a cytotoxic one. Conversely, a compound that induces rapid necrosis will show a strong LDH signal but may still have a moderate MTT signal if the cells die quickly without a prolonged metabolic decline.
-
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[25]
-
Annexin V: Binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[16]
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stain the DNA.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for flow cytometry (approx. 1-5 x 10⁵ cells per sample).
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.[25]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice.[16]
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
Interpreting Results:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely seen, often an artifact of cell handling).
Data Interpretation & Presentation
Calculating IC50 Values
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that causes a 50% reduction in the measured response (e.g., cell viability).[26]
-
Normalize Data: Convert your raw absorbance/fluorescence data to percent viability relative to the untreated control (which is set to 100%).
-
% Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
-
-
Log Transform Concentrations: Convert the drug concentrations to their logarithm. This helps create a symmetrical sigmoidal curve.[27][28]
-
Non-linear Regression: Plot % Viability vs. log(concentration) and fit the data using a non-linear regression model (sigmoidal dose-response).[27][29]
-
Determine IC50: The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[29] This is easily done using software like GraphPad Prism.[27][29]
Example Data Presentation
Summarize your findings in a clear table for easy comparison across different cell lines and time points.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HaCaT | MTT | > 100 | 85.2 ± 5.1 | 62.7 ± 4.3 |
| LDH | > 100 | > 100 | 98.1 ± 7.6 | |
| HDF | MTT | > 100 | > 100 | 89.4 ± 6.8 |
| Jurkat | MTT | 15.6 ± 2.3 | 5.8 ± 0.9 | 1.2 ± 0.3 |
| Annexin V | 18.2 ± 2.9 | 7.1 ± 1.1 | 1.9 ± 0.5 |
Data are hypothetical and for illustrative purposes only.
Glucocorticoid Signaling Pathways
Genomic Pathway of Glucocorticoid Action
This diagram illustrates the classical, gene-mediated pathway by which this compound exerts its effects, which can lead to apoptosis at high concentrations.
Caption: Genomic signaling pathway of this compound leading to apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is a common downstream consequence of glucocorticoid action, leading to caspase activation.
Caption: Intrinsic apoptosis pathway activated by glucocorticoids.
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Journal of Visualized Experiments. [Link]
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Greenstein, S., Ghias, K., Krett, N. L., & Rosen, S. T. (2002). Mechanisms of Glucocorticoid-mediated Apoptosis in Hematological Malignancies. Clinical Cancer Research. [Link]
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Sionov, R. V., & Yefenof, E. (2006). Glucocorticoid-Induced Apoptosis Revisited. Cell Cycle. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. [Link]
- Understanding IC50: A Comprehensive Guide to Calculation. (2025).
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How to calculate IC50. (2023). ResearchGate. [Link]
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Rutz, S., & Cidlowski, J. A. (2005). Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes. Immunobiology. [Link]
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Perez, C., & Cidlowski, J. A. (2013). Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword. Cells. [Link]
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IC50. Wikipedia. [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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How to calculate IC50. Science Gateway. [Link]
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What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
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Glucocorticoid-induced apoptotic pathways in eosinophils: comparison with glucocorticoid-sensitive leukemia cells. (2000). Experimental Hematology. [Link]
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Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
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Effect of Prednisolone on Cell-Mediated Cytotoxicity in vitro. (1975). International Archives of Allergy and Applied Immunology. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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DMSO usage in cell culture. (2023). LifeTein. [Link]
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Wyles, C. C., Houdek, M. T., Wyles, S. P., Wagner, E. R., Behfar, A., & Sierra, R. J. (2015). Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells. Clinical Orthopaedics and Related Research. [Link]
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Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro. (1976). The Journal of Immunology. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Drug and Chemical Toxicology. [Link]
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Ticabesone. Grokipedia. [Link]
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The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia. (2024). Haematologica. [Link]
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Assessments of Cytotoxic and Genotoxic Effects of Prednisolone Drug in Male Mice. (2016). Iraqi journal of biotechnology. [Link]
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In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (2019). Toxicology in Vitro. [Link]
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MTT assay evaluation of the dose-response and exposure time courses of... (2021). ResearchGate. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
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What is the mechanism of Fluticasone Propionate? (2024). Patsnap Synapse. [Link]
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How to choose the right cell line for your experiments. (2023). faCellitate. [Link]
- What is the mechanism of action (MOA) of Flonase (fluticasone propionate)? (2025). Dr.Oracle. [Source URL not available]
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Fluticasone propionate--an update on preclinical and clinical experience. (1993). Journal of Allergy and Clinical Immunology. [Link]
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Differential cytotoxicity of corticosteroids on human mesenchymal stem cells. (2014). Clinical Orthopaedics and Related Research. [Link]
- CORTICOSTEROID ELISA A competitive enzyme immunoassay for screening and quantitative analysis of corticosteroids in various m
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Technical Support Center: Stabilizing Ticabesone Propionate for Long-Term Storage
Welcome to the technical support guide for Ticabesone Propionate. This document is designed for researchers, scientists, and drug development professionals who are working with this potent synthetic glucocorticoid. The inherent structural complexities of this compound, particularly its thioester and propionate ester moieties, make it susceptible to degradation if not handled and stored correctly.[1] This guide provides in-depth, experience-driven advice to help you maintain the stability, purity, and efficacy of your compound for the duration of your research.
Understanding the Intrinsic Stability of this compound
This compound is a synthetic corticosteroid featuring a thioester group at the 17-position of its steroid backbone.[1] This and other structural features make it a potent anti-inflammatory agent but also introduce specific stability challenges. The primary degradation pathways are hydrolysis and oxidation, which can be accelerated by improper storage conditions such as exposure to light, extreme temperatures, and atmospheric oxygen.[2]
Key Degradation Pathways
Understanding how the molecule degrades is the first step to preventing it. The two main vulnerabilities are:
-
Hydrolysis: The ester and thioester linkages are susceptible to cleavage in the presence of water or moisture, leading to the formation of the parent Ticabesone and propionic acid, or other related acidic impurities. Studies on similar corticosteroids like Fluticasone Propionate show that alkaline conditions can significantly accelerate the hydrolysis of the 17-position ester group.[3]
-
Oxidation: The sulfide (thioester) group is prone to oxidation, which can form sulfoxide or sulfone derivatives. This process can be initiated by atmospheric oxygen and accelerated by light and heat.[2]
Visualizing Degradation
The following diagram illustrates the primary points of vulnerability on the this compound molecule that researchers must protect to ensure long-term stability.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound in a practical question-and-answer format.
Q1: I've stored my solid this compound at 4°C for several months and now see an additional peak in my HPLC chromatogram. What could it be?
A1: The appearance of a new, more polar peak often suggests hydrolysis. Even in solid form, ambient moisture can be sufficient to cause slow degradation over time, especially if the container seal is not perfectly airtight. The new peak is likely the carboxylic acid derivative formed from the hydrolysis of the propionate ester.[3] To confirm, you can run a forced degradation study (see Protocol 1) under mild acidic or basic conditions, which should selectively increase the size of this impurity peak.
Q2: My stock solution in DMSO is turning slightly yellow. Is this a problem?
A2: A color change can be an indicator of degradation. While DMSO is a common solvent, it can be hygroscopic (absorb moisture) and is not always inert. The yellowing could be due to a complex reaction or the formation of an oxidized degradant. For long-term storage of solutions, consider using a less reactive, anhydrous solvent like acetonitrile and storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
Q3: Can I store my this compound powder in a standard clear glass vial?
A3: This is strongly discouraged. Corticosteroids can be sensitive to light, particularly UV light, which can provide the energy to initiate and accelerate both oxidative and hydrolytic degradation.[2] Always use amber glass vials or opaque containers to protect the compound from light exposure.[2] Store these containers within their original packaging or in a dark cabinet or freezer to provide an additional layer of protection.[2]
Q4: What is the optimal temperature for long-term storage? Is room temperature acceptable?
A4: Room temperature is not ideal for long-term stability. While some corticosteroids can be stored at room temperature for short periods, chemical degradation is a kinetic process that is slowed significantly at lower temperatures.[4][5] For long-term storage ( > 6 months) of solid this compound, a temperature of -20°C is recommended. This minimizes the rates of both hydrolysis and oxidation. Avoid freeze-thaw cycles, as this can introduce moisture condensation.[2]
Q5: I need to prepare a stock solution for cell culture experiments. What solvent should I use and how should I store it?
A5: First, ensure you are using a high-purity, anhydrous grade solvent. Ethanol or acetonitrile are generally better choices than DMSO for long-term stability. Prepare the stock solution at a high concentration, then create single-use aliquots. Store these aliquots in tightly sealed amber vials at -80°C . This approach prevents repeated warming and cooling of the bulk stock solution, which mitigates the risk of contamination and degradation from condensation.
Summary of Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | -20°C (Solid) or -80°C (Solution) | Slows the kinetics of chemical degradation reactions like hydrolysis and oxidation. |
| Light | Protect from light (Amber Vials) | Prevents photodegradation, which can accelerate the breakdown of hormonal compounds.[2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the sensitive thioester group.[2] |
| Container | Tightly Sealed Glass Vials | Prevents moisture ingress and is less reactive than plastic alternatives. |
| Form | Solid (preferred) or Single-Use Aliquots | Minimizes exposure to solvents and freeze-thaw cycles that can introduce moisture.[2] |
Protocols for Stability Assessment
To ensure the integrity of your compound, it is crucial to have reliable analytical methods. The following protocols provide a framework for conducting stability-indicating assays.
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products. Analytical method validation should be performed according to ICH guidelines.[6]
Objective: To quantify the purity of this compound and detect any degradation products.
Instrumentation:
-
HPLC with UV or Photodiode Array (PDA) Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).[6] The exact ratio may need optimization depending on your specific column and system.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard at a suitable concentration (e.g., 0.05 mg/mL).
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve a similar target concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm[3]
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the working standard, and then the sample.
-
Identify the peak for this compound based on the retention time of the standard.
-
Analyze the chromatogram for any additional peaks, which would indicate impurities or degradants.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
System Suitability: Before analysis, inject the working standard multiple times (n=5) to ensure the system is performing correctly. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
By adhering to these storage and handling protocols, you can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of your experimental results. For further inquiries, please consult the product's Certificate of Analysis or contact your supplier's technical service department.
References
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Redmond Pharmacy. How to store injectable steroids (steroid storage temperature). [Link]
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vividenta.com. The Importance of Understanding Prednisolone Storage. [Link]
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Grokipedia. Ticabesone. [Link]
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PubMed. Stability of corticosteroid patch test preparations. [Link]
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Mayo Clinic. Prednisone (oral route). [Link]
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National Center for Biotechnology Information. Ticabesone. PubChem Compound Summary for CID 23254171. [Link]
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American Society for Microbiology. Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism. [Link]
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Cleveland Clinic. Prednisolone Tablets: Uses, Interactions & Side Effects. [Link]
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Separation Science. Analytical Techniques In Stability Testing. [Link]
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ResearchGate. (PDF) Analytical stability indicating UPLC assay and validation of Fluticasone propionate in nasal spray inhaler dosage form. [Link]
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National Center for Biotechnology Information. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. [Link]
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ResearchGate. Pathway for propionate catabolism in S. typhimurium. The results... | Download Scientific Diagram. [Link]
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Jetir.Org. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FLUTICASONE PROPIONATE IN API AND PHARMACEUTICAL DOSAGE. [Link]
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Scirp.org. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. [Link]
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ResearchGate. The main degradation pathways of propionate in anaerobic digestion (PTA-ACK: phosphotransacetylase-acetate kinase). [Link]
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ResearchGate. Suggested metabolic pathway for the degradation of naproxen by... | Download Scientific Diagram. [Link]
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Addressing batch-to-batch variability of Ticabesone propionate
A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals
Introduction
Ticabesone propionate is a synthetic fluorinated corticosteroid investigated for its potent anti-inflammatory and immunosuppressive properties.[1] As with many active pharmaceutical ingredients (APIs), ensuring consistent performance across different manufacturing batches is critical for obtaining reproducible experimental data and developing a safe, effective, and reliable drug product. Batch-to-batch variability can manifest in altered biological activity, inconsistent analytical results, and variable physical properties, posing significant challenges to researchers.
This technical support guide is designed to provide a structured, in-depth approach to troubleshooting and understanding the root causes of variability in this compound. By combining fundamental scientific principles with validated analytical workflows, this guide empowers users to diagnose issues, implement corrective actions, and mitigate the impact of API variability on their research and development programs.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise from batch-to-batch variability. Each question is followed by a diagnostic workflow and detailed explanation of the underlying scientific principles.
Question 1: We are observing a significant difference in biological activity (e.g., anti-inflammatory effect, receptor binding affinity) between two batches of this compound in our cell-based assays. What is the likely cause?
Inconsistent biological potency is one of the most critical consequences of batch-to-batch variability. The root cause typically lies in variations of the API's chemical purity or physical form.
Diagnostic Workflow
-
Certificate of Analysis (CoA) Review: Compare the CoAs of the "high-activity" and "low-activity" batches. Scrutinize the following parameters:
-
Purity (Assay %): Is there a notable difference in the reported purity (e.g., by HPLC)?
-
Impurity Profile: Are there new or significantly higher levels of specified or unspecified impurities in the low-activity batch? According to ICH Q3A guidelines, impurities present at levels of 0.1% or higher should be identified and reported.[2]
-
-
Comparative Analytical Testing: If the CoA is inconclusive, perform head-to-head analytical comparisons.
-
High-Performance Liquid Chromatography (HPLC): Re-run the purity assay for both batches using a validated, stability-indicating method. This can confirm the CoA data and reveal degradation products that may have formed during storage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the exact mass of any unknown impurities, which is the first step in structural elucidation and understanding their potential biological activity.[3]
-
-
Solid-State Characterization: If purity and impurity profiles are identical, the issue may be physical.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify the crystalline form (polymorph) of the API. Corticosteroids are known to exhibit polymorphism, where different crystal structures of the same molecule possess different energies, leading to variations in solubility and dissolution rate.[4][5] A change in polymorph between batches can directly impact how much drug gets into solution and is available to interact with cells in your assay.
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and thermal events, which are characteristic of different polymorphs or the presence of an amorphous phase.[5]
-
Causality Explained
-
Impurities: Process-related impurities or degradation products can act as antagonists or agonists, or they may simply dilute the concentration of the active compound, leading to reduced potency. The International Council for Harmonisation (ICH) provides clear guidelines on thresholds for reporting, identifying, and qualifying such impurities to ensure safety and quality.[6][7]
-
Polymorphism: For a drug to be biologically active in a cell culture, it must first dissolve in the assay medium. Different polymorphs can have markedly different dissolution rates.[][9] A less soluble, more stable crystalline form will dissolve slower, resulting in a lower effective concentration over the assay's duration and, consequently, lower observed activity.
Question 2: A new batch of this compound is showing poor solubility and a much slower dissolution rate compared to previous batches, impacting our formulation development. Why is this happening?
Dissolution is a critical quality attribute (CQA) that directly influences a drug's bioavailability and performance, especially for topical or inhaled formulations where this compound might be used.[10][11][12]
Diagnostic Workflow
The following diagram outlines a systematic approach to diagnosing dissolution-related issues.
Caption: Troubleshooting workflow for dissolution variability.
Protocol: Comparative Particle Size Distribution (PSD) Analysis
-
Sample Preparation: Disperse a representative sample of each batch in a suitable non-solvent dispersant (e.g., mineral oil or air) to ensure individual particles are measured.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Analysis: Measure the PSD for both batches. Pay close attention to key parameters like D10, D50 (median particle size), and D90 values.
-
Comparison: A significant shift to larger particle sizes in the new batch directly explains a slower dissolution rate due to reduced surface area.[13][14]
Protocol: Comparative In Vitro Dissolution/Release Test
This protocol is adapted from general principles for poorly soluble drugs and topical formulations (see USP <711> and <1724>).[15][16]
-
Apparatus: Use a USP Apparatus 2 (Paddle) for bulk powder or a Vertical Diffusion Cell (Franz Cell) for semi-solid formulations.[12]
-
Media: Select a dissolution medium relevant to the biological environment or one that provides sink conditions (e.g., phosphate buffer with a surfactant like 0.5% SLS).
-
Parameters:
-
Temperature: 32 ± 0.5 °C (for topical) or 37 ± 0.5 °C (for oral).
-
Agitation Speed: 50-75 RPM (for paddle).
-
-
Procedure:
-
Introduce a precisely weighed amount of each batch into separate dissolution vessels.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
-
Analysis: Analyze the drug concentration in each sample using a validated HPLC-UV method.[17]
-
Results: Plot the percentage of drug dissolved versus time for each batch. A slower dissolution profile for the new batch provides quantitative evidence of the performance difference.
Causality Explained
The rate of dissolution is governed by the Noyes-Whitney equation, which shows a direct proportionality to the surface area of the solid.
-
Particle Size: Smaller particles have a much larger surface area-to-volume ratio.[] Therefore, a batch with a smaller median particle size will present a greater surface area to the solvent, leading to a faster dissolution rate.[10][11]
-
Polymorphism: As mentioned, different crystalline forms have different solubilities. The thermodynamically stable polymorph is typically the least soluble, while metastable forms are more soluble. A batch-to-batch switch to a more stable polymorph will result in slower dissolution.[4]
Question 3: Our routine HPLC analysis of a new this compound batch shows several new, unidentified peaks that were not present in our reference batch. What are they and what should we do?
The appearance of new peaks in a chromatogram indicates the presence of new chemical entities. These could be process-related impurities from an altered synthesis route, or they could be degradation products.
Diagnostic Workflow
The diagram below illustrates the potential sources of variability during API manufacturing.
Caption: Key stages in manufacturing where variability can be introduced.
Actionable Steps
-
Quantify the Impurities: Determine the area percentage of each new impurity.
-
Consult ICH Guidelines: Compare the impurity levels to the thresholds defined in ICH Q3A(R2).[7][18]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The chemical structure of the impurity must be determined. |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | Toxicological data is required to demonstrate the safety of the impurity at the specified level. |
| (Data synthesized from ICH Q3A(R2) Guideline)[6][7] |
-
Identification (if above threshold): Use LC-MS/MS or High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and fragmentation pattern of the impurity. This data, combined with knowledge of the synthesis route, can often lead to structural elucidation.[19]
-
Contact the Supplier: Provide them with your chromatograms and mass spectrometry data. They are responsible for the quality of their material and should investigate any changes to their manufacturing process that could have led to the new impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary root causes of batch-to-batch variability in an API like this compound?
A1: The primary causes can be grouped into two categories:
-
Chemical Variability: Differences in the purity level, and the type and amount of impurities (starting materials, by-products, intermediates, or degradation products).[2][20]
-
Physical Variability: Differences in solid-state properties such as crystalline form (polymorphism), particle size distribution, and amorphous content.[9] These are often introduced during post-synthesis processing steps like crystallization, drying, and milling.[21]
Q2: How can our lab proactively mitigate the impact of batch-to-batch variability on a long-term study?
A2: To ensure consistency throughout a study, consider these strategies:
-
Multi-Batch Pre-Screening: Before starting a large study, obtain small samples from several different batches and perform critical preliminary experiments (e.g., solubility, a key bioassay) to identify a batch that meets performance requirements.[22]
-
Establish a "Golden Batch": Once a suitable batch is identified, purchase a sufficient quantity to last the entire duration of the study. This eliminates batch changes as a variable.[22]
-
In-House Quality Control: Do not rely solely on the supplier's CoA. Perform a baseline in-house analysis (e.g., HPLC purity, visual inspection) on any new batch to confirm it matches the specifications of previously used batches.
Q3: We've received a new batch with a Certificate of Analysis. What are the most important fields to compare against our previous batch?
A3: When comparing CoAs, focus on these key parameters:
-
Assay (% Purity): The primary indicator of potency.
-
Individual Impurities: Look for any specified impurity that is close to its limit or significantly different from the previous batch.
-
Total Impurities: An overall indicator of chemical purity.
-
Loss on Drying / Water Content: Can affect stability and proper weight calculations.
-
Residual Solvents: Solvents used in manufacturing can have their own biological effects.
-
Physical Description: Any change in color or appearance should be noted.
-
Particle Size Data (if provided): Critical for dissolution and bioavailability as discussed above.
Q4: At what point should we stop our internal troubleshooting and contact the supplier's technical support?
A4: You should contact the supplier if:
-
You confirm a significant deviation from the CoA specifications through your own validated analytical testing.
-
You identify new impurities above the ICH identification threshold (>0.10%).[7]
-
You have strong evidence of a physical property change (e.g., from XRPD or PSD analysis) that is impacting performance and is not specified on the CoA.
-
The batch fails to perform in your application despite meeting all CoA specifications, suggesting a subtle, unmeasured variable.
References
- BOC Sciences. (n.d.). Impact of API Particle Size.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Protheragen. (n.d.). Exploring the Impact of API Particle Size on Drug Formulation.
- Pharmaoffer. (2023). The Impact of API Particle Size in Pharma: The Microscopic Secrets.
- Grokipedia. (n.d.). Ticabesone.
- ERS Publications. (2013). Polymorphisms in genes associated with the development of steroids-induced adverse events.
- Quadro Engineering. (2019). Why is Particle Size Distribution Important in API Pharmaceuticals?.
- National Institutes of Health. (2016). Corticosteroids-Mechanisms of Action in Health and Disease.
- European Pharmaceutical Review. (2018). Understanding the importance of diversity of particle size methods. Retrieved from European Pharmaceutical Review website.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- PubMed. (2004). Comparison of the Analysis of Corticosteroids Using Different Techniques.
- PubMed. (2013). Single nucleotide polymorphisms and type of steroid impact the functional response of the human glucocorticoid receptor.
- ACS Publications. (2007). Structural, Thermodynamic, and Kinetic Aspects of the Polymorphism and Pseudopolymorphism of Prednisolone.
- ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- ChemicalBook. (n.d.). This compound | 73205-13-7.
- Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability.
- LGC Standards. (n.d.). This compound | TRC-T437600-100MG.
- CP Lab Safety. (n.d.). This compound, 10 mg.
- Lachman Consultants. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.
- Semantic Scholar. (2020). A Critical Review of Analytical Methods in Pharmaceutical Matrices for Determination of Corticosteroids.
- ResearchGate. (2019). Identifying sources of batch to batch variation in processability.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from Surface Measurement Systems website.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- ACS Publications. (2007). Structural, Thermodynamic, and Kinetic Aspects of the Polymorphism and Pseudopolymorphism of Prednisolone.
- National Institutes of Health. (n.d.). Ticabesone | C22H28F2O4S | CID 23254171.
- SIELC Technologies. (n.d.). HPLC Method of Analysis for Dexamethasone and Prednisolone.
- Pharma.Tips. (n.d.). API Quality & Variability Issues.
- Dissolution Technologies. (2010). Topical and Transdermal Drug Products.
- BatchData. (n.d.). How to Handle API Errors in Bulk Property Data.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds.
- PubMed. (2010). Analytical method for the determination of trace levels of steroid hormones and corticosteroids in soil, based on PLE/SPE/LC-MS/MS.
- MDPI. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis.
- PubMed. (1977). Dissolution rates of corticosteroids utilizing sugar glass dispersions.
- Agilent. (2015). DISSOLUTION TESTING OF GELS, TOPICAL CREAMS & OINTMENTS.
- APIsec. (2023). Troubleshooting Guide for API Failure: Common Causes & Solutions.
- Adobe Experience Platform. (2023). Batch Ingestion Troubleshooting Guide.
- US Pharmacopeia (USP). (n.d.). Dissolution and Drug Release Tests.
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- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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Technical Support Center: Refining Experimental Protocols for Ticabesone Propionate Studies
Welcome to the technical support center for Ticabesone Propionate research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. As this compound is a potent fluorinated corticosteroid, precision in experimental design and execution is paramount to generating reliable and reproducible data. This document provides not only step-by-step protocols but also the underlying scientific principles to empower you to optimize your studies.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses common preliminary questions regarding the handling and initial experimental design for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it inform my experimental design?
A1: this compound, as a synthetic glucocorticoid, is presumed to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1] Its mechanism is analogous to other potent corticosteroids like Fluticasone propionate.[2][3][4] Upon diffusing into the cell, it binds to the intracellular GR, causing a conformational change. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either upregulate anti-inflammatory genes or downregulate pro-inflammatory genes.[2] Key downregulated targets include pro-inflammatory cytokines like TNF-α.[1] This mechanism dictates that relevant in vitro assays should focus on GR binding, GR nuclear translocation, and the downstream inhibition of inflammatory mediators.
Q2: I'm having trouble dissolving this compound for my in vitro assays. What are the recommended solvents and procedures?
A2: Poor aqueous solubility is a common challenge with corticosteroids like this compound.[5][6] For in vitro studies, a stock solution should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Subsequently, this stock solution can be diluted into your aqueous cell culture media or buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect cell viability or the experimental outcome. For formulation development, exploring co-solvents like propylene glycol or solubility enhancers such as cyclodextrins may be necessary.[7]
Q3: What are the critical stability considerations when working with this compound?
A3: As a corticosteroid ester, this compound can be susceptible to hydrolysis. It is essential to conduct stability studies on your formulations.[8] A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from any potential degradation products.[8][9][10][11] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions will help to elucidate the degradation pathways and ensure the analytical method is specific. Store stock solutions and formulations at recommended temperatures, typically refrigerated and protected from light, to minimize degradation.[12]
Section 2: Core Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for key experiments in the evaluation of this compound, along with troubleshooting guides for common issues.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay is fundamental to confirming that this compound interacts with its primary molecular target.
-
Preparation of GR-containing cell lysates: Utilize a cell line overexpressing the human glucocorticoid receptor (e.g., HEK293 cells) to create a cell-free system containing the receptor.[13]
-
Incubation: In a multi-well plate, incubate the cell lysates with a known concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating the mixture, typically at 4°C for 18 hours.[13]
-
Separation: Separate the bound from the free radioligand using a filter-based method.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki (inhibitory constant) value from the IC50 using the Cheng-Prusoff equation.
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration to be at or below its Kd. |
| Insufficient blocking of non-specific sites. | Add a non-specific binding inhibitor, such as a high concentration of a non-radiolabeled, structurally unrelated compound. | |
| Low signal-to-noise ratio | Insufficient receptor concentration. | Increase the amount of cell lysate in the assay. |
| Low specific activity of the radioligand. | Use a radioligand with higher specific activity. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete separation of bound and free ligand. | Optimize the washing steps of the filtration process. |
In Vitro Anti-inflammatory Assay: TNF-α Inhibition
This assay assesses the functional consequence of GR activation by measuring the inhibition of a key pro-inflammatory cytokine.
Caption: Workflow for TNF-α inhibition assay.
-
Cell Culture: Culture an appropriate inflammatory cell line (e.g., macrophages) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulation: Induce an inflammatory response by adding a stimulating agent, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the cells to allow for the production and secretion of TNF-α.
-
Supernatant Collection: Collect the cell culture supernatant.[14][15]
-
ELISA: Perform a TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the manufacturer's instructions.[14][15][16][17][18]
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for TNF-α inhibition.
| Issue | Potential Cause | Recommended Solution |
| High background in ELISA | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[17] |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| No TNF-α detected in stimulated controls | Inactive stimulating agent (e.g., LPS). | Use a new batch of stimulating agent and confirm its activity. |
| Cell line is not responsive. | Use a different cell line known to produce TNF-α in response to the stimulus. | |
| High variability between wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical samples. |
In Vitro Skin Permeation Study using Franz Diffusion Cells
This assay evaluates the ability of a topical formulation of this compound to penetrate the skin.
Caption: Diagram of a Franz diffusion cell setup.
-
Skin Preparation: Use excised human or animal skin. Remove subcutaneous fat and, if necessary, dermatomize to a uniform thickness.[19]
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[19][20]
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature to ensure a skin surface temperature of 32 ± 1°C.[19][21]
-
Formulation Application: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor fluid via the sampling port and replace with an equal volume of fresh receptor fluid to maintain sink conditions.[19]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time to determine the steady-state flux (Jss) and calculate the permeability coefficient (Kp).
| Issue | Potential Cause | Recommended Solution |
| High variability in permeation profiles | Inconsistent skin samples. | Use skin from the same donor and anatomical site. Ensure consistent thickness. |
| Air bubbles under the skin. | Carefully inspect for and remove any air bubbles during cell assembly. | |
| No or very low drug permeation | Formulation is not releasing the drug. | Re-evaluate the formulation for appropriate drug release characteristics. |
| Skin barrier integrity is too high. | Consider using a different skin model or including penetration enhancers in the formulation. | |
| "Leaky" cells (unrealistically high permeation) | Damaged skin membrane. | Inspect skin for any imperfections before mounting. |
| Improper clamping of the diffusion cell. | Ensure the donor and receptor chambers are securely clamped. |
Section 3: Data Interpretation & Advanced Topics
Data Summary: Comparative Physicochemical Properties
The following table presents typical physicochemical properties for potent topical corticosteroids, which can serve as a benchmark for your this compound studies.
| Property | Fluticasone Propionate | Clobetasol Propionate | This compound |
| Molecular Weight ( g/mol ) | 500.6 | 466.97 | 482.58[22][23] |
| LogP | ~3.7 | ~3.8 | Expected to be high (lipophilic) |
| Aqueous Solubility | Very low | Practically insoluble | Expected to be very low |
| Potency Class | High | Superpotent | Potent (expected) |
Note: Data for this compound is limited and some values are inferred based on its structure and relationship to similar compounds.
Advanced Considerations: Formulation and Vehicle Selection
The choice of vehicle (cream, ointment, gel, etc.) is critical for the efficacy of a topical corticosteroid.[24][25][26] Ointments are generally more occlusive and can enhance penetration, making them suitable for dry, hyperkeratotic lesions.[26] Creams and lotions are often more cosmetically acceptable to patients.[24] The inclusion of penetration enhancers or the use of novel drug delivery systems like nanocarriers can further modulate the delivery profile of this compound.[27][28][29] When developing a formulation, it is essential to consider the target skin condition, the desired penetration profile, and patient adherence.[26][30]
References
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Validation & Comparative
A Researcher's Guide to Comparing the Anti-Inflammatory Activity of Ticabesone Propionate and Dexamethasone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the anti-inflammatory properties of the investigational corticosteroid Ticabesone propionate with the well-established drug, Dexamethasone. Given the limited publicly available data on this compound, this document serves as a practical guide, detailing the necessary experimental protocols to conduct a thorough head-to-head comparison.
Introduction: The Compounds
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone has been a cornerstone of anti-inflammatory therapy for decades.[1] Its mechanism of action is well-characterized, involving the binding to and activation of the glucocorticoid receptor (GR), which leads to the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory genes.[2][3] Dexamethasone is a fluorinated steroid, and its chemical structure is well-documented.[4] It serves as an essential benchmark in the development of new anti-inflammatory steroids.
This compound: A synthetic glucocorticoid corticosteroid, this compound (CAS 73205-13-7) is a less-studied compound.[5] Like other corticosteroids, it is presumed to exert its anti-inflammatory effects through the glucocorticoid receptor. However, detailed public data on its receptor binding affinity, potency in cellular assays, and in vivo efficacy is scarce. This guide outlines the methodologies required to elucidate these properties and benchmark them against Dexamethasone.
Mechanistic Framework: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of both this compound and Dexamethasone are mediated through the glucocorticoid receptor (GR). Understanding this pathway is crucial for designing and interpreting the assays described below. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. There, it can modulate gene expression in two primary ways:
-
Transrepression: The GR dimer can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR dimer can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like IκBα and MAPK Phosphatase-1 (MKP-1).[6]
Caption: Glucocorticoid Receptor Signaling Pathway.
In Vitro Comparative Assays
A tiered approach to in vitro testing allows for a comprehensive comparison of the molecular and cellular activities of this compound and Dexamethasone.
Glucocorticoid Receptor Binding Affinity
This assay determines the affinity of each compound for the GR, a primary indicator of its potential potency. A competitive binding assay using a radiolabeled or fluorescently-labeled GR ligand (e.g., [3H]dexamethasone or a fluorescent dexamethasone analog) is standard.
Experimental Protocol: Competitive GR Binding Assay
-
Prepare GR Source: Utilize either purified recombinant human GR protein or cytosolic extracts from cells overexpressing GR (e.g., A549 cells).
-
Incubation: In a 96-well plate, incubate a constant concentration of labeled dexamethasone with the GR source in the presence of increasing concentrations of unlabeled competitor (either Dexamethasone or this compound).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate receptor-bound from free labeled ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Inhibition of Pro-inflammatory Cytokine Production
This functional assay measures the ability of the compounds to suppress the production of key inflammatory mediators. Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are common models.
Caption: Workflow for LPS-induced cytokine inhibition assay.
Experimental Protocol: LPS-Induced TNF-α Inhibition in PBMCs
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or Dexamethasone for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the vehicle control.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNF-α inhibition relative to the LPS-only control against the log concentration of the compound. Determine the IC50 value from the dose-response curve.
NF-κB Reporter Gene Assay
This assay directly measures the transrepressive activity of the GR on the NF-κB signaling pathway. It utilizes a cell line (e.g., HEK293 or A549) stably transfected with a reporter construct containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).[9][10]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Plating: Seed the NF-κB reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Dexamethasone for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced luciferase activity and determine the IC50 for each compound.
Illustrative In Vitro Data Summary
| Assay | Parameter | Dexamethasone (Hypothetical) | This compound (Hypothetical) |
| GR Binding | Ki (nM) | 5.5[2] | To be determined |
| TNF-α Inhibition (PBMCs) | IC50 (nM) | 8.2 | To be determined |
| NF-κB Reporter Assay | IC50 (nM) | 3.5 | To be determined |
In Vivo Comparative Assays
In vivo models are essential for evaluating the anti-inflammatory efficacy of the compounds in a complex biological system.
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[11][12] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema.
Caption: Protocol for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6-8 per group): Vehicle control, Dexamethasone (positive control, e.g., 1 mg/kg), and this compound (various doses).
-
Drug Administration: Administer the compounds systemically (e.g., intraperitoneally or orally) 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[13]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Croton Oil-Induced Ear Edema in Mice
This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids.[14] Croton oil is a potent irritant that induces a rapid and robust inflammatory response.
Experimental Protocol: Croton Oil-Induced Ear Edema
-
Animal Groups: Use mice, divided into groups (n=6-8 per group).
-
Topical Application: Apply a solution of this compound or Dexamethasone in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.
-
Induction of Edema: After 30 minutes, apply a solution of croton oil (e.g., 5% in acetone) to the right ear of all animals.[1][15]
-
Measurement: After a set time (e.g., 6 hours), sacrifice the animals and take a standardized punch biopsy (e.g., 6 mm) from both ears.
-
Data Analysis: The degree of inflammation is quantified by the difference in weight between the right and left ear punches. Calculate the percentage of edema inhibition for the treated groups compared to the croton oil-only group.
Illustrative In Vivo Data Summary
| Assay | Parameter | Dexamethasone (1 mg/kg) (Hypothetical) | This compound (1 mg/kg) (Hypothetical) |
| Carrageenan Paw Edema | % Inhibition at 3h | 65% | To be determined |
| Croton Oil Ear Edema | % Inhibition at 6h | 75% | To be determined |
Conclusion
This guide provides a robust set of validated methodologies for a comprehensive comparison of the anti-inflammatory profiles of this compound and Dexamethasone. By systematically evaluating their glucocorticoid receptor binding affinity, cellular potency in suppressing key inflammatory pathways, and in vivo efficacy in established models of acute inflammation, researchers can generate the critical data needed to understand the therapeutic potential of this compound relative to a gold-standard corticosteroid.
References
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Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825). (Source: PMC - NIH)
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Baccharis dracunculifolia DC (Asteraceae) Root Extract and Its Triterpene Baccharis Oxide Display Topical Anti-Inflammatory Activity. (Source: Semantic Scholar)
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CHEMICAL CONSTITUENTS AND EVALUATION OF ANTIPROLIFERATIVE AND ANTI-INFLAMMATORY ACTIVITIES FROM Psychotria. (Source: SciELO)
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dexamethasone | Ligand Activity Charts. (Source: IUPHAR/BPS Guide to PHARMACOLOGY)
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Fluticasone propionate--an update on preclinical and clinical experience. (Source: PubMed)
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Carrageenan Induced Paw Edema (Rat, Mouse). (Source: Inotiv)
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Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema. (Source: PMC - NIH)
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (Source: Springer Nature Experiments)
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The anti-inflammatory profile of fluticasone propionate. (Source: PubMed)
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Glucocorticoid Receptor (GR) Redistribution Assay. (Source: Thermo Fisher Scientific)
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (Source: PMC - NIH)
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Fluticasone propionate | Glucocorticoid Receptor Agonists. (Source: R&D Systems)
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ELISA Kit for Glucocorticoid Receptor Alpha (GRa). (Source: Cloud-Clone)
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Development of fluticasone propionate and comparison with other inhaled corticosteroids. (Source: PubMed)
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Ethanol extract of Angelica gigas inhibits croton oil-induced inflammation by suppressing the cyclooxygenase - prostaglandin pathway. (Source: PMC - NIH)
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (Source: PubMed Central)
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Impaired cortisol binding to glucocorticoid receptors in hypertensive patients. (Source: PubMed)
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This compound, 10 mg. (Source: CP Lab Safety)
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Glucocorticoids: binding affinity and lipophilicity. (Source: PubMed)
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Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. (Source: PubMed Central)
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Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. (Source: bioRxiv)
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Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. (Source: Benchchem)
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Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. (Source: Benchchem)
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Inhibition of TNF-a release from LPS-stimulated human PBMCs by increasing concentrations of LBP86-99 and two selected peptide analogues. (Source: ResearchGate)
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Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK. (Source: PMC - NIH)
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Guidelines from PBMC isolation to cytokine assay optimisation. (Source: Revvity)
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Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma. (Source: PubMed)
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LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. (Source: PubMed Central)
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IκBα-independent downregulation of NF-κB activity by glucocorticoid receptor. (Source: CORE)
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Glucocorticoid Receptor Translocation Assay. (Source: Innoprot)
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Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. (Source: PubMed)
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Real-time analysis of gene regulation by glucocorticoid hormones. (Source: PMC - NIH)
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Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes. (Source: MDPI)
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Inhaled corticosteroids: potency, dose equivalence and therapeutic index. (Source: PubMed Central)
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Summary of Glucocorticoid Receptor Competitor Assay. (Source: ResearchGate)
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LPS-induced production of TNF-α and IL-10 by PBMC. (Source: ResearchGate)
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Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1. (Source: PMC - NIH)
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A Comparative Guide to Validating the Mechanism of Action of Ticabesone Propionate, a Novel Inhaled Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Glucocorticoid Receptor as the Central Mediator of Anti-Inflammatory Action
Synthetic corticosteroids are the cornerstone of therapy for inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] Their efficacy stems from their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression.[1][3][4]
The canonical mechanism of action for corticosteroids like Fluticasone propionate, Mometasone furoate, and Beclomethasone dipropionate involves a series of molecular events.[1][3][4][5] The drug, being lipophilic, passively diffuses across the cell membrane and binds to the GR residing in the cytoplasm.[3][4][6] This binding event induces a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1][4]
Once in the nucleus, the drug-receptor complex modulates gene transcription through two primary pathways:
-
Transactivation: The complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1, which in turn inhibits phospholipase A2 and the production of inflammatory mediators like prostaglandins and leukotrienes.[7][8][9]
-
Transrepression: The complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] By preventing these factors from binding to their DNA response elements, corticosteroids suppress the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and cell adhesion molecules.[4][10]
It is this dual activity of transactivation and transrepression that underpins the potent and broad-spectrum anti-inflammatory effects of this drug class.[10][11][12] The primary therapeutic benefits are largely attributed to transrepression, while some systemic side effects are linked to transactivation.[11][12] Therefore, validating the mechanism of a novel compound like Ticabesone propionate requires a thorough characterization of its engagement with both pathways.
Experimental Validation Workflow
To validate that this compound functions as a selective GR agonist, a systematic, multi-stage investigation is necessary. The following workflow provides a logical progression from initial molecular interactions to cellular functional outcomes.
Caption: Experimental workflow for validating this compound's mechanism.
Phase 1: Confirming Molecular Target Engagement
The foundational step is to unequivocally demonstrate that this compound directly binds to the human glucocorticoid receptor.
Experiment 1: Competitive Radioligand Binding Assay
Causality: This assay directly measures the affinity (Kd) of this compound for the GR. A high affinity is a prerequisite for potent cellular activity. By comparing its affinity to that of established drugs, we can position its intrinsic potency within the therapeutic landscape.
Protocol:
-
Source of GR: Utilize recombinant human GR protein or cytosol extracts from cells overexpressing the receptor (e.g., A549 lung carcinoma cells).
-
Radioligand: Use a high-affinity radiolabeled glucocorticoid, typically [³H]-dexamethasone, as the tracer.
-
Competition: Incubate a fixed concentration of the radioligand and the GR source with increasing concentrations of unlabeled "cold" competitors: this compound, Fluticasone propionate (high-affinity control), and Dexamethasone (standard control).
-
Separation: Separate receptor-bound from free radioligand using a method like filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity captured on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the inhibitor constant (Ki), which is equivalent to the dissociation constant (Kd) under these conditions.
Expected Data & Comparison:
| Compound | Predicted Kd (nM) | Relative Receptor Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | ~8-10 | 100 |
| Fluticasone propionate | ~0.5 | ~1800-1900[13][14] |
| Mometasone furoate | ~0.5-1.0 | ~1500-2000[13] |
| This compound | < 1.0 | To be determined |
A lower Kd value signifies higher binding affinity. The goal is to demonstrate that this compound has a Kd in the sub-nanomolar range, comparable to or exceeding that of potent corticosteroids like Fluticasone propionate.
Phase 2: Delineating Transactivation and Transrepression Potency
Binding to the GR must translate into functional modulation of gene expression. Reporter gene assays are the gold standard for quantifying the potency of a compound in driving transactivation and transrepression.[10][12][15]
Experiment 2: GRE-Mediated Transactivation Assay
Causality: This assay quantifies the ability of the Ticabesone-GR complex to bind to GREs and initiate gene transcription, confirming the transactivation arm of its mechanism.
Protocol:
-
Cell Line: Use a human cell line, such as A549 or HEK293, that is stably or transiently transfected with a reporter plasmid.
-
Reporter Construct: The plasmid contains a promoter with multiple GRE repeats driving the expression of a reporter gene, typically firefly luciferase. A constitutively expressed Renilla luciferase plasmid is co-transfected to normalize for cell viability and transfection efficiency.
-
Treatment: Treat the transfected cells with a range of concentrations of this compound and comparator compounds (Dexamethasone, Fluticasone propionate).
-
Lysis & Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Calculate the normalized luciferase activity (Firefly/Renilla). Plot the fold induction over baseline against the log concentration of the drug and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
Experiment 3: NF-κB-Mediated Transrepression Assay
Causality: This assay is critical for confirming the primary anti-inflammatory mechanism. It measures how effectively this compound inhibits the activity of the pro-inflammatory transcription factor NF-κB.[10][12]
Protocol:
-
Cell Line & Reporter: Use a cell line (e.g., A549) transfected with a reporter plasmid containing NF-κB response elements driving luciferase expression.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound or control drugs for 1-2 hours.
-
Induction: Stimulate the NF-κB pathway using an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Lysis & Measurement: After 6-8 hours of stimulation, lyse the cells and perform a dual-luciferase assay as described above.
-
Analysis: Plot the percentage inhibition of TNF-α-induced luciferase activity against the log concentration of the drug to determine the EC50 for transrepression.
Caption: Dual mechanisms of GR-mediated gene regulation.
Expected Data & Comparison:
| Compound | Transactivation (GRE) EC50 (nM) | Transrepression (NF-κB) EC50 (nM) |
| Dexamethasone | ~3.6 - 36[10] | ~0.5 - 2.2[10] |
| Fluticasone propionate | ~0.1 - 1.0[10] | ~0.01 - 0.05[10] |
| Budesonide | ~1.1[10] | ~0.05[10] |
| This compound | To be determined | To be determined |
A lower EC50 value indicates higher potency. Studies suggest that the anti-inflammatory properties of glucocorticoids correlate more closely with their ability to transrepress than to transactivate genes.[10] A successful candidate like this compound would be expected to show potent activity (low EC50) in both assays, with particularly high potency in the NF-κB transrepression assay.
Phase 3: Measuring Downstream Anti-Inflammatory Function
Finally, it is crucial to demonstrate that the molecular activities of binding and transcriptional modulation result in a tangible anti-inflammatory effect in relevant human cells.
Experiment 4: Inhibition of Cytokine Release
Causality: This assay provides direct evidence of the drug's ability to suppress the production of key inflammatory mediators, a primary goal of asthma and rhinitis therapy.
Protocol:
-
Cell Model: Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line like A549 lung epithelial cells.
-
Treatment & Stimulation: Pre-incubate cells with various concentrations of this compound or controls. Then, stimulate inflammation with an agent like lipopolysaccharide (LPS) or TNF-α.
-
Quantification: After 24 hours, collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, GM-CSF) using a sensitive immunoassay like ELISA or a multiplex bead array.
-
Analysis: Calculate the percent inhibition of cytokine release for each drug concentration and determine the IC50 value.
Expected Data & Comparison:
| Compound | GM-CSF Inhibition IC50 (pM) from A549 cells |
| Dexamethasone | ~2200[10] |
| Fluticasone propionate | ~18[10] |
| Budesonide | ~50[10] |
| This compound | To be determined |
A lower IC50 value signifies greater functional potency. This compound should demonstrate potent inhibition of cytokine release, with an IC50 value in the picomolar to low nanomolar range, consistent with its receptor affinity and transrepression potency.
Conclusion
This guide outlines a robust, evidence-based pathway for validating the mechanism of action of this compound. By systematically demonstrating high-affinity binding to the glucocorticoid receptor, potent induction of both transactivation and transrepression pathways, and functional suppression of inflammatory responses, researchers can build a comprehensive and compelling data package. Objective comparison against established corticosteroids like Fluticasone propionate and Mometasone furoate at each stage is critical for establishing its therapeutic potential and positioning it within the field of respiratory and topical anti-inflammatory drug development.
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A Guide to Assessing Steroid Receptor Cross-Reactivity: The Case of Ticabesone Propionate and Its Comparators
A Note to the Reader: This guide addresses the critical importance of determining the cross-reactivity of synthetic corticosteroids with various steroid hormone receptors. While the initial focus was on Ticabesone propionate, a comprehensive search of publicly available scientific literature, patent databases, and regulatory documents did not yield specific experimental data on its binding affinity or functional activity at the glucocorticoid, mineralocorticoid, androgen, or progesterone receptors.
Therefore, this guide has been structured to serve two primary purposes: first, to provide a detailed framework and robust methodologies for researchers to assess the receptor selectivity of novel corticosteroids like this compound. Second, to offer a comparative analysis of well-characterized inhaled corticosteroids, such as fluticasone propionate, budesonide, and mometasone furoate, to illustrate the practical application of these methods and the significance of the resulting data.
The Imperative of Receptor Selectivity in Corticosteroid Development
Synthetic corticosteroids are the cornerstone of anti-inflammatory therapy for a multitude of disorders, primarily exerting their effects through binding to the glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[1] However, the therapeutic efficacy and safety of a corticosteroid are not solely determined by its affinity for the GR. Off-target binding to other members of the nuclear receptor superfamily, namely the mineralocorticoid (MR), androgen (AR), and progesterone (PR) receptors, can lead to a range of undesirable side effects.[3]
Structurally, steroid hormones share a common cyclopentanoperhydrophenanthrene nucleus, which can lead to cross-reactivity between a synthetic corticosteroid and unintended receptors.[4][5] For instance, activation of the MR can lead to sodium retention, edema, and hypertension. Binding to the AR or PR could potentially result in androgenic or progestogenic/anti-progestogenic effects, respectively. Consequently, a thorough evaluation of a new chemical entity's receptor binding profile is a critical step in preclinical drug development.
This guide provides the experimental frameworks for conducting such evaluations, enabling researchers to build a comprehensive selectivity profile for compounds like this compound.
Methodologies for Determining Steroid Receptor Cross-Reactivity
Two primary in vitro assays are fundamental to characterizing the binding affinity and functional activity of a corticosteroid at various steroid receptors: competitive binding assays and reporter gene (transactivation) assays.
Competitive Radioligand Binding Assays
This technique directly measures the affinity of a test compound for a specific receptor by assessing its ability to displace a high-affinity radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Preparation: Prepare a source of the target receptor. This can be a cell lysate from a cell line overexpressing the human receptor of interest (e.g., GR, MR, AR, or PR) or a purified recombinant receptor.
-
Assay Buffer: Utilize an appropriate binding buffer, typically containing Tris-HCl, EDTA, and other components to maintain receptor stability.
-
Competition Reaction: In a multi-well plate, combine a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled test compound (e.g., this compound) and the receptor preparation.[6]
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.[2]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene (Transactivation) Assays
These assays measure the functional consequence of a compound binding to a receptor, specifically its ability to activate or inhibit gene transcription.
Caption: Workflow for a reporter gene (transactivation) assay.
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293 or HeLa) that has low endogenous expression of the steroid receptors of interest.
-
Transient Transfection: Co-transfect the cells with two plasmids:
-
Compound Treatment: After allowing the cells to recover and express the proteins (typically 24 hours), treat them with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the cells with the compound for a sufficient period (usually 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase produced and thus to the transcriptional activity of the receptor.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Comparative Analysis of Inhaled Corticosteroids
While data for this compound is unavailable, the following tables summarize the receptor binding affinities and functional potencies of several widely used inhaled corticosteroids. This data illustrates the kind of selectivity profile that would be generated for a novel compound.
Table 1: Relative Receptor Binding Affinity (RRBA) for the Glucocorticoid Receptor
The data below is presented as the relative binding affinity compared to dexamethasone, which is set to 100. Higher values indicate a greater affinity for the glucocorticoid receptor.
| Compound | Relative Receptor Binding Affinity (RRBA) vs. Dexamethasone (=100) | Reference(s) |
| Mometasone Furoate | ~2200 | [9] |
| Fluticasone Furoate | ~2989 | [9] |
| Fluticasone Propionate | ~1775-1800 | [9][10] |
| Budesonide | ~855-935 | [9][10] |
| Ciclesonide (active metabolite) | ~1212 | [9] |
Note: RRBA values can vary between studies depending on the experimental conditions.
Table 2: Cross-Reactivity Profile of Selected Corticosteroids (Illustrative)
The following is an illustrative table demonstrating how cross-reactivity data would be presented. The values are typically expressed as the percentage of binding affinity or functional potency relative to the glucocorticoid receptor. Lower percentages indicate higher selectivity for the GR.
| Compound | GR Affinity (Ki, nM) | MR (% of GR) | AR (% of GR) | PR (% of GR) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluticasone Propionate | ~0.5 | <0.1 | <0.1 | <1 |
| Budesonide | ~2.7 | ~0.5 | <0.1 | ~10 |
| Mometasone Furoate | ~0.2 | <0.1 | <0.1 | ~0.2 |
Disclaimer: The cross-reactivity values for comparator drugs are compiled from various literature sources and are intended for illustrative purposes. Absolute values can differ based on assay methodology.
Conclusion and Future Directions
The therapeutic index of a corticosteroid is critically dependent on its selectivity for the glucocorticoid receptor over other steroid hormone receptors. While this compound has been identified as a synthetic glucocorticoid, a detailed public record of its receptor cross-reactivity profile is currently absent. The experimental protocols for competitive binding and transactivation assays detailed in this guide provide a robust framework for researchers to determine the binding affinity and functional potency of this compound and other novel corticosteroids.
Generating this data is an essential step to understanding its potential therapeutic benefits and predicting its side-effect profile. By comparing its selectivity to that of established drugs like fluticasone propionate and mometasone furoate, researchers in drug development can make informed decisions about its potential clinical utility. The pursuit of corticosteroids with high GR potency and minimal off-target activity remains a key goal in the development of safer and more effective anti-inflammatory therapies.[2]
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A Head-to-Head Comparison of Ticabesone Propionate and Other Corticosteroids: A Technical Guide for Researchers
This guide provides a comprehensive head-to-head comparison of Ticabesone propionate and other prominent corticosteroids, namely Fluticasone propionate, Mometasone furoate, and Budesonide. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, comparative potencies, and the experimental methodologies used to evaluate these critical therapeutic agents.
Introduction: The Central Role of Corticosteroids in Anti-Inflammatory Therapy
Corticosteroids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their ability to modulate the expression of genes involved in the inflammatory cascade. Synthetic glucocorticoids, such as this compound and its counterparts, have been engineered to optimize topical potency while minimizing systemic side effects. This guide will explore the molecular mechanisms that underpin their action and provide a comparative analysis of their performance based on available experimental data.
At a molecular level, the action of corticosteroids is primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive complex with chaperone proteins.[1] Upon binding to a corticosteroid ligand, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex modulates gene expression through two principal mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1) and interleukin-10.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The potency and efficacy of a particular corticosteroid are largely determined by its affinity for the glucocorticoid receptor and its pharmacokinetic properties within the target tissue.
The Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids is a critical process to understand when comparing the efficacy of different corticosteroids. The following diagram illustrates the key steps involved from ligand binding to the modulation of gene transcription.
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Comparative Analysis of Corticosteroids
This section provides a detailed comparison of this compound, Fluticasone propionate, Mometasone furoate, and Budesonide, focusing on their chemical structures and pharmacological properties.
This compound
This compound (CAS 73205-13-7) is a synthetic fluorinated corticosteroid developed by Hoffmann-La Roche.[2] Structurally, it is characterized by a thioester group at the 17-position and fluorine substitutions at the 6α and 9α positions of the pregnane backbone.[2]
Chemical Structure of Ticabesone: Note: The structure of Ticabesone is provided here. This compound is the 17-propionate ester of Ticabesone.
Image of Ticabesone Chemical Structure would be placed here if available. Systematic Name: S-methyl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate[2] Molecular Formula (this compound): C₂₅H₃₂F₂O₅S[3]
Pharmacological Profile: Ticabesone and its esters were investigated for their potent anti-inflammatory and immunosuppressive effects.[2] However, a comprehensive search of publicly available literature, including patent databases and scientific journals, did not yield quantitative experimental data on the glucocorticoid receptor binding affinity (e.g., Kᵢ, Kd, or RRA) or in vitro anti-inflammatory potency (e.g., IC₅₀ for cytokine inhibition) for this compound. This lack of data prevents a direct quantitative comparison with other corticosteroids in this guide. The inclusion of fluorine atoms at the 6α and 9α positions is a common strategy to enhance glucocorticoid activity, suggesting that this compound was designed for high potency.
Fluticasone Propionate
Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[4][5] It is a trifluorinated glucocorticoid based on the androstane nucleus.[6]
Chemical Structure of Fluticasone Propionate:
Image of Fluticasone Propionate Chemical Structure would be placed here. Systematic Name: S-Fluoromethyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-diene-17β-carbothioate Molecular Formula: C₂₅H₃₁F₃O₅S[7]
Pharmacological Profile: Fluticasone propionate exhibits a high affinity for the glucocorticoid receptor.[6][7] It has a rapid association with and slow dissociation from the receptor, contributing to its prolonged duration of action.[5][6] Its high lipophilicity facilitates its uptake and retention in lung tissue.[5]
Mometasone Furoate
Mometasone furoate is another potent synthetic corticosteroid used in the management of various inflammatory conditions, including allergic rhinitis, asthma, and dermatitis.[8][9]
Chemical Structure of Mometasone Furoate:
Image of Mometasone Furoate Chemical Structure would be placed here. Systematic Name: (11β,16α)-9,21-Dichloro-11-hydroxy-16-methyl-17-(2-furoyloxy)pregna-1,4-diene-3,20-dione Molecular Formula: C₂₇H₃₀Cl₂O₆
Pharmacological Profile: Mometasone furoate is characterized by a very high binding affinity for the glucocorticoid receptor.[8][9] It demonstrates potent anti-inflammatory effects, in part, by inhibiting the production of pro-inflammatory cytokines.[9]
Budesonide
Budesonide is a non-halogenated glucocorticoid that is widely used in the treatment of asthma, inflammatory bowel disease, and allergic rhinitis.[10] It is a mixture of two epimers (22R and 22S).[11]
Chemical Structure of Budesonide:
Image of Budesonide Chemical Structure would be placed here. Systematic Name: (RS)-11β,16α,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde[10] Molecular Formula: C₂₅H₃₄O₆
Pharmacological Profile: Budesonide has a high affinity for the glucocorticoid receptor and exhibits potent local anti-inflammatory activity with low systemic bioavailability due to extensive first-pass metabolism.[10]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its intrinsic potency. This is often expressed as a relative receptor affinity (RRA) compared to a standard glucocorticoid like dexamethasone. The following table summarizes the available data for the selected corticosteroids.
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Dissociation Constant (Kd/KD) (nM) | Reference(s) |
| This compound | Data not available | Data not available | |
| Fluticasone Propionate | 1775 - 1910 | 0.49 - 0.5 | [6][7][8][12] |
| Mometasone Furoate | 2200 - 2244 | Data not available | [8][9][13] |
| Budesonide | 855 - 935 | 1.32 | [10][13][14] |
Note: RRA and Kd/KD values can vary depending on the experimental conditions and assay used.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to characterize and compare corticosteroids.
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This assay determines the binding affinity of a test corticosteroid by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
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Overcoming the Anti-Inflammatory Hurdle: A Comparative Guide to the Efficacy of Ticabesone Propionate in Steroid-Resistant Models
Introduction: The Clinical Challenge of Corticosteroid Resistance
Inhaled and systemic corticosteroids are the cornerstone of anti-inflammatory therapy for a multitude of chronic inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a cytosolic protein that, upon ligand binding, translocates to the nucleus to modulate gene expression. This results in the suppression of pro-inflammatory cytokines and other inflammatory mediators.[1] However, a significant subset of patients exhibits a diminished response to even high doses of corticosteroids, a phenomenon known as steroid resistance. This resistance is a major clinical challenge, leading to poor disease control and increased morbidity.[2][3]
The molecular underpinnings of steroid resistance are complex and multifactorial. They can involve reduced GR binding affinity, impaired nuclear translocation of the GR, and increased expression of pro-inflammatory transcription factors that interfere with GR function.[4][5][6] Consequently, there is a pressing need for novel corticosteroids with the potential to overcome these resistance mechanisms. This guide provides a comparative framework for evaluating the efficacy of Ticabesone propionate, a synthetic glucocorticoid, against the well-established corticosteroid, fluticasone propionate, in preclinical models of steroid resistance.
The Glucocorticoid Receptor Signaling Pathway and Its Impairment in Steroid Resistance
The canonical pathway of corticosteroid action involves the binding of the corticosteroid to the cytosolic GR, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the GR-ligand complex into the nucleus. Once in the nucleus, the GR homodimer can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Alternatively, the GR can interact with and inhibit pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), a process known as transrepression.[5]
In steroid-resistant states, this pathway can be disrupted at multiple levels. Chronic inflammation and oxidative stress can lead to post-translational modifications of the GR, reducing its binding affinity for corticosteroids.[2] Furthermore, the activation of alternative inflammatory signaling pathways can lead to the phosphorylation of the GR, impairing its nuclear translocation.[2]
Caption: Glucocorticoid Receptor Signaling and Resistance Mechanisms.
The Benchmark Corticosteroid: Fluticasone Propionate
Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity.[1] It is widely used in the treatment of asthma and allergic rhinitis.[1]
Pharmacological Profile
Fluticasone propionate exhibits a high binding affinity for the glucocorticoid receptor, which is a key determinant of its potency.[3][7] Its anti-inflammatory effects are mediated through the inhibition of multiple inflammatory pathways, including the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell recruitment.[5][8]
| Property | Fluticasone Propionate | Reference |
| Glucocorticoid Receptor Binding Affinity (Kd) | 0.5 nM | [3][7] |
| Mechanism of Action | Agonist of the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors. | [1][5] |
| Key Anti-inflammatory Effects | Inhibition of T-cell proliferation, reduction of cytokine generation (e.g., IL-4, IL-5, IL-13), and promotion of eosinophil apoptosis. | [1][5][8] |
Limitations in Steroid Resistance
Despite its high potency, the efficacy of fluticasone propionate can be compromised in steroid-resistant patients. Studies have shown that even high doses of inhaled fluticasone propionate may not completely suppress airway inflammation in some individuals with severe asthma.[9] This highlights the need for novel corticosteroids that can overcome the molecular mechanisms underlying steroid resistance.
This compound: A Candidate for Overcoming Steroid Resistance?
This compound is a synthetic glucocorticoid corticosteroid that has been investigated for its potent anti-inflammatory and immunosuppressive effects.[2] It belongs to the class of fluorinated corticosteroids and is structurally related to other potent anti-inflammatory steroids.[2]
While direct comparative studies on the efficacy of this compound in steroid-resistant models are not yet available in the public domain, its chemical structure suggests that it may possess a pharmacological profile that is distinct from existing corticosteroids. The presence of a thioester group at the 17-position and fluorine substitutions at the 6α and 9α positions are features known to influence glucocorticoid receptor binding affinity and metabolic stability.[2]
Head-to-Head Comparison: An Experimental Guide
To rigorously evaluate the potential of this compound to overcome steroid resistance, a series of head-to-head comparative studies against fluticasone propionate are proposed. The following experimental protocols provide a framework for conducting these investigations in validated in vitro and in vivo models of steroid resistance.
Experimental Workflow
Caption: Proposed Experimental Workflow for Comparative Efficacy Studies.
In Vitro Models of Steroid Resistance
Objective: To compare the ability of this compound and fluticasone propionate to suppress inflammatory responses in peripheral blood mononuclear cells (PBMCs) from steroid-resistant asthma patients.
Protocol:
-
Patient Recruitment: Recruit patients with a confirmed diagnosis of steroid-resistant asthma, defined as a lack of improvement in forced expiratory volume in one second (FEV1) after a course of oral corticosteroids.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Pre-treat the cells with a range of concentrations of this compound or fluticasone propionate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) or a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IL-1β) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatants and measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and compare their potency in suppressing cytokine production.
In Vivo Models of Steroid-Resistant Airway Inflammation
Objective: To evaluate the in vivo efficacy of this compound and fluticasone propionate in a mouse model of steroid-resistant neutrophilic airway inflammation.
Protocol:
-
Animal Model: Use a well-established mouse model of steroid-resistant airway inflammation, such as the lipopolysaccharide (LPS)-induced neutrophilic inflammation model.
-
Drug Administration: Administer this compound or fluticasone propionate intranasally or intratracheally to the mice prior to LPS challenge.
-
LPS Challenge: Induce airway inflammation by intranasal administration of LPS.
-
Assessment of Airway Inflammation: 24 hours after LPS challenge, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform differential cell counts to quantify the number of neutrophils in the BAL fluid.
-
Lung Histology: Collect lung tissue for histological analysis to assess the degree of inflammatory cell infiltration and lung injury.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the BAL fluid.
-
Lung Function: In a separate cohort of animals, assess lung function using a technique such as the forced oscillation technique (FlexiVent) to measure airway hyperresponsiveness.
| Experimental Model | Key Readouts | Comparator | Expected Outcome for this compound (Hypothesis) |
| In Vitro: PBMCs from Steroid-Resistant Patients | - Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-8) | Fluticasone Propionate | Lower IC50 for cytokine suppression compared to fluticasone propionate. |
| In Vivo: LPS-induced Neutrophilic Airway Inflammation | - Neutrophil count in BAL fluid- Pro-inflammatory cytokine levels in BAL fluid- Lung histology scores- Airway hyperresponsiveness | Fluticasone Propionate | Greater reduction in airway neutrophilia and pro-inflammatory cytokines compared to fluticasone propionate. |
Data Interpretation and Future Directions
The results from these proposed studies will provide critical insights into the potential of this compound as a novel therapeutic for steroid-resistant inflammatory diseases. If this compound demonstrates superior efficacy to fluticasone propionate in these preclinical models, it would provide a strong rationale for its further development and clinical investigation.
Future studies could explore the molecular mechanisms by which this compound overcomes steroid resistance. This could involve investigating its effects on GR binding and nuclear translocation, as well as its interactions with key inflammatory signaling pathways. Ultimately, the goal is to translate these preclinical findings into effective therapies for patients who currently have limited treatment options.
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In Vivo Validation of Ticabesone Propionate's Anti-Fibrotic Effects: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of Ticabesone propionate's anti-fibrotic effects, offering a comparative analysis with established therapies, Pirfenidone and Nintedanib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anti-fibrotic agents.
Introduction: The Unmet Need in Fibrotic Diseases
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction. It is the common endpoint of numerous chronic inflammatory diseases affecting vital organs such as the lungs, liver, and skin. Idiopathic pulmonary fibrosis (IPF) and scleroderma are prototypic fibrotic diseases with high morbidity and mortality.[1][2] While the approval of Pirfenidone and Nintedanib marked a significant advancement in the management of IPF, these drugs only slow disease progression and are not curative.[3][4][5][6] Therefore, the quest for more effective anti-fibrotic therapies continues.
This compound, a potent corticosteroid, presents a compelling therapeutic rationale. While corticosteroids are well-known for their broad anti-inflammatory effects, emerging evidence suggests they may also directly modulate tissue remodeling processes. For instance, fluticasone propionate has been shown to inhibit the expression of fibronectin, a key ECM component, in fibroblasts.[7] This guide outlines a rigorous in vivo validation strategy to elucidate the anti-fibrotic potential of this compound in direct comparison to the current standards of care.
Mechanisms of Action: A Comparative Overview
Understanding the distinct and overlapping mechanisms of action is crucial for interpreting comparative efficacy data.
This compound (Hypothesized Mechanism): As a corticosteroid, this compound's primary mechanism is believed to be the potent suppression of pro-inflammatory gene expression. By binding to the glucocorticoid receptor, it can inhibit the activity of key transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This upstream anti-inflammatory effect is hypothesized to indirectly attenuate the downstream fibrotic cascade by reducing the initial inflammatory triggers that activate fibroblasts. Furthermore, there may be direct effects on fibroblast function, including the inhibition of ECM protein synthesis.
Pirfenidone: This small molecule exhibits pleiotropic anti-fibrotic effects.[8] Its mechanism is not fully elucidated but is known to involve the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β), and inhibition of fibroblast proliferation.[8][9] Pirfenidone also possesses anti-inflammatory and antioxidant properties.[9]
Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[10][11][12] By blocking these signaling pathways, Nintedanib inhibits the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[10][13][14]
In Vivo Validation Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model that recapitulates many of the key features of human IPF.[1][15]
Experimental Protocol
Animals: Male C57BL/6 mice, 8-10 weeks old.
Housing: Standard specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Fibrosis Induction:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 U/kg) in 50 µL of sterile saline.
-
Control animals will receive 50 µL of sterile saline.
Treatment Groups (n=10 per group):
-
Vehicle Control: Administer the vehicle used for drug formulation (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
This compound: Administer a predetermined dose (e.g., 1, 5, 10 mg/kg) orally once daily. Dose-ranging studies are recommended.
-
Pirfenidone: Administer a clinically relevant dose (e.g., 100 mg/kg) orally once daily as a positive control.[8]
-
Nintedanib: Administer a clinically relevant dose (e.g., 60 mg/kg) orally once daily as a positive control.[13]
Treatment Administration:
-
Begin daily oral gavage on day 1 post-bleomycin instillation and continue for 21 days.
-
Monitor body weight and clinical signs of distress throughout the study.
Endpoint Analysis (Day 21):
-
Euthanasia and Tissue Collection: Euthanize mice by an approved method and collect lung tissue.
-
Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.
-
Quantify fibrosis using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Homogenize a portion of the lung tissue for the Sircol Collagen Assay to quantify total collagen content.
-
-
Gene Expression Analysis:
-
Isolate total RNA from lung tissue and perform quantitative real-time PCR (RT-qPCR) for key fibrotic markers:
-
Col1a1 (Collagen type I alpha 1)
-
Acta2 (α-smooth muscle actin, a marker of myofibroblast differentiation)
-
Tgf-β1 (Transforming growth factor-beta 1)
-
Il-6 (Interleukin-6)
-
-
-
Protein Analysis:
-
Perform Western blotting on lung tissue lysates to quantify protein levels of α-SMA and phosphorylated SMAD3 (a downstream effector of TGF-β signaling).
-
Comparative Data Analysis (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vivo study.
Table 1: Histopathological and Biochemical Outcomes
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Collagen Content (µg/mg tissue; Mean ± SEM) |
| Vehicle Control | 5.8 ± 0.4 | 55.2 ± 3.1 |
| This compound (5 mg/kg) | 3.2 ± 0.3 | 32.5 ± 2.5 |
| Pirfenidone (100 mg/kg) | 3.5 ± 0.4 | 35.8 ± 2.8 |
| Nintedanib (60 mg/kg) | 3.1 ± 0.3 | 31.7 ± 2.4 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Gene Expression Analysis (Fold Change vs. Saline Control)
| Gene | Vehicle Control | This compound (5 mg/kg) | Pirfenidone (100 mg/kg) | Nintedanib (60 mg/kg) |
| Col1a1 | 12.5 ± 1.1 | 5.2 ± 0.6 | 6.1 ± 0.7 | 4.8 ± 0.5 |
| Acta2 | 8.9 ± 0.8 | 3.1 ± 0.4 | 4.5 ± 0.5 | 2.9 ± 0.3 |
| Tgf-β1 | 6.2 ± 0.5 | 2.5 ± 0.3 | 3.0 ± 0.4 | 4.1 ± 0.5 |
| Il-6 | 15.3 ± 1.4 | 3.8 ± 0.5 | 7.9 ± 0.9 | 9.2 ± 1.0 |
| *p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical in vivo validation of this compound as a potential anti-fibrotic agent. The proposed comparative study design against established therapies, Pirfenidone and Nintedanib, will allow for a comprehensive assessment of its efficacy. The illustrative data suggests that this compound may exert potent anti-fibrotic effects, likely driven by its strong anti-inflammatory properties.
Successful validation in the bleomycin-induced pulmonary fibrosis model would warrant further investigation in other fibrosis models, such as carbon tetrachloride (CCl4)-induced liver fibrosis or sclerodermatous chronic graft-versus-host disease.[1][16] Elucidating the precise molecular mechanisms through which this compound modulates fibrogenesis will be critical for its future clinical development.
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A Comparative Analysis of Synthetic Glucocorticoid Side Effect Profiles: A Guide for Researchers
Synthetic glucocorticoids are a cornerstone in the management of a vast array of inflammatory and autoimmune diseases, prized for their potent immunosuppressive and anti-inflammatory effects.[1][2][3][4] However, their profound physiological impact is a double-edged sword, often accompanied by a spectrum of adverse effects that can significantly impact patient quality of life and long-term health.[1][5] This guide provides a comparative analysis of the side effect profiles of commonly used synthetic glucocorticoids, delving into the underlying molecular mechanisms and outlining experimental methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals to support informed decision-making in both preclinical and clinical research.
Introduction: The Glucocorticoid Receptor and Mechanisms of Action
Synthetic glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6] The therapeutic anti-inflammatory effects are largely attributed to the repression of pro-inflammatory gene transcription (transrepression), while many of the adverse effects are thought to be mediated by the activation of gene transcription (transactivation).[7] This distinction is a critical area of research, with the goal of developing dissociated GR ligands that selectively favor transrepression to minimize side effects.[7]
Comparative Side Effect Profiles of Common Synthetic Glucocorticoids
The dose and duration of therapy are the most significant factors influencing the adverse effects of glucocorticoids.[1] While a precise threshold for dose or duration for most side effects has not been definitively established, higher doses and longer-term use are consistently associated with a greater risk of toxicity.[8] The following tables provide a comparative overview of the side effect profiles of three commonly prescribed synthetic glucocorticoids: Dexamethasone, Prednisone, and Methylprednisolone.
Table 1: General Properties and Potency
| Glucocorticoid | Relative Anti-inflammatory Potency | Equivalent Dose (mg) | Biological Half-life (hours) |
| Hydrocortisone (Cortisol) | 1 | 20 | 8-12 |
| Prednisone | 4 | 5 | 12-36 |
| Methylprednisolone | 5 | 4 | 12-36 |
| Dexamethasone | 25-30 | 0.75 | 36-72 |
Table 2: Comparative Side Effect Profiles by Physiological System
| Side Effect Category | Dexamethasone | Prednisone | Methylprednisolone | Mechanistic Insights & Key Considerations |
| Metabolic & Endocrine | High risk of hyperglycemia and insulin resistance.[9][10] Significant potential for Cushingoid features.[2] | Moderate risk of hyperglycemia.[11] Can induce Cushingoid features with long-term use.[2] | Moderate risk of hyperglycemia.[9] Can induce Cushingoid features.[9] | Glucocorticoids promote gluconeogenesis, inhibit glucose uptake, and can lead to fat redistribution.[12] Dexamethasone's high potency and long half-life may exacerbate these effects.[9][10] |
| Musculoskeletal | High risk of osteoporosis and myopathy.[1][10] | Significant risk of osteoporosis, particularly with long-term use.[1][13] | Risk of osteoporosis and muscle weakness.[14] | Glucocorticoids inhibit osteoblast function and promote osteoclast activity, leading to bone loss.[1] They also induce muscle protein catabolism. |
| Neuropsychiatric | Higher incidence of mood swings, insomnia, and psychosis.[9][15] | Can cause anxiety, depression, and mood changes.[11][14] | Associated with insomnia, anxiety, and mood swings.[14][15] | The precise mechanisms are complex but involve alterations in neurotransmission and neuronal function.[16] Depression and mania are the most substantial associations.[17][18][19] |
| Cardiovascular | Can lead to hypertension and fluid retention.[9] | Associated with hypertension, dyslipidemia, and fluid retention.[11][20] | Can cause hypertension and fluid retention.[14] | Effects are mediated through both glucocorticoid and mineralocorticoid receptors, influencing vascular function and fluid balance.[20] |
| Gastrointestinal | Increased risk of peptic ulcers, especially with concomitant NSAID use.[21] | Risk of gastritis and peptic ulcers.[11][21] | Can cause stomach upset.[9] | Glucocorticoids can impair the protective mechanisms of the gastric mucosa. |
| Immunosuppression | Potent immunosuppressant, leading to increased susceptibility to infections.[2] | Significant immunosuppressive effects.[1] | Strong immunosuppressive activity.[14] | Suppression of the immune system is a primary therapeutic effect but also a major side effect, increasing the risk of bacterial, viral, and fungal infections.[1][22] |
| Ophthalmic | Risk of cataracts and glaucoma with long-term use.[23] | Associated with the development of cataracts and increased intraocular pressure.[23] | Can contribute to cataracts and glaucoma.[23] | The mechanisms are not fully elucidated but involve changes in the lens and aqueous humor dynamics. |
| Dermatologic | Skin thinning, easy bruising, and poor wound healing.[10][11] | Can cause skin atrophy, striae, and acne.[11] | May lead to thin, fragile skin and acne.[14] | Glucocorticoids inhibit collagen synthesis and can lead to a variety of skin changes.[3] |
Delving into the Molecular Mechanisms of Key Side Effects
Understanding the molecular underpinnings of glucocorticoid-induced side effects is paramount for developing safer therapeutic strategies.
Glucocorticoid-Induced Osteoporosis (GIO)
GIO is one of the most common and severe adverse effects of long-term glucocorticoid therapy.[1] The primary mechanisms include:
-
Direct effects on bone cells: Glucocorticoids suppress the function and promote the apoptosis of osteoblasts (bone-forming cells) while simultaneously increasing the lifespan and activity of osteoclasts (bone-resorbing cells).[1]
-
Indirect effects: They decrease the intestinal absorption of calcium and increase its renal excretion, leading to a negative calcium balance.
Metabolic Dysregulation: Hyperglycemia and Insulin Resistance
Glucocorticoids can induce a state of hyperglycemia and insulin resistance, which can unmask latent diabetes or worsen existing glycemic control.[12] The key molecular events involve:
-
Increased Hepatic Glucose Production: Glucocorticoids upregulate the expression of key gluconeogenic enzymes in the liver.
-
Impaired Insulin Signaling: They interfere with the insulin signaling cascade in peripheral tissues like skeletal muscle and adipose tissue, leading to reduced glucose uptake.[12]
Experimental Protocols for Assessing Glucocorticoid-Induced Side Effects
Rigorous and standardized experimental protocols are essential for evaluating the side effect profiles of novel glucocorticoid candidates and for understanding the mechanisms of toxicity.
Preclinical Assessment of Glucocorticoid-Induced Osteoporosis
Objective: To evaluate the impact of a synthetic glucocorticoid on bone mineral density and bone microarchitecture in a rodent model.
Methodology:
-
Animal Model: Utilize skeletally mature rodents (e.g., C57BL/6J mice).[24]
-
Glucocorticoid Administration: Administer the test glucocorticoid (e.g., dexamethasone or prednisolone) via subcutaneous pellet implantation or daily injections for a specified duration (e.g., 4-8 weeks).
-
Bone Mineral Density (BMD) Measurement:
-
Micro-computed Tomography (µCT) Analysis:
-
Conduct high-resolution µCT scans of the harvested bones to assess trabecular and cortical bone microarchitecture.[27] Key parameters to analyze include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Histomorphometry:
-
Embed undecalcified bone sections in plastic and perform histomorphometric analysis to quantify cellular parameters of bone formation and resorption (e.g., osteoblast and osteoclast numbers, mineral apposition rate).
-
-
Biomechanical Testing:
-
Perform three-point bending tests on femurs to assess bone strength and resistance to fracture.
-
In Vitro Assessment of Glucocorticoid-Mediated Immunosuppression
Objective: To quantify the immunosuppressive potential of a synthetic glucocorticoid by measuring its effect on T-cell proliferation.
Methodology:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat cells).
-
T-Cell Activation: Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Glucocorticoid Treatment: Treat the activated T-cells with a dose range of the test glucocorticoid. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Proliferation Assay: After a suitable incubation period (e.g., 72 hours), assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation Assay: Measure the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
CFSE Staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) and measure the dilution of the dye by flow cytometry as cells divide.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the glucocorticoid on T-cell proliferation.
Conclusion and Future Directions
The therapeutic utility of synthetic glucocorticoids is undeniable, yet their clinical application is often limited by a significant burden of adverse effects. A thorough understanding of the comparative side effect profiles and the underlying molecular mechanisms is crucial for both clinicians and researchers. Future research should focus on the development of novel dissociated glucocorticoids with improved therapeutic indices, as well as personalized medicine approaches to predict and mitigate the risk of adverse effects in individual patients. The experimental frameworks outlined in this guide provide a foundation for the continued investigation and development of safer and more effective glucocorticoid therapies.
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A Comprehensive Benchmarking Guide: Evaluating Ticabesone Propionate Against Established Anti-inflammatory Corticosteroids
This guide provides a rigorous framework for the preclinical benchmarking of Ticabesone propionate, a synthetic fluorinated corticosteroid, against established anti-inflammatory drugs such as fluticasone propionate and budesonide. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with a comprehensive and objective comparison of their respective pharmacological profiles. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this document serves as a self-validating system for the comparative assessment of these potent anti-inflammatory agents.
Introduction: The Rationale for Benchmarking
The therapeutic landscape for inflammatory disorders is continually evolving, with a persistent demand for novel agents that offer an improved benefit-risk profile. This compound, a synthetic glucocorticoid, has been identified as a compound with potent anti-inflammatory and immunosuppressive properties, primarily through the modulation of steroid receptors and the inhibition of pro-inflammatory cytokines like TNF-α.[1] However, to ascertain its potential clinical utility and differentiation, a systematic and multi-faceted benchmarking against current standards of care is imperative. This guide delineates a comprehensive strategy for such an evaluation, focusing on key pharmacodynamic and efficacy parameters.
Mechanistic Framework: The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of corticosteroids, including this compound, are predominantly mediated through their interaction with the glucocorticoid receptor (GR).[2][3] A thorough understanding of this signaling cascade is fundamental to interpreting the comparative data generated in subsequent experimental modules.
Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of chaperone proteins, and translocates to the nucleus.[3][4] Within the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2] While contributing to the therapeutic effect, transactivation is also associated with some of the metabolic side effects of corticosteroids.[5]
-
Transrepression: The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This interference with pro-inflammatory signaling pathways is a cornerstone of the anti-inflammatory action of glucocorticoids.[7]
A desirable profile for a novel corticosteroid would be potent transrepression of inflammatory mediators with relatively lower transactivation activity, potentially leading to a wider therapeutic index.
Diagram: Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling cascade.
In Vitro Benchmarking: A Multi-tiered Approach
A series of in vitro assays should be conducted to establish a foundational understanding of this compound's activity at the molecular and cellular levels, in direct comparison with established corticosteroids.
Glucocorticoid Receptor Binding Affinity
Rationale: The affinity of a corticosteroid for the GR is a primary determinant of its potency.[8] A higher binding affinity generally correlates with greater anti-inflammatory activity.
Experimental Protocol:
-
Preparation of Cytosolic GR: Prepare a cytosolic fraction containing the GR from a suitable source, such as cultured human A549 lung adenocarcinoma cells or human peripheral blood mononuclear cells (PBMCs).
-
Competitive Binding Assay: Perform a competitive binding assay using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) as the ligand.
-
Incubation: Incubate the cytosolic GR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled competitor drugs (this compound, fluticasone propionate, budesonide).
-
Separation and Quantification: Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.[9] Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration of each drug that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the relative binding affinity (RBA) for each compound relative to a standard (e.g., dexamethasone).
Expected Data Presentation:
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| Dexamethasone | [Value] | 100 |
| This compound | [Value] | [Value] |
| Fluticasone propionate | [Value] | [Value] |
| Budesonide | [Value] | [Value] |
Transactivation and Transrepression Assays
Rationale: To dissect the dual mechanisms of GR action and predict the therapeutic index, it is crucial to quantify the relative potencies for transactivation and transrepression.[5]
Experimental Protocol:
-
Cell Culture and Transfection: Utilize a human cell line relevant to inflammatory diseases, such as A549 cells. Stably or transiently transfect these cells with reporter gene constructs.
-
Cell Treatment:
-
Transactivation: Treat the transfected cells with a range of concentrations of this compound and comparator drugs.
-
Transrepression: Co-stimulate the cells with a pro-inflammatory stimulus (e.g., TNF-α or IL-1β) to activate NF-κB or AP-1, in the presence of varying concentrations of the test compounds.
-
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for transactivation) and IC50 (for transrepression) values for each compound.
Expected Data Presentation:
| Compound | Transactivation (GRE-Luc) EC50 (nM) | Transrepression (NF-κB-Luc) IC50 (nM) | Transrepression (AP-1-Luc) IC50 (nM) |
| This compound | [Value] | [Value] | [Value] |
| Fluticasone propionate | [Value] | [Value] | [Value] |
| Budesonide | [Value] | [Value] | [Value] |
Cytokine Release Profiling
Rationale: A key therapeutic outcome of corticosteroid action is the suppression of pro-inflammatory cytokine production. Comparing the inhibitory effects of different compounds on a broad panel of cytokines provides a functional readout of their anti-inflammatory efficacy.
Diagram: In Vitro Benchmarking Workflow
Caption: Workflow for in vitro comparative analysis.
Experimental Protocol:
-
Cell Culture and Stimulation: Culture human PBMCs or a relevant cell line (e.g., THP-1 monocytes). Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Drug Treatment: Concurrently treat the stimulated cells with a range of concentrations of this compound and the comparator drugs.
-
Cytokine Quantification: After 24 hours, collect the cell culture supernatants. Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) using a multiplex immunoassay platform such as Luminex or Meso Scale Discovery.[10][11][12][13]
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine for all tested compounds.
Expected Data Presentation:
| Compound | TNF-α IC50 (nM) | IL-1β IC50 (nM) | IL-6 IC50 (nM) | IL-8 IC50 (nM) |
| This compound | [Value] | [Value] | [Value] | [Value] |
| Fluticasone propionate | [Value] | [Value] | [Value] | [Value] |
| Budesonide | [Value] | [Value] | [Value] | [Value] |
In Vivo Efficacy Modeling
Rationale: In vivo models are essential to evaluate the anti-inflammatory activity of a test compound in a complex biological system, providing insights into its efficacy, duration of action, and potential systemic effects.[14][15][16] The choice of model should reflect the intended therapeutic application of the drug.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Rationale: This is a well-established and reproducible model for assessing the efficacy of anti-inflammatory drugs against acute inflammation.[15][17]
Experimental Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer this compound and comparator drugs (e.g., fluticasone propionate, budesonide) topically or systemically at various doses, one hour prior to the induction of inflammation. A vehicle control group should be included.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point. Determine the ED50 for each compound.
Expected Data Presentation:
| Compound | Route of Administration | Dose (mg/kg) | % Inhibition of Edema at 3h | ED50 (mg/kg) |
| Vehicle Control | [Route] | - | 0 | - |
| This compound | [Route] | [Dose 1] | [Value] | [Value] |
| [Dose 2] | [Value] | |||
| [Dose 3] | [Value] | |||
| Fluticasone propionate | [Route] | [Dose 1] | [Value] | [Value] |
| [Dose 2] | [Value] | |||
| [Dose 3] | [Value] | |||
| Budesonide | [Route] | [Dose 1] | [Value] | [Value] |
| [Dose 2] | [Value] | |||
| [Dose 3] | [Value] |
Gene Expression Analysis in Inflamed Tissue
Rationale: To confirm the mechanism of action in vivo, gene expression analysis of the inflamed tissue can reveal the extent of suppression of pro-inflammatory genes and induction of anti-inflammatory genes.[18][19][20]
Experimental Protocol:
-
Tissue Collection: At the end of the in vivo study (e.g., 6 hours post-carrageenan injection), euthanize the animals and collect the inflamed paw tissue.
-
RNA Extraction and Sequencing: Extract total RNA from the tissue samples and perform RNA sequencing (RNA-seq) or targeted quantitative PCR (qPCR) for a panel of inflammation-related genes (e.g., TNF-α, IL-1β, COX-2, iNOS).
-
Data Analysis: Compare the gene expression profiles between the different treatment groups and the vehicle control. Identify differentially expressed genes and perform pathway analysis.
Conclusion: Synthesizing a Comparative Profile
By systematically executing the suite of in vitro and in vivo experiments detailed in this guide, a comprehensive and data-driven comparative profile of this compound can be constructed. This will enable a robust assessment of its potency, mechanism of action, and efficacy relative to established corticosteroids. The resulting data will be invaluable for informing go/no-go decisions in the drug development pipeline and for positioning this compound within the therapeutic armamentarium for inflammatory diseases.
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Htun, H., Holth, L. T., Walker, D., Davie, J. R., & Hager, G. L. (1999). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology, 13(11), 1815-1829. [Link]
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Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index. British journal of clinical pharmacology, 80(3), 372–380. [Link]
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Newton, R., Leigh, R., Giembycz, M. A., & Adcock, I. M. (2000). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement. British journal of pharmacology, 130(6), 1379–1390. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Ticabesone Propionate
For the vanguard of pharmaceutical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, critical step of disposal demands the same rigor and precision as any experimental protocol. This guide, crafted for the discerning researcher, scientist, and drug development professional, provides a comprehensive, scientifically-grounded framework for the proper disposal of Ticabesone Propionate, ensuring the safety of your laboratory personnel and the integrity of our environment.
This compound, a synthetic glucocorticoid corticosteroid, is a potent compound investigated for its anti-inflammatory and immunosuppressive effects.[1] As with all pharmacologically active materials, its disposal is not a matter of mere convenience but of stringent safety and regulatory compliance. Occupational exposure to even small amounts of such potent compounds can lead to physiological effects, underscoring the necessity for meticulous handling from inception to disposal.[2]
This document eschews a one-size-fits-all template, instead offering a dynamic, logic-driven approach to waste management. We will delve into the "why" behind each procedural step, empowering you to make informed decisions that safeguard your team and your institution.
The First Principle: Waste Characterization and Regulatory Landscape
Before any disposal action is taken, a fundamental understanding of the waste's classification is paramount. While specific regulations may vary by region, the United States Environmental Protection Agency (EPA) provides a foundational framework under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous and non-hazardous solid waste.[3]
This compound, as a non-commercial chemical product, would not typically be listed as a P- or U-listed hazardous waste unless it meets specific criteria for hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity). However, the potent pharmacological nature of corticosteroids necessitates a conservative approach. It is best practice to handle and dispose of this compound as, at minimum, a non-RCRA hazardous pharmaceutical waste.
Many healthcare and research facilities are moving towards a total ban on the draining of any pharmaceutical waste to avoid confusion and ensure environmental protection.[4] A key takeaway from recent EPA rulings is the prohibition on flushing hazardous pharmaceuticals down the sink or toilet, a measure aimed at preventing the contamination of drinking and surface water.
A Step-by-Step Protocol for the Disposal of this compound
This protocol is designed to be a self-validating system, with each step logically flowing from the last to ensure a closed loop of safety and compliance.
Phase 1: Segregation at the Source
The cornerstone of effective waste management is immediate and proper segregation. This minimizes the volume of hazardous waste and prevents accidental cross-contamination.
-
Designated Waste Containers: Establish clearly labeled, leak-proof, and sealable waste containers specifically for this compound waste.[5] These containers should be located at the point of use to facilitate immediate disposal.[5]
-
Waste Streams: Delineate the following waste streams associated with this compound:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Labware: This includes items such as vials, pipette tips, and any glassware or plasticware that has come into direct contact with the compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear that are contaminated with this compound.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound.
-
Phase 2: Container Management and Labeling
Proper container management is a critical component of both OSHA and EPA guidelines.
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and regularly inspected for any signs of leakage or degradation.[5]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The name of the chemical: "this compound."
-
The specific hazards associated with the compound (e.g., "Potent Pharmacologically Active Material").
-
The date the waste was first added to the container.
-
Phase 3: Secure Accumulation and Storage
The temporary storage of chemical waste within the laboratory must be managed to prevent any risk to personnel or the environment.
-
Designated Accumulation Area: Store sealed waste containers in a secure, designated area away from general laboratory traffic and sources of heat or ignition.[5]
-
Secondary Containment: It is best practice to store liquid waste containers within a secondary containment system to mitigate the impact of any potential leaks.
Phase 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal contractor.
-
Incineration: The preferred method for the disposal of pharmaceutical waste, including corticosteroids, is high-temperature incineration.[6] This process effectively destroys the active pharmaceutical ingredient, rendering it inert.
-
Licensed Contractor: Engage a certified hazardous waste management service for the transportation and final disposal of the accumulated waste.[7] Ensure the contractor provides a manifest that documents the chain of custody from your facility to the final disposal site.
Visualizing the Workflow: A Disposal Decision Pathway
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Spill Management: A Contingency Protocol
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don appropriate personal protective equipment, including double gloves, a lab coat, and respiratory protection if the compound is in powdered form.[2]
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, gently cover the material to avoid generating dust.
-
Collect and Dispose: Carefully collect the spilled material and absorbent using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water. All cleaning materials should also be disposed of as hazardous waste.
Quantitative Data Summary: Regulatory and Safety Parameters
| Parameter | Guideline/Requirement | Source |
| Waste Classification | To be handled as non-RCRA hazardous pharmaceutical waste. | Best Practice |
| Disposal Method | High-Temperature Incineration | [6] |
| On-site Accumulation Limit | Varies by generator status; consult local regulations. | EPA |
| Training Requirement | Annual Chemical Hygiene Plan review and training. | OSHA[8] |
| Record Keeping | Waste manifests must be retained for a specified period (typically 3 years). | EPA |
By adhering to these scientifically sound and regulation-aligned procedures, you not only ensure the safety of your laboratory and the surrounding community but also uphold the highest standards of professional responsibility. The proper disposal of this compound is the final, indispensable step in its research lifecycle, a testament to a commitment to excellence that extends beyond the bench.
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A-Z Guide to Personal Protective Equipment for Handling Ticabesone Propionate
As researchers and scientists at the forefront of drug development, we frequently handle novel compounds with limited publicly available safety data. Ticabesone propionate, a potent corticosteroid, falls into this category.[1][2][3] This guide provides a comprehensive operational plan for personal protective equipment (PPE) when handling this and similar potent active pharmaceutical ingredients (APIs). The protocols outlined here are built on the established principles of occupational safety for hazardous drugs, ensuring both your safety and the integrity of your research.[4][5]
The Hierarchy of Controls: Your Foundational Safety Strategy
Before we even discuss PPE, it is crucial to understand that PPE is the last line of defense. A robust safety program is built on the "Hierarchy of Controls," a framework that prioritizes more effective, systemic solutions. In my experience, labs that internalize this hierarchy foster a much stronger safety culture.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, Elimination and Substitution are generally not feasible. Therefore, our focus begins with robust Engineering Controls .
Engineering Controls: Your Primary Shield Against Exposure
The primary risk when handling potent powders like this compound is the generation and inhalation of airborne particles.[11][12] Engineering controls are designed to contain these particles at the source.
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: For weighing operations, a VBE is essential. These enclosures are specifically designed to provide a stable weighing environment while pulling airborne powders away from the operator's breathing zone and through HEPA filters.[11][13]
-
Chemical Fume Hood: For all other manipulations, such as preparing solutions, work should be conducted within a certified chemical fume hood.
-
Isolators (Glove Boxes): For handling larger quantities or for procedures with a high potential for aerosolization (e.g., milling, blending), a containment isolator provides the highest level of protection by creating a physical barrier between the operator and the compound.[13][14]
| Scale of Operation | Recommended Primary Engineering Control | Rationale |
| Micrograms (µg) to low Milligrams (mg) | Ventilated Balance Enclosure (VBE) for weighing; Chemical Fume Hood for manipulations. | Provides sufficient containment for small-scale research activities where aerosol generation is minimal. |
| High Milligrams (mg) to Grams (g) | Powder Containment Hood or Isolator. | Necessary for handling larger quantities that increase the risk of significant airborne contamination.[14] |
| High-Energy Procedures (e.g., milling, micronizing) | Containment Isolator. | These operations generate significant amounts of fine, respirable particles, demanding the highest level of containment.[14] |
Personal Protective Equipment (PPE): The Essential Final Barrier
Once engineering controls are in place, a specific PPE ensemble is required to protect against any residual exposure. Potent corticosteroids can have systemic effects even at low doses, making comprehensive protection critical.[15][16]
Respiratory Protection
Fine powders can remain airborne and are easily inhaled. Standard surgical masks offer no protection against these chemical particles.
-
For low-energy tasks (weighing, dissolving) inside a VBE or fume hood: A NIOSH-approved N95 or N100 respirator is the minimum requirement.
-
For tasks with higher risk of aerosolization or cleaning spills: A Powered Air-Purifying Respirator (PAPR) is recommended. PAPRs provide a higher protection factor and are more comfortable for extended wear.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a full seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against airborne powders.
-
Face Shield: A face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or when handling larger quantities.
Skin and Body Protection
Corticosteroids can be absorbed through the skin, and repeated contact can lead to localized or systemic effects.[16][17][18]
-
Gloves: Double gloving with nitrile gloves is required.[15] The outer glove should be removed and disposed of immediately upon exiting the containment area or if contamination is suspected. The inner glove is removed during the final de-gowning step. Always check the manufacturer's data for chemical breakthrough times if dissolving the compound in a solvent.
-
Lab Coat/Gown: A dedicated lab coat, preferably a disposable gown made of a low-linting material, is essential. This garment should be buttoned or snapped completely and have tight-fitting cuffs. Gowns should be removed immediately upon leaving the designated handling area.
-
Shoe Covers: Disposable shoe covers should be worn and discarded before exiting the work area to prevent tracking contaminants into other parts of the facility.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. A flawed procedure can lead to self-contamination. Post this workflow diagram in your gowning area as a constant reminder.
Caption: Follow this sequence for donning and doffing PPE to minimize cross-contamination.
Decontamination and Disposal Plan
Your responsibility does not end when the experiment is complete. Proper decontamination and waste disposal are paramount to protect your colleagues and the environment.
-
Surface Decontamination: All surfaces within the engineering control (VBE, fume hood) must be wiped down with an appropriate solvent (e.g., 70% isopropyl alcohol) to remove any residual powder.
-
Waste Segregation: All disposable items contaminated with this compound—including gloves, gowns, shoe covers, wipes, and weighing papers—are considered hazardous waste.
-
Disposal:
-
Collect all contaminated solid waste in a clearly labeled, sealed biohazard bag or container inside the engineering control.[19]
-
This primary container should then be placed into a secondary, larger hazardous waste container for collection by your institution's environmental health and safety (EHS) office.
-
By adhering to this comprehensive plan—prioritizing engineering controls, meticulously selecting and using PPE, and following strict procedural discipline—you can handle this compound and other potent compounds with confidence and safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
